2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Description
The exact mass of the compound 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6,8-dimethylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6,8-dimethylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6,8-dimethylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(13)15-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWIMLJOVOQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588989 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917750-50-6 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917750-50-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Quinoline Scaffold and its Synthetic Versatility
An In-depth Technical Guide to the Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties. Among the vast library of quinoline derivatives, 2-chloro-3-cyanoquinolines, such as 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, represent particularly valuable synthetic intermediates. The presence of the chloro, cyano, and dimethyl functionalities on the quinoline core provides multiple reaction sites for further molecular elaboration, enabling the construction of complex heterocyclic systems and diverse compound libraries for drug discovery.
This guide provides a detailed technical overview of the primary and alternative synthetic pathways for producing 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices.
Primary Synthesis Pathway: Vilsmeier-Haack Cyclization and Subsequent Nitrile Formation
The most direct and widely employed method for constructing the 2-chloroquinoline-3-carbonitrile scaffold is a two-stage process commencing with the Vilsmeier-Haack reaction.[2] This powerful one-pot reaction efficiently builds the core heterocyclic ring from a readily available N-arylacetamide, followed by a straightforward conversion of the resulting aldehyde to the target nitrile.
Causality & Mechanistic Insights
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3] Its application to N-arylacetamides triggers an intramolecular cyclization, yielding a 2-chloro-3-formylquinoline. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[2] This step is typically performed at low temperatures (0-5 °C) to control the exothermic reaction.
-
Electrophilic Substitution and Cyclization: The N-arylacetamide, in this case, N-(2,4-dimethylphenyl)acetamide, acts as the nucleophile. The presence of two electron-donating methyl groups on the aromatic ring activates it towards electrophilic attack by the Vilsmeier reagent. This is followed by a second formylation, intramolecular cyclization, and subsequent dehydration and chlorination to afford the stable 2-chloro-6,8-dimethylquinoline-3-carbaldehyde intermediate.[2] Electron-donating groups on the acetanilide substrate are known to facilitate the reaction and improve yields.
The final step involves the conversion of the 3-formyl group into the desired 3-carbonitrile. This transformation can be efficiently achieved using reagents such as ceric ammonium nitrate (CAN) in the presence of ammonia.[4]
Visualizing the Vilsmeier-Haack Pathway
Caption: Vilsmeier-Haack synthesis pathway for the target compound.
Experimental Protocols: Vilsmeier-Haack Route
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)acetamide (Starting Material)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Reaction: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.
-
Workup: Allow the mixture to cool to room temperature and then pour it into a beaker of cold water with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid in a vacuum oven. The product is typically of high purity and can be used without further purification.
Protocol 2: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, e.g., 5 molar equivalents) to 0-5 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, e.g., 12 molar equivalents relative to the acetanilide) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at low temperature.
-
Substrate Addition: Add N-(2,4-dimethylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat on a water bath to 80-90 °C for 6-8 hours.[5]
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms. Collect the crude solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[2][3]
Protocol 3: Conversion to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
-
Setup: Dissolve the 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as aqueous ammonia.
-
Reaction: Add a solution of ceric ammonium nitrate (CAN) to the mixture.[4][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation: Upon completion, perform an appropriate aqueous workup, which may involve extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Alternative Synthesis Pathway: Friedländer Annulation and Chlorination
An alternative, albeit more classical and often multi-step, approach to quinoline synthesis is the Friedländer annulation. This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7]
Causality & Mechanistic Insights
-
Friedländer Annulation: The synthesis would begin with a substituted 2-aminobenzonitrile, such as 2-amino-3,5-dimethylbenzonitrile, which is condensed with a ketone. This intramolecular cyclization, typically catalyzed by a strong base like potassium tert-butoxide (tBuOK), forms a 4-aminoquinoline derivative.[7][8]
-
Conversion to 2-Quinolone: The resulting aminoquinoline would then need to be converted to the corresponding 2-hydroxyquinoline (2-quinolone) tautomer.
-
Chlorination: The final step is the chlorination of the 2-quinolone. The hydroxyl group at the 2-position is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This step is crucial for activating the 2-position for subsequent nucleophilic substitution reactions.
Visualizing the Friedländer Pathway
Caption: Alternative Friedländer synthesis pathway for the target compound.
Comparative Analysis of Synthesis Pathways
| Feature | Vilsmeier-Haack Pathway | Friedländer Annulation Pathway |
| Starting Materials | 2,4-Dimethylaniline, Acetic Anhydride | 2-Amino-3,5-dimethylbenzonitrile, Ketone |
| Key Reagents | POCl₃, DMF, Ceric Ammonium Nitrate | Potassium tert-butoxide (tBuOK), POCl₃ |
| Number of Steps | 3 (Acetanilide formation, Cyclization, Nitrile formation) | 3 (Cyclization, Hydrolysis, Chlorination) |
| Key Intermediate | 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | 2-Hydroxy-6,8-dimethylquinoline-3-carbonitrile |
| Advantages | Highly efficient and direct route to the 2-chloro-3-formyl precursor. Often a one-pot cyclization. | Utilizes classic and well-established quinoline synthesis methodology. |
| Disadvantages | Requires a separate step to convert the aldehyde to a nitrile. Use of POCl₃ requires careful handling. | Starting materials may be less accessible. Can be lower yielding and require more purification steps. |
Conclusion
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is most efficiently achieved through a Vilsmeier-Haack cyclization of N-(2,4-dimethylphenyl)acetamide to form the corresponding 3-carbaldehyde, followed by a direct conversion to the nitrile. This pathway offers high yields and operational simplicity. While the Friedländer annulation presents a viable alternative, it is generally a more circuitous route for this specific target. The choice of pathway will ultimately depend on starting material availability, scalability, and the specific requirements of the research objective. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful synthesis of this versatile chemical intermediate.
References
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
- Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. (2025). ResearchGate.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018).
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025). ResearchGate.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (n.d.). Connect Journals.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
- Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. (2019). ResearchGate.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate.
- A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies.
- Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (2003).
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- 2-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. (n.d.). Matrix Scientific.
- Preparation method of 2-chloro trifluoromethyl pyrimidine compound. (n.d.). Google Patents.
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC - NIH.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
- Method for preparing 2-(3-oxo-morpholine) acetonitrile. (n.d.). Google Patents.
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An In-depth Technical Guide to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway based on established chemical principles, explore its reactivity, and discuss its potential as a versatile building block for the development of novel therapeutic agents and functional materials. This document is intended for an audience of researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this quinoline derivative.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is known in medicinal chemistry as a "privileged scaffold".[1] This is due to its prevalence in a vast array of natural products, synthetic drugs, and bioactive compounds. Molecules incorporating the quinoline core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The scaffold's rigid, planar structure and its ability to participate in π-π stacking, hydrogen bonding, and metal coordination make it an ideal platform for designing molecules that can interact with specific biological targets.
2-Chloro-6,8-dimethylquinoline-3-carbonitrile (Figure 1) is a highly functionalized derivative within this class. Its key structural features—a reactive chlorine atom at the 2-position, a versatile carbonitrile group at the 3-position, and two methyl groups on the benzene ring—make it a particularly valuable intermediate for synthetic diversification. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into various other functionalities such as amines, amides, or carboxylic acids.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 917750-50-6 | [4][5] |
| Molecular Formula | C₁₂H₉ClN₂ | [4][6] |
| Molecular Weight | 216.67 g/mol | [4] |
| Monoisotopic Mass | 216.04543 Da | [6] |
| InChIKey | HIBWIMLJOVOQMM-UHFFFAOYSA-N | [6] |
| SMILES | CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C#N)C | [6] |
| Predicted XlogP | 3.6 | [6] |
| Appearance | Solid (typical for this class) |
Expected Spectroscopic Signatures
While specific experimental spectra for this compound are not published in the reviewed literature, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The spectrum should feature two distinct singlets in the aliphatic region (likely ~2.4-2.7 ppm) corresponding to the non-equivalent methyl groups at the C6 and C8 positions. The aromatic region should display signals for the three protons on the quinoline ring system.
-
¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, two aliphatic methyl carbons, and the carbons of the heterocyclic and aromatic rings.
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band in the range of 2220-2260 cm⁻¹ is the characteristic signature of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) at m/z ≈ 216 will be accompanied by an (M+2)⁺ peak at m/z ≈ 218, with a relative intensity ratio of approximately 3:1.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₉ClN₂.
Synthesis and Purification
The synthesis of 2-chloroquinoline-3-carbonitriles often originates from appropriately substituted acetanilides via the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic systems.[8] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. The subsequent conversion of the resulting aldehyde to a nitrile completes the synthesis.
Proposed Synthetic Workflow
A reliable pathway to synthesize 2-Chloro-6,8-dimethylquinoline-3-carbonitrile begins with N-(2,4-dimethylphenyl)acetamide. The causality behind this choice is that the positions of the methyl groups on the starting acetanilide direct the regiochemistry of the cyclization to yield the desired 6,8-dimethylquinoline product.
Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methodologies for analogous compounds.[1][8] Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
In a three-neck round-bottom flask fitted with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
Once the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.
-
Add N-(2,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization to yield the intermediate aldehyde.
Step 2: Conversion to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
-
Dissolve the intermediate aldehyde (1 molar equivalent) in a suitable solvent such as ethanol or formic acid.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 equivalents) and heat the mixture to reflux for 2-4 hours to form the oxime intermediate.
-
Cool the reaction and add a dehydrating agent (e.g., acetic anhydride or thionyl chloride) to convert the oxime to the nitrile.
-
After completion (monitored by TLC), neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain pure 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Chemical Reactivity and Synthetic Utility
The true value of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile lies in its potential for synthetic diversification. The two primary reactive handles are the C2-chloro substituent and the C3-nitrile group.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent nitrile group. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and hydrazines, to build extensive libraries of novel quinoline derivatives.[1][9]
-
Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor. It can be:
-
Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-chloro-6,8-dimethylquinoline-3-carboxylic acid.[10]
-
Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the primary amine, (2-chloro-6,8-dimethylquinolin-3-yl)methanamine.[1]
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to form C-C or C-N bonds, further expanding its synthetic utility.[1]
Applications in Drug Discovery and Development
As a functionalized building block, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a prime candidate for generating compound libraries for high-throughput screening. Its structural motifs are relevant to several therapeutic areas.
-
Anticancer Research: Many potent kinase inhibitors and DNA-interacting agents feature the quinoline scaffold. The ability to easily modify the 2-position allows for the systematic probing of the binding pockets of enzymes like tyrosine kinases.
-
Antiviral Agents: The 2-chloroquinoline moiety has been specifically investigated as a "warhead" for designing covalent inhibitors of viral proteases, such as those from SARS-CoV-2.[11] The reactive chlorine can form a covalent bond with a cysteine residue in the enzyme's active site, leading to irreversible inhibition.
-
Antibacterial Development: Fluoroquinolones are a major class of antibiotics. While this compound is non-fluorinated, the underlying quinoline-carbonitrile core is a valuable starting point for synthesizing novel antibacterial agents that may overcome existing resistance mechanisms.[1]
Safety and Handling
Proper laboratory safety protocols are paramount when handling this compound.
-
Hazard Classification: 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is classified with the GHS06 pictogram, indicating toxicity.[4]
-
Hazard Statement: H301: Toxic if swallowed.[4]
-
Precautionary Measures:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical modifications, enabling the rapid generation of diverse molecular architectures. By leveraging the established reactivity of the quinoline scaffold, scientists can utilize this compound as a foundational element in the quest for novel therapeutics and advanced functional materials.
References
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Reddy, C. S., et al. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
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Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]
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Khan, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E. [Link]
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PubChemLite, 2-chloro-6,8-dimethylquinoline-3-carbonitrile (C12H9ClN2), Accessed January 17, 2026. [Link]
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Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry. [Link]
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Chandrika, N., et al. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. Acta Crystallographica Section E. [Link]
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Arshad, N., et al. (2013). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical and Medicinal Research. [Link]
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PubChemLite, 2-chloro-6,8-dimethylquinoline-3-carboxylic acid (C12H10ClNO2), Accessed January 17, 2026. [Link]
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Mekheimer, R. (2009). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. [Link]
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Deshmukh, R. R., & Patil, D. R. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]
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El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
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Shaik, A., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]
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Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. [Link]
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Borodkin, G. I., et al. (2012). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Chemical Bulletin. [Link]
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A Technical Guide to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (CAS 917750-50-6): A Versatile Scaffold for Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental physicochemical properties, delineate a robust synthetic strategy rooted in the Vilsmeier-Haack reaction, and critically examine its chemical reactivity. The primary focus is on its utility as a versatile intermediate, highlighting the strategic importance of its two distinct reactive sites—the C2-chloro and C3-carbonitrile groups—for the development of diverse molecular libraries. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] It is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[1][2][3][4] The therapeutic diversity of this scaffold stems from its unique electronic properties and the stereospecific arrangements of substituents that can be introduced around the core.[2] Compounds incorporating the quinoline system have demonstrated efficacy as anticancer, antibacterial, antimalarial, antifungal, and anti-inflammatory agents, making them a focal point of intensive research.[1][3][4] The specific biological activity is highly dependent on the substitution pattern on both the benzene and pyridine rings.[2]
Core Compound Profile: 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research.
Physicochemical and Safety Data
The key identifying and safety information for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is summarized below.
| Property | Value | Source(s) |
| CAS Number | 917750-50-6 | [5][6][7] |
| Molecular Formula | C₁₂H₉ClN₂ | [5][6][7][8] |
| Molecular Weight | 216.67 g/mol | [5][6][7][8] |
| Monoisotopic Mass | 216.04543 Da | [9] |
| Appearance | Solid (inferred from analogs) | |
| Purity | Reagent Grade | [5] |
| Predicted XlogP | 3.6 | [9] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statement | H301: Toxic if swallowed | [5] |
Expert Insight: The predicted XlogP value of 3.6 suggests moderate lipophilicity, a desirable characteristic for cell permeability in drug candidates. However, the high acute toxicity (H301) mandates that this compound be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls in a laboratory setting.
Synthetic Strategy and Mechanistic Insights
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is most efficiently approached via a two-stage process, beginning with the construction of the core quinoline ring system.
Stage 1: Vilsmeier-Haack Cyclization for the Quinoline Core
The Vilsmeier-Haack reaction is a powerful and versatile method for synthesizing 2-chloro-3-formylquinolines from readily available N-arylacetamides.[10] This one-pot cyclization utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The reaction proceeds via a double formylation of the N-arylacetamide, followed by an intramolecular cyclization to yield the quinoline ring system.[10] The presence of electron-donating groups, such as the methyl groups in the target precursor, generally facilitates the reaction and improves yields.[10]
Caption: Workflow for Vilsmeier-Haack Synthesis of the Quinoline Intermediate.
Protocol: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (Intermediate)
This protocol is a representative procedure based on established Vilsmeier-Haack cyclizations of N-arylacetamides.[11]
-
Materials: N-(2,4-dimethylphenyl)acetamide, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Crushed Ice, Sodium Bicarbonate solution.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3 molar equivalents) to 0-5 °C in an ice bath.
-
Add POCl₃ (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic; maintaining the low temperature is critical for controlling the reaction.
-
After the addition is complete, stir the resulting chloroiminium salt mixture for 30 minutes at 0-5 °C.
-
Add N-(2,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture.
-
After the addition, remove the ice bath and heat the mixture to 80-90 °C for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and quenches excess reagent.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. The crude product will precipitate as a solid.
-
Filter the crude solid, wash it with cold water, and dry it under a vacuum.
-
Purify the crude product by column chromatography (Silica gel, using a hexane-ethyl acetate gradient) to yield pure 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
Stage 2: Conversion to the 3-Carbonitrile
The transformation of the 3-formyl (-CHO) group into the target 3-carbonitrile (-C≡N) is a key functional group interconversion. While several methods exist, a direct conversion from the corresponding 2-chloro-3-formylquinoline is an efficient route. For instance, treatment of the formyl group with reagents like hydroxylamine to form an oxime, followed by dehydration, is a classic approach. A more direct method involves the transformation using reagents such as ceric ammonium nitrate in the presence of ammonia.
Chemical Reactivity and Derivatization Potential
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is not merely a final product but a versatile synthetic intermediate. Its value lies in the presence of two distinct and orthogonally reactive functional groups, which serve as handles for building molecular complexity.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring and the adjacent carbonitrile group. This high reactivity allows for the facile displacement of the chloride with a wide range of nucleophiles.[12][13]
-
Amination: Reaction with primary or secondary amines introduces diverse amino functionalities, a common strategy in medicinal chemistry to modulate solubility and target binding.
-
Alkoxylation/Aryloxylation: Using sodium or potassium salts of alcohols or phenols yields the corresponding ethers.
-
Thiolation: Thiols are excellent nucleophiles for SNAr reactions and can be used to introduce thioether linkages.[13]
The ability to perform these substitutions is paramount for generating libraries of analogs for structure-activity relationship (SAR) studies.
Transformations of the C3-Carbonitrile Group
The carbonitrile group is a versatile functional group that can be converted into several other important moieties.
-
Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminium Hydride (LiAlH₄).[1] This introduces a basic, flexible linker at the C3 position.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6,8-dimethylquinoline-3-carboxylic acid.[14][15]
-
Conversion to Carboxamide: Partial hydrolysis or direct reaction routes can yield quinoline-3-carboxamides, which have been investigated as potential kinase inhibitors.[16]
Caption: Reactivity map showing key derivatization pathways.
Applications in Drug Discovery and Development
Given the established biological activities of the quinoline scaffold, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile represents a promising starting point for drug discovery campaigns.
-
Anticancer Agents: 2-substituted quinolines have shown notable anticancer activity across various cell lines.[17] The C2 position of the title compound can be functionalized with pharmacophores known to interact with cancer-related targets like kinases or DNA.[16]
-
Antibacterial Agents: The quinoline core is famous for its role in antibacterial drugs (e.g., fluoroquinolones).[2][18] New derivatives created from this scaffold could be screened against both Gram-positive and Gram-negative bacterial strains.[18]
-
Scaffold for Library Synthesis: The primary value of this compound is as a building block. The orthogonal reactivity at C2 and C3 allows for a combinatorial approach. A researcher could first generate a series of C2-substituted analogs and then, taking the most promising hits, further modify the C3-nitrile group to fine-tune activity, selectivity, and pharmacokinetic properties. The 6,8-dimethyl substitution pattern provides a specific lipophilic and steric profile that can be exploited for targeted drug design.
Conclusion
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a high-value chemical intermediate characterized by a synthetically accessible and biologically relevant quinoline core. Its strategic importance is defined by two key reactive centers—the C2-chloro group, which is primed for nucleophilic substitution, and the C3-carbonitrile group, which is amenable to a variety of chemical transformations. This dual reactivity makes it an exceptional platform for the rapid generation of diverse chemical libraries, empowering researchers to conduct extensive structure-activity relationship studies and accelerate the discovery of novel therapeutic agents. Proper adherence to safety protocols is essential when handling this potent and versatile compound.
References
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- 2-chloro-6,8-dimethylquinoline-3-carbonitrile (C12H9ClN2). (n.d.). PubChemLite.
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed.
- 2-chloro-6,8-dimethylquinoline-3-carboxylic acid (C12H10ClNO2). (n.d.). PubChemLite.
- 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid. (n.d.). ChemScene.
- 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.
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spectral data for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Introduction
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a member of the quinoline family, a class of heterocyclic aromatic compounds. Quinoline and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications.[1] Accurate structural elucidation is paramount in the development of new chemical entities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is depicted below.
Caption: Predicted molecular structure of the target compound.
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, both ¹H and ¹³C NMR are crucial for structural confirmation. The predicted chemical shifts are based on the analysis of related compounds, such as 2-chloro-8-methyl-3-formylquinoline.[2]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.4 | Singlet | - |
| H-5 | 7.6 - 7.8 | Singlet | - |
| H-7 | 7.4 - 7.6 | Singlet | - |
| 6-CH₃ | 2.4 - 2.6 | Singlet | - |
| 8-CH₃ | 2.6 - 2.8 | Singlet | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 150 |
| C-3 | 110 - 112 |
| C-4 | 140 - 142 |
| C-4a | 125 - 127 |
| C-5 | 128 - 130 |
| C-6 | 138 - 140 |
| C-7 | 126 - 128 |
| C-8 | 135 - 137 |
| C-8a | 145 - 147 |
| CN | 115 - 117 |
| 6-CH₃ | 20 - 22 |
| 8-CH₃ | 17 - 19 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, equipped with a 5 mm probe.[3]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Interpretation of Predicted NMR Spectra
The downfield chemical shift of the H-4 proton is anticipated due to its proximity to the electronegative nitrogen atom and the electron-withdrawing nitrile group. The aromatic protons H-5 and H-7 are expected to appear as singlets due to the substitution pattern on the benzene ring. The two methyl groups at positions 6 and 8 will also be singlets, with their exact chemical shifts influenced by the local electronic environment.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline core will resonate in the aromatic region (110-150 ppm). The carbon of the nitrile group (CN) is expected around 115-117 ppm. The methyl carbons will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium |
| C=N, C=C (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-Cl | 700 - 800 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu instrument.[1][3]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Interpretation of Predicted IR Spectrum
The most characteristic peak in the IR spectrum of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is expected to be the stretching vibration of the nitrile group (C≡N) in the range of 2220-2240 cm⁻¹. The presence of the quinoline ring will be indicated by aromatic C=C and C=N stretching vibrations between 1500 and 1600 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, while C-H stretches for both aromatic and aliphatic protons will be observed around 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 216 | High |
| [M+2]⁺ | 218 | ~32% of [M]⁺ |
| [M-Cl]⁺ | 181 | Medium |
| [M-HCN]⁺ | 189 | Low |
Note: The predicted m/z values are for the most abundant isotopes.
The presence of a chlorine atom is expected to produce a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of Predicted Mass Spectrum
The mass spectrum should show a clear molecular ion peak at m/z 216, corresponding to the molecular weight of the compound (C₁₂H₉ClN₂).[4] The isotopic peak at m/z 218 will confirm the presence of one chlorine atom. Common fragmentation pathways may include the loss of a chlorine radical to give a peak at m/z 181, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 189.
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solubility of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₂H₉ClN₂ and a molecular weight of 216.67 g/mol .[3] Its structure, featuring a quinoline core substituted with a chloro group, two methyl groups, and a nitrile moiety, suggests a predominantly non-polar character. This is supported by a predicted XLogP value of 3.6, which indicates significant lipophilicity.[2]
Understanding the solubility of this molecule is paramount for its practical application. In synthetic chemistry, solubility dictates the choice of solvents for reactions, purification (e.g., crystallization), and analysis. In pharmacology, the solubility profile is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting its efficacy and formulation development.[1]
Theoretical Principles & Solubility Prediction
The fundamental principle governing solubility is "like dissolves like."[4] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and non-polar hydrocarbon regions.
Structural Analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile:
-
Non-Polar Moieties: The fused bicyclic quinoline ring system and the two methyl groups (-CH₃) are hydrophobic and contribute to the molecule's low affinity for polar solvents.
-
Polar Moieties: The chloro group (-Cl) and the nitrile group (-C≡N) introduce polarity due to the electronegativity difference between the atoms. The nitrogen atom in the quinoline ring also contributes a degree of polarity.
Prediction: Given the dominant non-polar surface area and the high predicted XLogP, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is expected to exhibit poor solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. It will likely be soluble in many common organic solvents used in synthesis and chromatography.[5]
Strategic Selection of Organic Solvents for Screening
A systematic approach to solubility screening involves selecting a diverse panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes. This ensures a comprehensive understanding of the compound's behavior.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent Name | Polarity Index | Rationale for Inclusion |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High-polarity solvent, excellent for creating concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | Strong polar solvent, often used in organic synthesis. | |
| Acetonitrile (ACN) | 5.8 | Common solvent for HPLC and reactions, medium polarity. | |
| Acetone | 5.1 | Medium polarity ketone, good general-purpose solvent. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Simplest alcohol, capable of hydrogen bonding. |
| Ethanol (EtOH) | 4.3 | Commonly used in formulations and extractions. | |
| Isopropanol (IPA) | 3.9 | Less polar alcohol, often used in crystallizations. | |
| Non-Polar / Low Polarity | Dichloromethane (DCM) | 3.1 | Halogenated solvent, effective for many non-polar compounds.[6] |
| Tetrahydrofuran (THF) | 4.0 | Cyclic ether, good for dissolving a wide range of compounds. | |
| Ethyl Acetate (EtOAc) | 4.4 | Common ester of medium polarity, frequently used in chromatography. | |
| Toluene | 2.4 | Aromatic hydrocarbon, non-polar. | |
| Hexane / Heptane | 0.1 | Aliphatic hydrocarbons, very non-polar. |
(Data sourced from various chemical property tables)[7]
Experimental Protocols for Quantitative Solubility Determination
To obtain reliable and reproducible data, a thermodynamic (equilibrium) solubility measurement is required. This involves allowing an excess of the solid solute to equilibrate with the solvent over a sufficient period. The following protocols are standard in the industry.
Protocol 1: Gravimetric Method
This classic method is robust and does not require sophisticated analytical instrumentation beyond a calibrated analytical balance. It directly measures the mass of dissolved solute.
Methodology:
-
Preparation: To a series of 20 mL glass vials with screw caps, add a pre-weighed excess amount of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (e.g., ~50 mg). The exact mass is not critical, but it must be sufficient to ensure a saturated solution with visible solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is highly recommended to pellet the undissolved solid.
-
Sample Aliquoting: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Ensure no solid particles are transferred. Filtering through a 0.45 µm syringe filter compatible with the solvent is an alternative to centrifugation.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent compound degradation.
-
Final Weighing: Once the solvent is fully removed, place the vial in a vacuum desiccator for several hours to remove any residual solvent traces.[8] Weigh the vial containing the dried solute residue on a calibrated analytical balance.
-
Calculation:
-
Mass of dissolved solute = (Final vial mass) - (Initial vial mass)
-
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of aliquot in mL)
-
Caption: Workflow for Gravimetric Solubility Determination.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and accurate, requires less compound, and is ideal when a validated analytical method for the compound is available.[4]
Methodology:
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of quantifying 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. This involves selecting a suitable column (e.g., C18), mobile phase (e.g., Acetonitrile/Water gradient), and detector wavelength (determined by UV-Vis scan).
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at known concentrations (e.g., from 1 µg/mL to 200 µg/mL). Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration. Ensure the curve has a high correlation coefficient (R² > 0.999).
-
Saturated Solution Preparation: Prepare saturated solutions in the target organic solvents as described in steps 1-4 of the Gravimetric Method.
-
Sample Preparation and Dilution: Withdraw a small, precise aliquot of the clear supernatant (e.g., 100 µL). Dilute this aliquot with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve. A large, precise dilution factor is crucial (e.g., 1:100 or 1:1000).
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation:
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample from its peak area.
-
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)
-
Caption: Workflow for HPLC-Based Solubility Determination.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison. The data should be reported in standard units such as mg/mL or mol/L at a specified temperature.
Table 2: Example Data Summary for Solubility of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile at 25 °C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Classification |
|---|---|---|---|
| Dichloromethane | Experimental Value | Calculated Value | e.g., Very Soluble |
| Acetone | Experimental Value | Calculated Value | e.g., Soluble |
| Ethyl Acetate | Experimental Value | Calculated Value | e.g., Soluble |
| Methanol | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Toluene | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Hexane | Experimental Value | Calculated Value | e.g., Slightly Soluble |
Conclusion
While specific solubility data for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is not currently published, its molecular structure suggests a profile favoring solubility in organic solvents of low to medium polarity. This guide provides the theoretical foundation and detailed, actionable protocols necessary for any researcher to quantitatively determine this critical physicochemical property. By employing robust methods such as gravimetric analysis or HPLC-based assays, scientists can generate the high-quality data required for informed decision-making in synthesis, purification, formulation, and drug discovery workflows. The principles and methodologies outlined herein serve as a universal framework for the characterization of novel chemical entities.
References
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PubChem. 2-chloro-6,8-dimethylquinoline-3-carbonitrile (C12H9ClN2) - PubChemLite. Available from: [Link][2]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link][6]
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Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available from: [Link][8]
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molecular structure and conformation of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, conformation, and spectroscopic properties of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. As a molecule of interest within the broader class of quinoline derivatives, which are known for their diverse pharmacological activities, a deep understanding of its three-dimensional structure and electronic characteristics is paramount for applications in medicinal chemistry and materials science.[1] While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide leverages crystallographic data from closely related analogs, predictive computational modeling principles, and detailed spectroscopic analyses of similar compounds to construct a robust and scientifically grounded profile. We will explore the causality behind its structural features, provide validated protocols for its synthesis and characterization, and discuss its potential in drug discovery frameworks.
Introduction and Significance
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimalarial properties.[1] The title compound, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, combines several key pharmacophoric features: a planar aromatic quinoline ring system, a reactive chloro-substituent at the 2-position, a cyano group at the 3-position which can act as a hydrogen bond acceptor, and two methyl groups at the 6- and 8-positions which increase lipophilicity and can influence binding orientation within a target protein.
Understanding the precise spatial arrangement of these groups is critical for designing targeted therapies. The conformation of the molecule, its planarity, and the electronic distribution across the ring system dictate how it interacts with biological macromolecules, governing its efficacy and specificity.
| Compound Identifier | Data |
| IUPAC Name | 2-chloro-6,8-dimethylquinoline-3-carbonitrile |
| Molecular Formula | C₁₂H₉ClN₂[2][3] |
| Molecular Weight | 216.67 g/mol [2][3] |
| CAS Number | 917750-50-6[3] |
| Predicted XlogP | 3.6[2] |
Molecular Structure and Crystallographic Insights
Principles of Structure Determination
The gold standard for determining the precise three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While data for the title compound is unavailable, analysis of structurally similar molecules provides critical insights.
Comparative Crystallographic Analysis
The crystal structure of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline offers the closest available structural parallel.[4] In this related molecule, the quinoline ring system is essentially planar, with a root-mean-square deviation of only 0.055 Å for all non-hydrogen atoms. This strong planarity is a characteristic feature of fused aromatic rings.
From this, we can confidently infer that the quinoline core of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is also planar. The C-Cl bond, the C-C≡N bond, and the two methyl groups will lie in or very close to this plane.
Another relevant structure, ethyl 2-chloro-6-methylquinoline-3-carboxylate , shows a dihedral angle of 54.97° between the quinoline plane and the ester group at the 3-position.[5] This demonstrates that substituents at C3 with rotatable bonds can and do sit out of the main ring plane. However, for the carbonitrile group, the linear C-C≡N moiety means the nitrogen atom will lie on the vector extending from the C3-C(N) bond, suggesting it does not significantly deviate from the ring plane.
Conformational Analysis
The conformation of this molecule is largely rigid due to the fused aromatic ring system. The primary conformational flexibility would involve the rotation of the two methyl groups. However, this rotation has a low energy barrier and is not typically considered a major conformational driver in terms of biological activity.
The steric hindrance imposed by the methyl group at the 8-position (the "peri" position) can have a subtle but important influence on the adjacent nitrogen atom in the quinoline ring. This can affect the basicity of the nitrogen and its ability to participate in hydrogen bonding. Computational modeling is the ideal tool to probe these subtle electronic effects.
Computational Workflow for Geometric Optimization
To predict the lowest energy conformation and electronic properties, Density Functional Theory (DFT) is the method of choice. A typical workflow would be as follows:
Caption: Workflow for computational geometry optimization.
This process yields a highly accurate, predicted 3D model of the molecule, providing the foundational data for molecular docking studies and further analysis.
Spectroscopic Characterization: A Predictive Guide
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on data from analogous structures, we can predict the key features of the NMR, IR, and Mass Spectra for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The following predictions are based on the full spectral assignment of 2-Chloro-8-methyl-3-formylquinoline.[6]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Rationale & Comparison |
| C8-CH₃ | ~2.7 | Singlet (s) | Similar to the 2.69 ppm signal for the C8-methyl in the formyl analog.[6] |
| C6-CH₃ | ~2.5 | Singlet (s) | Typical chemical shift for a methyl group on an aromatic ring. |
| H5 | ~7.8 | Singlet (s) | The proton at C5 is adjacent to the C6-methyl group, leading to a singlet. |
| H7 | ~7.5 | Singlet (s) | The proton at C7 is adjacent to the C6-methyl group. |
| H4 | ~8.4 | Singlet (s) | Deshielded due to proximity to the electron-withdrawing nitrogen and cyano group. The formyl analog shows this proton at 8.52 ppm.[6] |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale & Comparison |
| C8-CH₃ | ~18 | Typical for an aromatic methyl carbon.[6] |
| C6-CH₃ | ~21 | Typical for an aromatic methyl carbon. |
| C≡N | ~115 | Characteristic chemical shift for a nitrile carbon. |
| C3 | ~110 | Shielded carbon due to substitution pattern. |
| Aromatic C | ~125-148 | A complex series of signals for the remaining 8 aromatic carbons. |
| C2 | ~152 | Carbon bearing the chlorine atom is significantly deshielded. The formyl analog shows this at 150.8 ppm.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3050-3100 | Medium | Stretch |
| Aliphatic C-H | 2850-2960 | Medium | Stretch (from CH₃ groups) |
| Nitrile (C≡N) | 2220-2240 | Strong, Sharp | Stretch |
| Aromatic C=C | 1500-1600 | Medium-Strong | Ring Stretch |
| C-Cl | 750-850 | Strong | Stretch |
The most diagnostic peak will be the strong, sharp absorption for the nitrile group around 2230 cm⁻¹. The C-Cl stretch is also a key identifier for this molecule.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216 .
-
Isotope Peak (M+2): Due to the presence of chlorine (³⁷Cl isotope), a characteristic peak at m/z 218 with an intensity of approximately one-third of the M⁺ peak is a definitive feature.[6]
-
Key Fragments:
-
m/z 201: Loss of a methyl group (-CH₃).
-
m/z 181: Loss of the chlorine atom (-Cl). This fragment would be a singlet, lacking the M+2 isotope pattern.
-
m/z 176: A fragment corresponding to the loss of HCl is also possible, as seen in the formyl analog.[6]
-
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile can be reliably achieved via a two-step process starting from N-(2,4-dimethylphenyl)acetamide, utilizing the Vilsmeier-Haack reaction.[8]
Synthetic Pathway
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Acetanilide: Add N-(2,4-dimethylphenyl)acetamide (1.0 eq) portion-wise to the stirred solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield the pure aldehyde intermediate.
Protocol 2: Conversion to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
-
Reaction Setup: Dissolve the aldehyde intermediate (1.0 eq) in aqueous ammonia.
-
Oxidation: Add a catalytic amount of ceric ammonium nitrate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.[8]
-
Isolation & Purification: Upon completion, the product can be extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Protocol 3: Spectroscopic Characterization Workflow
-
NMR Sample Prep: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra.
-
IR Analysis: Prepare a KBr pellet containing a small amount of the product or cast a thin film from a volatile solvent onto a salt plate. Obtain the spectrum using an FTIR spectrometer.
-
MS Analysis: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-MS (Electrospray Ionization Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) system.
Conclusion and Future Outlook
This guide has established a detailed structural and conformational profile of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile through a rigorous, comparative, and predictive approach. The planarity of the quinoline core, coupled with the specific electronic and steric influences of its substituents, provides a solid foundation for its exploration in drug discovery. The provided synthetic and analytical protocols offer a self-validating framework for researchers to produce and confirm this molecule with high fidelity. Future work should focus on obtaining a single-crystal X-ray structure to validate these predictions and on screening the compound against various biological targets, such as protein kinases and microbial enzymes, to unlock its therapeutic potential.
References
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Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o200. [Link]
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Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]
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Narayana, B., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(1), 17-36. [Link]
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PubChem. (n.d.). 2-chloro-6,8-dimethylquinoline-3-carbonitrile. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 241-245. [Link]
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Mekheimer, R., Al‐sheikh, M. A., & Sadek, K. U. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4), 433-455. [Link]
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PubChem. (n.d.). 2-chloro-6,8-dimethylquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Automated Topology Builder. (n.d.). [(2-Chloro-6,7-dimethyl-3-quinolinyl)methylene]malononitrile. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 2,8-Dimethylquinoline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved January 17, 2026, from [Link]
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Burgess, S. J., et al. (2022). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 13(10), 1168-1186. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved January 17, 2026, from [Link]
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The Pharmacological Potential of Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[3] Among the various classes of quinoline derivatives, those bearing a carbonitrile group at the 3-position have garnered significant attention for their potent and varied biological effects. This guide provides an in-depth exploration of the biological activities of quinoline-3-carbonitrile derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this promising area of drug discovery.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline-3-carbonitrile derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[4] These compounds often target key signaling pathways and cellular processes that are dysregulated in cancer.[5]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinoline-3-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for EGFR inhibition.[6][7] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[5] For instance, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile has been identified as a potent EGFR inhibitor.[6] Modifications to the 4-anilino substituent can modulate kinase selectivity, shifting the inhibitory activity towards other kinases like Src and MEK.[6]
-
Other Kinase Targets: Beyond EGFR, quinoline-3-carbonitrile derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including Src kinase, Pim-1 kinase, and receptor tyrosine kinases (RTKs).[6][8] For example, certain derivatives have demonstrated potent inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and promotes cell growth and survival.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of quinoline-3-carbonitrile derivatives are significantly influenced by the nature and position of substituents on the quinoline ring.
-
Position 4: The presence of a substituted anilino group at the C4 position is a key determinant for EGFR inhibitory activity. The nature of the substituent on the aniline ring can fine-tune the potency and selectivity.
-
Position 6: Modifications at the C6 position, such as the introduction of a bromo group, have been shown to enhance anticancer activity.[6]
-
Position 3: The carbonitrile group at C3 is crucial for the observed biological activity, likely participating in key interactions within the ATP-binding pocket of target kinases.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a common method for evaluating the inhibitory activity of quinoline-3-carbonitrile derivatives against a specific kinase, such as EGFR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (quinoline-3-carbonitrile derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Test compound or DMSO (for control wells)
-
EGFR kinase
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Causality behind Experimental Choices:
-
Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is specific to the target enzyme.
-
ATP-competitive Assay: This format is chosen because many quinoline-3-carbonitrile derivatives are known to be ATP-competitive inhibitors.
-
Luminescence-based Detection: This method offers high sensitivity and a wide dynamic range for accurate determination of IC50 values.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Quinoline-3-carbonitrile derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential scaffold for the development of new anti-infective drugs.[1][10][11]
Mechanism of Action: Targeting Essential Bacterial Enzymes
A key mechanism of action for the antibacterial effects of these derivatives is the inhibition of bacterial DNA gyrase.[10][12] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[13] By inhibiting this enzyme, quinoline-3-carbonitrile derivatives disrupt these vital cellular processes, leading to bacterial cell death. Molecular docking studies have shown that these compounds can interact effectively with the active site of DNA gyrase.[10][14]
Spectrum of Activity
Quinoline-3-carbonitrile derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria.[1][10] Some compounds have also exhibited promising antifungal activity against various fungal strains.[9][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of quinoline-3-carbonitrile derivatives against a panel of bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Causality behind Experimental Choices:
-
Broth Microdilution: This is a standardized and widely accepted method for quantitative assessment of antimicrobial activity.
-
Mueller-Hinton Broth: This is the recommended medium for routine susceptibility testing of most common bacterial pathogens.
-
Standardized Inoculum: Using a standardized bacterial density ensures reproducibility of the results.
Antiviral, Anti-inflammatory, and Other Biological Activities
Beyond their anticancer and antimicrobial properties, quinoline-3-carbonitrile derivatives have demonstrated a spectrum of other valuable biological activities.
Antiviral Activity
Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Yellow Fever Virus (YFV).[15][16][17] The planar structure of the quinoline ring allows for intercalation into viral nucleic acids, potentially disrupting viral replication processes.[15] Some derivatives have been shown to impair the accumulation of viral envelope glycoproteins, suggesting a mechanism that involves the early stages of infection.[16]
Anti-inflammatory Activity
Quinoline derivatives have also been explored as anti-inflammatory agents.[3][18][19] Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[18][20] Some quinoline-3-carboxylic acid derivatives have shown impressive anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models.[21]
Other Activities
The versatility of the quinoline-3-carbonitrile scaffold has led to the discovery of other biological activities, including:
-
Antidiabetic Activity: Some derivatives have shown excellent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.[22]
-
Antiprion Activity: Interestingly, structure-activity relationships for antiprion activity in some quinoline derivatives have been found to be similar to their antimalarial SAR, suggesting overlapping molecular targets.[23]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
For any promising therapeutic candidate, a favorable ADMET profile is crucial for its development into a viable drug. In silico and in vitro ADMET studies are therefore essential in the early stages of drug discovery. Several studies on quinoline-3-carbonitrile derivatives have reported on their ADMET properties.[14][24][25] Generally, many of these compounds have been found to possess drug-like properties, including good to moderate aqueous solubility and the potential for good intestinal absorption.[14][24] However, properties such as blood-brain barrier penetration and potential for toxicity need to be carefully evaluated for each specific derivative.[14][25]
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
Causality behind Experimental Choices:
-
Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, which are the major enzymes responsible for drug metabolism.
-
NADPH Regenerating System: This is required to provide the necessary cofactor (NADPH) for the activity of cytochrome P450 enzymes.
-
LC-MS/MS Analysis: This provides a highly sensitive and specific method for quantifying the parent drug in a complex biological matrix.
Data Presentation
Table 1: Summary of Anticancer Activity of Selected Quinoline-3-Carbonitrile Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | EGFR | A549 (Lung) | 0.05 | [7] |
| 2 | Src | MCF-7 (Breast) | 0.87 | [8] |
| 3 | Pim-1 | PC-3 (Prostate) | 1.29 | [8] |
| 4 | HER-2 | MCF-7 (Breast) | 5 | [26] |
Table 2: Summary of Antibacterial Activity of Selected Quinoline-3-Carbonitrile Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Proposed Target | Reference |
| QD4 | S. aureus | 12.5 | DNA Gyrase | [10] |
| 7g | B. subtilis | 12.5 | DNA Gyrase | [14] |
| 6 | E. coli | 3.12 | PDF Inhibitor | [27] |
| 39 | M. tuberculosis | 1.56 | Not Specified | [9] |
Visualizations
Caption: A generalized experimental workflow for the discovery and evaluation of quinoline-3-carbonitrile derivatives.
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The Vilsmeier-Haack Synthesis of 2-Chloroquinolines: A Technical Guide for Advanced Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Vilsmeier-Haack reaction stands out as a powerful and versatile one-pot method for the regioselective synthesis of highly functionalized 2-chloroquinolines from readily available acetanilides.[3] This technical guide provides an in-depth exploration of the Vilsmeier-Haack synthesis of 2-chloroquinolines, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, present a field-proven experimental protocol, discuss critical process parameters, and highlight the synthetic utility of the resulting 2-chloroquinoline-3-carbaldehydes.
Introduction: The Strategic Importance of the Vilsmeier-Haack Approach
The synthesis of the quinoline ring system is of paramount importance in pharmaceutical and agrochemical research.[4][5] The Vilsmeier-Haack reaction offers a direct and efficient pathway to 2-chloro-3-formylquinolines, which are not merely products but versatile synthetic intermediates.[3] The presence of the chloro and formyl groups at the 2- and 3-positions, respectively, provides orthogonal handles for a diverse array of subsequent chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions.[4][6] This one-pot cyclization leverages the reaction of an N-arylacetamide with the Vilsmeier reagent, an electrophilic chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][7] This guide will elucidate the nuances of this reaction, empowering scientists to harness its full potential.
The Reaction Mechanism: A Stepwise Electrophilic Cascade
The Vilsmeier-Haack synthesis of 2-chloroquinolines is a sophisticated reaction cascade that proceeds through several distinct stages. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The reaction is initiated by the formation of the highly electrophilic Vilsmeier reagent, which subsequently orchestrates a series of electrophilic attacks and a final intramolecular cyclization.
The overall mechanism can be summarized in the following key steps:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[8] This species is the primary electrophile in the reaction.
-
Reaction with Acetanilide: The N-arylacetamide substrate is then subjected to the Vilsmeier reagent. The reaction is believed to proceed through the formation of an imidoyl chloride, which then tautomerizes to an N-(α-chlorovinyl)aniline.[9]
-
Diformylation and Cyclization: This enamine intermediate is sufficiently electron-rich to undergo electrophilic attack by the Vilsmeier reagent, leading to diformylation at the β-position.[3][9] The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aryl ring.
-
Aromatization and Hydrolysis: Subsequent elimination and hydrolysis during aqueous workup yield the final 2-chloro-3-formylquinoline product.
Experimental Protocol: A Validated Methodology
The following protocol provides a detailed, step-by-step procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This protocol is a robust starting point, though optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| N-Arylacetamide | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |
| Phosphorus oxychloride (POCl₃) | >99% | Alfa Aesar |
| Crushed Ice | N/A | N/A |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Step-by-Step Synthesis Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30-60 minutes. Maintain the temperature below 5°C during the addition.[10] The formation of the Vilsmeier reagent is exothermic.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[11]
-
Substrate Addition: Add the corresponding N-arylacetamide substrate portion-wise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains low.
-
Reaction Heating: After the substrate addition is complete, remove the cooling bath and heat the reaction mixture to 80-90°C.[12] The reaction time can vary from 4 to 12 hours depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[14][15]
-
Product Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[16] Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate.[17]
Quantitative Parameters and Optimization
The yield and purity of the 2-chloroquinoline product are highly dependent on several key parameters. The table below summarizes critical quantitative data and notes for optimization.
| Parameter | Typical Range | Optimal Value (Example) | Notes |
| Molar Ratio POCl₃:Substrate | 3 - 15 equivalents | 12 equivalents | A significant excess of POCl₃ is often required to drive the reaction to completion and can lead to higher yields. This ratio may need to be optimized for different substrates. |
| Reaction Temperature | 60 - 120°C | 90°C | While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and degradation, especially for sensitive substrates.[18] |
| Reaction Time | 4 - 16 hours | Varies | Reaction time is highly substrate-dependent. Electron-rich acetanilides react faster, while electron-deficient ones may require longer heating times. Monitoring by TLC is crucial.[13] |
Field Insights: Substrate Scope and Troubleshooting
The Influence of Substituents
The electronic nature of the substituents on the N-arylacetamide starting material has a profound impact on the outcome of the Vilsmeier-Haack reaction. This is a direct consequence of the electrophilic aromatic substitution step in the mechanism.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aromatic ring activate it towards electrophilic attack. Acetanilides bearing EDGs, particularly at the meta-position relative to the acetamido group, generally afford the corresponding 2-chloroquinolines in higher yields and with shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups like nitro (-NO₂) deactivate the aromatic ring, making the intramolecular cyclization step more difficult. In such cases, the reaction may result in poor yields or fail to proceed altogether.
Common Challenges and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive substrate (strong EWGs).2. Impure or wet reagents (DMF, POCl₃).3. Insufficient heating or reaction time.4. Inefficient Vilsmeier reagent formation. | 1. Consider alternative synthetic routes for highly deactivated substrates.2. Use freshly opened or distilled anhydrous reagents.[11]3. Increase reaction temperature or time, carefully monitoring for degradation.4. Ensure slow, controlled addition of POCl₃ to DMF at 0-5°C.[10] |
| Formation of Dark Tarry Material | 1. Reaction temperature is too high.2. Substrate or product degradation under the strongly acidic conditions. | 1. Reduce the reaction temperature and extend the reaction time if necessary.2. Pour the reaction mixture onto ice while still warm, as cooling can sometimes lead to solidification in the flask.[15] |
| Product Fails to Precipitate | 1. The product may be soluble in the acidic aqueous mixture.2. Insufficient neutralization. | 1. Ensure complete neutralization to pH 7-8 with a base like sodium bicarbonate or sodium hydroxide.[15]2. If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11] |
Conclusion: A Gateway to Chemical Diversity
The Vilsmeier-Haack synthesis of 2-chloroquinolines is a testament to the power of classical name reactions in modern organic synthesis. It provides a reliable and scalable route to highly functionalized quinoline building blocks from simple acetanilide precursors. The resulting 2-chloro-3-formylquinolines are valuable platforms for the development of new pharmaceutical agents, agrochemicals, and functional materials.[4][19] By understanding the underlying mechanism and paying close attention to critical experimental parameters, researchers can effectively leverage this reaction to accelerate their discovery programs.
References
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- Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Yadav, A., Waskle, A., & Gupta, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27329.
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- Kumar, S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 178-182.
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- Mohammadi, A. A., & Hosseinzadeh, R. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 245-256.
- Sharma, P., & Kumar, A. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 185-188.
- Colmenares, A. J., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
- Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(1), 1-28.
- El-Faham, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5946-5972.
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- Moodley, M. K., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 67, 134-139.
- Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 125, 105859.
- Orita, A., et al. (2011). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 1, 1-8.
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- Wikipedia. (n.d.). Vilsmeier reagent.
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- Kumar, S., & Bawa, S. (2012). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 143-144.
- Enamine. (n.d.). Vilsmeier Reagent.
- Ghaedi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions with some nucleophiles. Chemistry of Heterocyclic Compounds, 49(4), 578-585.
- Ali, M. M. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- Anonymous. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Sahu, K., et al. (1987). Studies on Vilsmeier-Haack Reaction. A New Route to 2-Chloroquinoline-3-carboxyaldehydes and a Furoquinoline Derivative. Journal of the Indian Chemical Society, 64, 247-248.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fused Pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbonitriles
Introduction: The Strategic Importance of Pyrazolo[3,4-b]quinolines in Medicinal Chemistry
The fusion of pyrazole and quinoline rings gives rise to the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic system of significant interest to the pharmaceutical and drug development sectors. These compounds are recognized for their structural analogy to purine bases, allowing them to interact with a variety of biological targets.[1] The diverse pharmacological activities exhibited by this class of molecules include antiviral, antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Their value is further underscored by their application as kinase inhibitors, caspase activators, and inducers of apoptosis, making them a privileged scaffold in the design of novel therapeutic agents.[4] The synthetic route commencing from 2-chloroquinoline-3-carbonitriles offers a direct and efficient pathway to this valuable molecular architecture.
Mechanistic Rationale: The Cyclocondensation Pathway
The synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbonitriles is a classic example of a cyclocondensation reaction. The process is initiated by the nucleophilic attack of a hydrazine derivative on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazolo[3,4-b]quinoline system.
The proposed mechanism unfolds as follows:
-
Nucleophilic Attack: Hydrazine hydrate, acting as the nucleophile, attacks the carbon atom of the nitrile group in the 2-chloroquinoline-3-carbonitrile starting material.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic addition of the terminal nitrogen of the hydrazine moiety to the C2 carbon of the quinoline ring, displacing the chloride leaving group.
-
Aromatization: A final tautomerization step leads to the formation of the thermodynamically stable, fused aromatic 3-amino-1H-pyrazolo[3,4-b]quinoline ring system.[5][6]
This reaction pathway is highly efficient and provides a direct route to the desired heterocyclic core.
Below is a diagram illustrating the synthetic workflow.
Caption: A schematic overview of the synthesis of 3-amino-1H-pyrazolo[3,4-b]quinoline.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of 3-amino-1H-pyrazolo[3,4-b]quinoline from 2-chloroquinoline-3-carbonitrile.
Materials and Reagents:
-
2-Chloroquinoline-3-carbonitrile
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Triethylamine
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoline-3-carbonitrile (1.0 eq).
-
Solvent and Reagent Addition: To the flask, add absolute ethanol to create a stirrable suspension. Subsequently, add hydrazine hydrate (3.0 eq) followed by a catalytic amount of triethylamine (few drops). The triethylamine acts as a base to facilitate the reaction.[2][4]
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), the heating is stopped, and the mixture is allowed to cool to room temperature. The excess solvent and hydrazine hydrate are removed under reduced pressure. The resulting residue is then poured into cold water to precipitate the crude product.[4]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Buchner funnel, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a benzene-methanol mixture to afford the pure 3-amino-1H-pyrazolo[3,4-b]quinoline.[2]
Data Summary: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazolo[3,4-b]quinoline derivatives.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate, Triethylamine | Ethanol | 15 | Good | [4] |
| 2-Chloro-3-formylquinolines | p-Methylphenylhydrazine HCl, TEA | Ethanol | 15 | Not specified | [2] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine, Pyridine | Nitrobenzene | Not specified | Not specified | [5][6] |
Trustworthiness: Ensuring a Self-Validating System
To ensure the identity and purity of the synthesized 3-amino-1H-pyrazolo[3,4-b]quinoline, a thorough characterization is essential. This serves as a self-validating check on the success of the protocol.
1. Reaction Monitoring:
-
Thin Layer Chromatography (TLC): The progress of the reaction should be monitored by TLC using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
2. Product Characterization:
-
Melting Point: A sharp melting point for the recrystallized product is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group and the aromatic C-H and C=N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the protons in the molecule, confirming the fused ring structure.[7]
-
¹³C NMR: The carbon NMR spectrum will show the number of distinct carbon atoms, which is useful for confirming the molecular skeleton.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
The following diagram illustrates the quality control workflow.
Caption: A flowchart for the characterization and verification of the final product.
Conclusion
The synthesis of fused pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbonitriles represents a robust and reliable method for accessing a class of compounds with significant therapeutic potential. The protocol outlined in this document, when combined with rigorous characterization, provides a clear pathway for researchers in medicinal chemistry and drug development to produce these valuable heterocyclic scaffolds for further investigation.
References
-
ResearchGate. (n.d.). Plausible mechanism for formation of pyrazolo[3,4-b]quinoline 4. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation a. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives. Retrieved from [Link]
-
Wiley Online Library. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
SpringerLink. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of Fused Benzopyrazolo[3,4-b]quinolines under Solvent-Free Conditions. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Retrieved from [Link]
-
MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]
-
Hindawi. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
International Journal of Advanced Research in Technology, Engineering and Science. (n.d.). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Reactions Between Arylhydrazinium Chlorides and 2-chloroquinoline-3-carbaldehydes: Molecular and Supramolecular Structures of a Hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and Two 1H-pyrazolo[3,4-b]quinolines. Retrieved from [Link]
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The Alchemist's Guide to Quinoline Diversification: Palladium-Catalyzed Reactions of 2-Chloroquinoline-3-carbonitriles
Introduction: The Quinoline Core - A Privileged Scaffold in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone in the architecture of molecules that shape our world. From the historical anti-malarial quinine to modern anticancer agents and high-performance organic materials, the quinoline scaffold is a recurring motif of profound significance. Within this family, quinoline-3-carbonitriles are particularly valuable synthons, offering a unique combination of electronic properties and reactive handles that make them ideal precursors for the synthesis of diverse and complex molecular entities. The strategic placement of a nitrile group at the 3-position and a leaving group, such as chlorine, at the 2-position unlocks a gateway to a vast chemical space, accessible through the power and precision of palladium-catalyzed cross-coupling reactions.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a distillation of field-proven insights into the palladium-catalyzed transformations of 2-chloroquinoline-3-carbonitriles. We will delve into the causality behind experimental choices, providing you with the knowledge to not only replicate these reactions but to innovate upon them.
Part I: Securing the Cornerstone - Synthesis of 2-Chloroquinoline-3-carbonitrile
Before embarking on the journey of diversification, we must first secure our starting material. The most common and efficient route to 2-chloroquinoline-3-carbonitrile begins with the synthesis of its carbaldehyde precursor via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to the nitrile.
Workflow for the Synthesis of 2-Chloroquinoline-3-carbonitrile
Caption: Workflow for the two-step synthesis of the target compound.
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2][3] In this case, an acetanilide is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the desired 2-chloroquinoline-3-carbaldehyde.[4]
Materials:
-
Substituted Acetanilide (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (4.0-15.0 equiv)
-
Crushed ice
-
Ethyl acetate or ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool anhydrous DMF in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (at least 4.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.[5]
-
Once the addition is complete, add the substituted acetanilide (1.0 equiv) portion-wise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a large excess of crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to afford the pure 2-chloroquinoline-3-carbaldehyde.[1]
Protocol 2: Conversion of Carbaldehyde to Carbonitrile
The conversion of the aldehyde to the nitrile is a straightforward two-step process involving the formation of an aldoxime intermediate, followed by dehydration.[6]
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Sodium acetate or pyridine as a base
-
Ethanol
-
Acetic anhydride or another suitable dehydrating agent
Procedure:
-
Oxime Formation: Dissolve 2-chloroquinoline-3-carbaldehyde in ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine). Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the aldoxime. Collect the solid by filtration and dry.
-
Dehydration: Reflux the crude aldoxime in an excess of a dehydrating agent, such as acetic anhydride, until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water. The product will precipitate.
-
Collect the solid 2-chloroquinoline-3-carbonitrile by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.
Part II: Unleashing the Potential - Palladium-Catalyzed Cross-Coupling Reactions
With the 2-chloroquinoline-3-carbonitrile in hand, we can now explore a suite of powerful palladium-catalyzed cross-coupling reactions to introduce a diverse array of functional groups at the 2-position. The electron-deficient nature of the quinoline ring, further accentuated by the nitrile group, makes the C2-chloro substituent an excellent electrophilic partner in these transformations.[7]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used C(sp²)-C(sp²) bond-forming reactions.[8] It allows for the introduction of a wide range of aryl and heteroaryl groups.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the relatively unreactive aryl chloride and for facilitating the subsequent reductive elimination. The base plays a critical role in the transmetalation step by activating the boronic acid.[9]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloroquinoline-3-carbonitrile
Materials:
-
2-Chloroquinoline-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline-3-carbonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 90 | 48 | Moderate |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | Good |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | High |
| 2-Naphthylboronic acid | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | Good |
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynylquinoline-3-carbonitriles.[10] These products are valuable intermediates for further transformations or as final targets in materials science.
Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the final product. The amine base is crucial for both the deprotonation of the alkyne and as a solvent.
Protocol 4: Sonogashira Coupling of 2-Chloroquinoline-3-carbonitrile
Materials:
-
2-Chloroquinoline-3-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-chloroquinoline-3-carbonitrile, the palladium catalyst, and CuI in the chosen solvent.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | RT | High |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | Good |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | Good |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a general and efficient method for the formation of C-N bonds.[3][11] This reaction is particularly valuable for synthesizing 2-aminoquinoline-3-carbonitriles, which are important pharmacophores.
Mechanistic Rationale: Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine and regenerate the Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.
Protocol 5: Buchwald-Hartwig Amination of 2-Chloroquinoline-3-carbonitrile
Materials:
-
2-Chloroquinoline-3-carbonitrile (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon), preferably in a glovebox
Procedure:
-
In a glovebox, or using Schlenk techniques, charge an oven-dried reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the 2-chloroquinoline-3-carbonitrile and the amine.
-
Seal the vessel and heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 110 | High |
| Aniline | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | Good |
| Benzylamine | Pd₂(dba)₃/BINAP (1/2) | LiHMDS | Toluene | 100 | Good |
| N-Methylaniline | Pd(OAc)₂/DavePhos (2/4) | NaOt-Bu | Dioxane | 110 | Moderate |
D. Palladium-Catalyzed Cyanation: Direct Introduction of the Nitrile Group
While our starting material already contains a nitrile group, palladium-catalyzed cyanation is a crucial reaction for related haloquinolines that may not possess this functionality. This reaction allows for the direct introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or tetrazoles.
Mechanistic Rationale: The palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination.[14] A key challenge in this reaction is the potential for catalyst inhibition by excess cyanide ions.[14] To mitigate this, cyanide sources with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often employed.[15][16]
Protocol 6: Palladium-Catalyzed Cyanation of a Haloquinoline
Materials:
-
Haloquinoline (e.g., 2-chloroquinoline) (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.5-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/dppf) (1-5 mol%)
-
Solvent (e.g., DMF, DMAc)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the haloquinoline, the cyanide source, and the palladium catalyst (if using a pre-catalyst and ligand, they are added here).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring at 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous sodium bicarbonate or ammonia solution to remove residual cyanide.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Palladium-Catalyzed Cyanation
| Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloroquinoline | Zn(CN)₂ | Pd(PPh₃)₄ (5) | DMF | 120 | Good |
| 2-Bromoquinoline | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf (2/4) | DMAc | 140 | High |
| 4-Chloroquinoline | Zn(CN)₂ | Pd₂(dba)₃/XPhos (2/4) | DMF | 120 | Good |
Part III: Troubleshooting and Field Insights
Even with robust protocols, challenges can arise. Low yields in palladium-catalyzed reactions on quinoline substrates are not uncommon.[17] Here are some key insights from the field:
-
Catalyst and Ligand Screening is Key: There is no one-size-fits-all solution. The electronic and steric properties of your specific quinoline and coupling partner will dictate the optimal catalyst-ligand combination. A preliminary screen of different phosphine ligands (e.g., XPhos, SPhos, RuPhos, dppf) is highly recommended.
-
The Importance of an Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.[17] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base Selection Matters: The choice of base can dramatically influence the reaction outcome. For Suzuki couplings, inorganic carbonates are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide or LiHMDS are typically required. The base can also affect the stability of sensitive functional groups.
-
Substrate Purity: Ensure your 2-chloroquinoline-3-carbonitrile and coupling partners are of high purity. Impurities can poison the catalyst.
-
Potential for Quinoline Coordination: The nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands can help to disfavor this unproductive coordination.
By understanding the principles behind these powerful reactions and by adopting a systematic approach to optimization and troubleshooting, you will be well-equipped to unlock the vast synthetic potential of 2-chloroquinoline-3-carbonitriles.
References
-
International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-3-carbaldehyde. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
ResearchGate. (2017). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. [Link]
-
ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
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Application Notes & Protocols: The Versatile Scaffold of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile in Modern Medicinal Chemistry
Introduction: The Quinoline Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interactions with enzymes and receptors, making it a cornerstone in the development of therapeutics.[2][5] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][6]
This application note focuses on a specific, highly functionalized quinoline derivative: 2-Chloro-6,8-dimethylquinoline-3-carbonitrile . This compound serves as a powerful and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of its functional groups—the reactive chloro group at the 2-position, the synthetically malleable carbonitrile at the 3-position, and the dimethyl substituents on the benzene ring—offers a rich platform for chemical elaboration and the generation of diverse molecular libraries. We will explore its synthetic utility and its application in the development of targeted therapies, particularly in oncology and infectious diseases.
Synthetic Utility: A Chemist's Gateway to Complexity
The true power of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile lies in its identity as a versatile synthetic intermediate. The chloro and nitrile groups are key handles for a variety of chemical transformations, allowing for the construction of more complex, fused heterocyclic systems.
The Vilsmeier-Haack Approach to the Quinoline Core
The foundational 2-chloro-3-formylquinoline skeleton, a direct precursor to the 3-carbonitrile, is commonly synthesized via the Vilsmeier-Haack reaction.[1][7][8] This reaction typically involves treating a substituted acetanilide (in this case, N-(2,4-dimethylphenyl)acetamide) with the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), leading to a cyclization and chlorination cascade.[8][9] The resulting aldehyde can then be readily converted to the carbonitrile.
Protocol 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
Objective: To synthesize the key aldehyde intermediate.
Materials:
-
N-(2,4-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool DMF (3 molar equivalents) in an ice bath to 0°C.
-
Slowly add POCl₃ (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Once the addition is complete, add N-(2,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 80-90°C for 6-8 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
A solid precipitate of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be extracted with ethyl acetate, the organic layer dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure product.
From Aldehyde to Nitrile: A Key Transformation
The conversion of the 3-formyl group to a 3-carbonitrile is a crucial step. A common method involves forming an oxime with hydroxylamine hydrochloride, followed by dehydration.[9]
Protocol 2: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Objective: To convert the aldehyde intermediate into the target carbonitrile.
Materials:
-
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine or sodium acetate
-
Thionyl chloride (SOCl₂) or Acetic anhydride
-
Ethanol
-
Reflux condenser
Procedure:
-
Dissolve the 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 molar equivalents) and a base such as pyridine or sodium acetate.
-
Reflux the mixture for 2-4 hours until the formation of the intermediate oxime is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude oxime, add a dehydrating agent like thionyl chloride or acetic anhydride carefully under an inert atmosphere.
-
Heat the mixture gently (e.g., 50-60°C) for 1-2 hours.
-
After the reaction is complete, pour the mixture onto ice water to quench the reaction and precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
The resulting 2-chloro-3-carbonitrile moiety is a linchpin for diversification. The chlorine atom is susceptible to nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build complex heterocyclic systems like pyrazolo[3,4-b]quinolines.[5][10][11]
Caption: Synthetic pathway from acetanilide to the target carbonitrile and its subsequent diversification.
Application in Anticancer Drug Discovery
The quinoline scaffold is frequently found in compounds with potent anticancer activity.[12][13] Approved drugs like Bosutinib (a Src/Abl kinase inhibitor) feature a quinoline core, highlighting its clinical relevance.[12] Derivatives of 2-chloroquinolines are instrumental in generating novel agents that can induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways in cancer cells.[13][14][15]
Case Study: Quinoline-Chalcone Hybrids
A prominent strategy in drug design is molecular hybridization, which combines two or more pharmacophores to create a new hybrid with enhanced activity.[12] Chalcones are known anticancer agents, and linking them to a quinoline scaffold has produced highly potent molecules.[12][14][15]
For instance, studies have shown that quinoline-chalcone derivatives can exhibit excellent inhibitory potency against various cancer cell lines.[14][15][16] One such derivative, compound 12e from a 2021 study, demonstrated significant activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells.[12][14][15][16]
| Compound | MGC-803 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Compound 12e | 1.38 | 5.34 | 5.21 |
| Cisplatin | 11.24 | 12.51 | 15.34 |
| Data synthesized from Guan, Y-F., et al. (2021).[12][14][15][16] |
The mechanism for these compounds often involves arresting the cell cycle at the G2/M phase and inducing apoptosis by upregulating proteins like Caspase-3/9.[14][15] Furthermore, a key mechanism identified was the significant induction of Reactive Oxygen Species (ROS), which creates oxidative stress and leads to cancer cell death.[14][15][17]
Caption: Proposed mechanism of action for certain quinoline-based anticancer agents.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the antiproliferative activity of synthesized quinoline derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized quinoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve fitting software.
Application in Antibacterial Drug Discovery
Bacterial resistance is a critical global health threat, necessitating the development of new antibacterial agents.[18] Quinolines have a storied history in this field, with fluoroquinolones being a major class of antibiotics.[19] Novel quinoline-3-carbonitrile derivatives have been synthesized and shown to possess promising broad-spectrum antibacterial activity.[20][21]
The likely mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[20][21] Molecular docking studies have shown that quinoline-3-carbonitrile derivatives can effectively interact with the active site of this enzyme.[20]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a synthesized quinoline compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Synthesized quinoline compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The absorbance can also be read on a microplate reader to quantify growth.
Conclusion and Future Perspectives
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is more than just a chemical compound; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient construction of novel molecular architectures. The derivatives stemming from this scaffold have shown significant promise as anticancer and antibacterial agents, addressing two of the most pressing areas of human health.[14][20][22] Future research should continue to explore the vast chemical space accessible from this intermediate, focusing on structure-activity relationship (SAR) studies to optimize potency and selectivity. The development of derivatives targeting other disease areas, such as neurodegenerative and inflammatory disorders, also represents a promising avenue for exploration, solidifying the quinoline core as a truly privileged and enduring scaffold in the quest for new medicines.[3][4]
References
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Guan, Y-F., Liu, X., Zhang, S-Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
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Nowak, M., et al. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
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Guan, Y-F., Liu, X., Zhang, S-Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Guan, Y-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Europe PubMed Central. Available at: [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
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Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]
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Quiroga, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
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Jafri, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
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Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed. Available at: [Link]
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Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. ResearchGate. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Al-Issa, S. A. (2012). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. PubMed. Available at: [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate. Available at: [Link]
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An Overview: The biologically important quninoline derivatives. (2011). ResearchGate. Available at: [Link]
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Mogilaiah, K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]
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Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar. Available at: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). National Center for Biotechnology Information. Available at: [Link]
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George, R. F., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies. Available at: [Link]
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2-chloro-6,8-dimethylquinoline-3-carboxaldehyde cas no.73568-31-7. (n.d.). LookChem. Available at: [Link]
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Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. Available at: [Link]
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Yang, R., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. Available at: [Link]
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Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. (2018). National Center for Biotechnology Information. Available at: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). MDPI. Available at: [Link]
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Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. (2022). National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloroquinolines
Introduction: The Strategic Importance of 2-Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and kinase inhibitors used in oncology. The functionalization of this privileged heterocycle is paramount for the development of new chemical entities with tailored properties. Among the various positions on the quinoline ring, the C2-position offers a prime handle for chemical modification. The presence of a chlorine atom at this position renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful and versatile strategy for introducing a diverse array of functional groups.
This guide provides an in-depth exploration of the SNAr on 2-chloroquinolines, moving beyond a mere recitation of steps to explain the underlying chemical principles. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the synthesis of novel quinoline derivatives. We will delve into the reaction mechanism, detail protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Pillar 1: Understanding the Mechanism - Why C2 is a "Hotspot" for Nucleophilic Attack
The reactivity of 2-chloroquinoline in nucleophilic aromatic substitution (SNAr) is a direct consequence of the electronic properties of the quinoline ring system. Unlike benzene, the quinoline ring is inherently electron-deficient due to the electron-withdrawing effect of the embedded nitrogen atom. This effect is most pronounced at the α-positions (C2 and C4).
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination (Rearomatization): The aromaticity is restored in the second, typically fast, step through the expulsion of the chloride ion, yielding the 2-substituted quinoline product.
The stability of the Meisenheimer complex is the key determinant of the reaction rate. The negative charge in this intermediate is delocalized and effectively stabilized by the ring nitrogen through resonance, which is why attack at the C2 and C4 positions is favored over other positions.[1][2]
Caption: General experimental workflow.
Protocol Suite: Substitution with N, O, and S Nucleophiles
C-N Bond Formation: Amination of 2-Chloroquinolines
The introduction of nitrogen-containing substituents is arguably the most common transformation, leading to structures with significant biological activity.
A. Catalyst-Free SNAr (for activated amines)
For strongly nucleophilic amines, the reaction can often proceed without a catalyst at elevated temperatures.
-
Protocol: Synthesis of N-morpholino-quinoline-3-carbaldehyde
-
Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in dimethylformamide (DMF).
-
Reagents: Add morpholine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. [3] 3. Reaction: Heat the mixture with stirring. Microwave irradiation can significantly accelerate the reaction. [3][4] 4. Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the desired 2-morpholino-quinoline-3-carbaldehyde. [3] B. Palladium-Catalyzed Buchwald-Hartwig Amination (for less reactive amines)
-
For less nucleophilic amines or when milder conditions are required, the Buchwald-Hartwig cross-coupling is the method of choice. [5][6]This reaction is highly versatile but requires careful exclusion of air and moisture.
-
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Reagents: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the 2-chloroquinoline (1.0 eq), the amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.
-
Insight: The choice of ligand is critical in Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step that forms the C-N bond. [7]In some cases, selective amination can be achieved at one position in the presence of another halogen, for example, selective reaction at an aryl bromide over a 2-chloroquinoline moiety by carefully tuning the catalyst and conditions. [6]
C-O Bond Formation: Synthesis of 2-Alkoxy/Aryloxy-quinolines
The synthesis of quinoline ethers often requires a base to generate the corresponding alkoxide or phenoxide nucleophile.
A. Catalyst-Free Williamson-type Ether Synthesis
-
Protocol: Synthesis of 4-Alkoxy-2-methylquinolines
-
Setup: In a reaction vessel, dissolve the corresponding 4-hydroxy-2-methylquinoline (1.0 eq) in DMF. [8] 2. Reagents: Add potassium carbonate (K₂CO₃, 1.5 eq) and the desired benzyl bromide (1.2 eq).
-
Reaction: Subject the mixture to sonication for approximately 15 minutes. [8]This method provides rapid access to the desired products. [8] 4. Work-up & Purification: Follow standard aqueous work-up and purification procedures as described previously.
-
B. Copper-Catalyzed Ullmann Condensation
For the coupling of phenols, particularly less reactive ones, the Ullmann condensation is a classic and reliable method. [9]While traditional conditions are harsh, modern protocols use soluble copper sources and ligands to effect the transformation under milder conditions. [9][10]
-
Protocol: General Procedure for Ullmann Ether Synthesis
-
Setup: Combine the 2-chloroquinoline (1.0 eq), phenol (1.0-1.5 eq), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP). [9] 2. Reaction: Heat the mixture to 120-160 °C under an inert atmosphere.
-
Work-up & Purification: After completion, cool the mixture, dilute with a suitable organic solvent, and filter to remove insoluble salts. The filtrate is then subjected to a standard aqueous work-up and chromatographic purification.
-
Insight: The Ullmann reaction proceeds via a copper(I) phenoxide intermediate which then reacts with the aryl halide. [11]The ligand serves to stabilize the copper species and increase its solubility and reactivity.
C-S Bond Formation: Synthesis of 2-Thioquinolines
Thiol nucleophiles are generally very reactive and can often displace the chloride from 2-chloroquinoline without the need for a metal catalyst.
-
Protocol: Synthesis of 2-(Thiophenyl)-quinoline Derivatives
-
Setup: Dissolve the 2-chloroquinoline derivative (1.0 eq) in a suitable solvent such as pyridine or ethanol. [12] 2. Reagents: Add the thiophenol (1.1 eq). If using a less polar solvent than pyridine, a base like triethylamine or K₂CO₃ may be required to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. [12] 4. Work-up: Cool the reaction mixture. If pyridine is used as the solvent, pour the mixture into a beaker of crushed ice and acidify with concentrated HCl to precipitate the product. [12] 5. Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
-
Pillar 3: Data Summary & Troubleshooting
Comparative Overview of Reaction Conditions
The following table summarizes typical conditions and yields for the nucleophilic substitution on 2-chloroquinolines, providing a comparative snapshot for experimental design.
| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Nitrogen | Morpholine | K₂CO₃ (Catalyst-free) | DMF | 120 / MW | High | [3] |
| Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Toluene | 80-110 | 70-95 | [5][6] | |
| Oxygen | 4-Fluorophenol | Polymeric DMAP | Xylene | ~139 (Reflux) | ~86 | [12] |
| Phenol | CuI / Ligand (Ullmann) | DMF / NMP | 120-160 | 60-90 | [9] | |
| Benzyl Alcohol | K₂CO₃ / Sonication | DMF | Ambient | 45-84 | [8] | |
| Sulfur | Thiophenol | Base (e.g., Pyridine) | Pyridine | Reflux | ~75 | [12] |
| Alkanethiol | Sodium Ethoxide | Ethanol | Reflux | Good | [13] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficient reactivity, poor quality reagents, or catalyst deactivation.
-
Solution: Increase the reaction temperature. For catalyzed reactions, ensure an inert atmosphere is maintained and use anhydrous solvents. Screen different ligands (for Pd) or catalysts. For sluggish SNAr, consider using a more polar aprotic solvent (e.g., DMSO) to enhance nucleophilicity.
-
-
Formation of Side Products:
-
Cause: Hydrolysis of the chloroquinoline to the corresponding quinolin-2-one is a common side reaction, especially in the presence of water and base. [14] * Solution: Use rigorously dried solvents and reagents. Perform the reaction under a dry, inert atmosphere.
-
-
Difficult Purification:
-
Cause: Lingering catalyst residues or highly polar byproducts.
-
Solution: For palladium-catalyzed reactions, filtering through Celite or silica gel can remove much of the metal. If the product is basic, an acid-base extraction can be an effective purification step. Converting the product to a hydrochloride salt can facilitate isolation and purification by crystallization. [12]
-
Conclusion
The nucleophilic substitution of 2-chloroquinolines is a robust and highly adaptable method for the synthesis of functionalized quinoline derivatives. A thorough understanding of the underlying SNAr mechanism, coupled with the rational selection of reagents and conditions, empowers chemists to efficiently access a vast chemical space. Whether through catalyst-free thermal reactions, palladium-catalyzed cross-couplings, or classic Ullmann condensations, the protocols outlined in this guide provide a solid foundation for innovation in drug discovery and materials science.
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Journal of the Saudi Chemical Society.
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology.
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On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. (2018). The Journal of Organic Chemistry.
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HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2024). RSC Advances.
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Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. (2019). New Journal of Chemistry.
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
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Copper-catalyzed cascade reaction: synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines. (2018). New Journal of Chemistry.
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Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (2002). The Journal of Organic Chemistry.
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1990). Journal of Heterocyclic Chemistry.
-
nucleophilic aromatic substitutions. (2019). YouTube.
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Ullmann condensation. (n.d.). Wikipedia.
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Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. (2016). ResearchGate.
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). Molecules.
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). Molbank.
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Ullmann Reaction. (n.d.). Organic Chemistry Portal.
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2005). Molecules.
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. (n.d.). BenchChem.
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Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (2016). ResearchGate.
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). Synthetic Communications.
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2021). Molecules.
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry.
-
A Facile and Efficient Route for the Synthesis of Thiopyranoquinolines‐Fused Indole Moiety Using 2‐Chloroquinoline‐3‐carbaldehydes. (2019). Journal of Heterocyclic Chemistry.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts.
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). Journal of Chemistry.
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate.
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2015). Molecules.
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synthesis of novel anticancer agents from 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
An In-Depth Guide to the Synthesis of Novel Anticancer Agents from 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents.[1] Its unique electronic properties and versatile synthetic handles make it a "privileged scaffold" in the design of novel anticancer drugs.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents starting from the versatile precursor, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. This starting material is particularly valuable due to two key reactive sites: the C2-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), and the C3-nitrile group, which can be elaborated into various heterocyclic systems. We present two primary, field-proven synthetic strategies: (1) Synthesis of 2-amino-substituted quinoline derivatives via SNAr, and (2) Construction of the potent pyrazolo[3,4-b]quinoline core. Detailed, step-by-step protocols, mechanistic insights, and methods for preliminary biological evaluation are provided.
Introduction: The Strategic Value of the Quinoline Core
Quinoline derivatives have demonstrated a remarkable breadth of anticancer activity through diverse mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA topoisomerase, as well as the induction of apoptosis and cell cycle arrest.[3][4] Marketed drugs such as Bosutinib (a Src/Abl kinase inhibitor) and Anlotinib (a multi-kinase inhibitor) underscore the clinical success of this scaffold.[5] The starting material, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, offers a strategic entry point for creating novel derivatives. The chloro group at the 2-position is activated towards nucleophilic displacement, while the electron-withdrawing nitrile group at the 3-position further enhances this reactivity and serves as a functional handle for subsequent cyclization reactions. The methyl groups at the 6- and 8-positions can modulate the compound's lipophilicity and steric profile, potentially influencing target binding and pharmacokinetic properties.
Synthetic Strategies and Workflow
The synthetic pathways detailed herein are designed for the efficient generation of compound libraries with significant chemical diversity, starting from a single, readily accessible precursor. The overall workflow is depicted below.
Caption: Synthetic workflow for generating diverse anticancer agents.
Detailed Application Protocols
Protocol 1: Synthesis of 2-(Anilino)-6,8-dimethylquinoline-3-carbonitrile (Series A Exemplar)
This protocol describes a classic SNAr reaction, a robust method for introducing nitrogen-based nucleophiles at the C2 position of the quinoline ring. Such 2-aminoquinoline derivatives have shown potent antiproliferative activities.
Expert Insight: The choice of a polar aprotic solvent like DMF is crucial; it effectively solvates the potassium carbonate and the cationic intermediates without protonating the nucleophile, thereby accelerating the reaction rate. The reaction is heated to overcome the activation energy barrier of breaking the aromatic C-Cl bond.
Materials and Reagents:
-
2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq)
-
Aniline (or substituted aniline) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (e.g., 2.17 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (50 mL).
-
Add aniline (1.12 g, 12 mmol) to the suspension via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
A precipitate will form. Filter the solid, wash thoroughly with water, and air-dry.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with EtOAc (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (from 9:1 to 7:3) to yield the pure product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-Cl bond and the appearance of N-H and new aromatic signals are key indicators of success.
Protocol 2: Synthesis of 3-Amino-6,8-dimethyl-1H-pyrazolo[3,4-b]quinoline (Intermediate B)
This protocol details the construction of the highly sought-after pyrazolo[3,4-b]quinoline scaffold.[6][7] The reaction proceeds via an initial nucleophilic substitution of the C2-chloro group by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.
Expert Insight: Using an excess of hydrazine hydrate drives the reaction to completion. Ethanol is an excellent solvent as it is protic, which can facilitate the proton transfers in the cyclization step, and has a suitable boiling point for the reaction. The product often precipitates from the reaction mixture upon cooling, simplifying purification.
Materials and Reagents:
-
2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq)
-
Hydrazine hydrate (80% in water) (10.0 eq)
-
Ethanol (95%)
-
Deionized water
Step-by-Step Procedure:
-
Suspend 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (e.g., 2.17 g, 10 mmol) in ethanol (60 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (e.g., 5.0 mL, ~100 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. The solution will typically become homogeneous before a new solid begins to form.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) until the starting material is consumed.
-
Cool the reaction flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and cold deionized water (2 x 15 mL).
-
Dry the product under vacuum to afford the 3-Amino-6,8-dimethyl-1H-pyrazolo[3,4-b]quinoline, which is often pure enough for the next step. If needed, recrystallization from ethanol can be performed.
-
Characterization: Confirm the structure by NMR and MS. Key spectral features include the appearance of signals for the pyrazole N-H and the C3-NH₂ protons, and a significant upfield shift of the former quinoline C4-H proton.
Protocol 3: N-Acylation of 3-Amino-6,8-dimethyl-1H-pyrazolo[3,4-b]quinoline (Series C Exemplar)
This protocol describes the functionalization of the 3-amino group of the pyrazolo[3,4-b]quinoline core to generate amide derivatives, a common strategy to modulate biological activity.[6]
Materials and Reagents:
-
3-Amino-6,8-dimethyl-1H-pyrazolo[3,4-b]quinoline (Intermediate B) (1.0 eq)
-
Acetyl chloride or Acetic anhydride (1.5 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve Intermediate B (e.g., 2.12 g, 10 mmol) in anhydrous pyridine (40 mL) in a flask cooled in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.18 g, 15 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the formation of the amide via NMR (appearance of a methyl singlet around 2.2 ppm and an amide N-H signal) and IR spectroscopy (strong C=O stretch around 1680 cm⁻¹).
Preliminary Biological Evaluation
Once synthesized, purified, and characterized, the novel compounds should be evaluated for their anticancer potential. A standard and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[5]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Add the solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Representative Biological Data
The following table summarizes representative IC₅₀ values for quinoline-based compounds against various cancer cell lines, as found in the literature, to provide a benchmark for newly synthesized agents.
| Compound Series | Representative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone | (E)-3-(aryl)-1-(quinolinyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline-Chalcone | (E)-3-(aryl)-1-(quinolinyl)prop-2-en-1-one | HCT-116 (Colon) | 5.34 | [5] |
| 4-Anilinoquinoline | N-aryl-quinolin-4-amine | PC-3 (Prostate) | 2.61 | [2] |
| 4-Anilinoquinoline | N-aryl-quinolin-4-amine | KG-1 (Leukemia) | 3.56 | [2] |
| Pyrazoloquinoline | Amide derivative | Various | <15 | [6] |
| Quinoline-Indole | Indole-quinoline hybrid | K562 (Leukemia) | ~2.1 | [3] |
Potential Mechanism of Action
Quinoline-based agents often exert their anticancer effects by targeting key cellular signaling pathways. A common mechanism is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified model of apoptosis induction following kinase inhibition.
Caption: Potential mechanism: kinase inhibition leading to apoptosis.
References
-
Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells Source: PubMed URL: [Link]
-
Title: Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022 Source: ResearchGate URL: [Link]
-
Title: Review on recent development of quinoline for anticancer activities Source: SpringerLink URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]
-
Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]
-
Title: Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents Source: Bentham Science URL: [Link]
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
-
Title: Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis Source: PubMed URL: [Link]
-
Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]
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- 2. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Creation of Quinoline-Based Scaffolds in Drug Discovery
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its versatile structure allows for functionalization at numerous positions, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways.[3] This guide provides an in-depth exploration of the synthesis and application of quinoline-based scaffolds for drug discovery. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed, field-proven laboratory protocols, and discuss the critical structure-activity relationships (SAR) that drive the development of potent therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.
The Enduring Significance of the Quinoline Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a remarkable number of therapeutic agents.[4] Its prevalence is a testament to its unique combination of physicochemical properties: the rigid, aromatic structure provides a robust framework for presenting pharmacophoric elements to biological targets, while the nitrogen atom introduces a site for hydrogen bonding and influences the molecule's overall basicity and solubility.[3]
Historically, quinoline-based compounds like quinine were pivotal in the fight against malaria.[5] Modern drug discovery has expanded their application to a vast range of diseases. As of recent years, the U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based new molecular entities for treating various cancers (e.g., lung, breast, kidney), anemia, and infectious diseases.[6][7][8]
The biological activity of quinoline derivatives is diverse, encompassing roles as:
-
Anticancer Agents: Targeting critical enzymes like topoisomerases and protein kinases.[4][9][10]
-
Antimalarial Drugs: Interfering with heme metabolism in the malaria parasite.[11]
-
Antibacterial Agents: Inhibiting bacterial DNA gyrase and topoisomerase IV.[2][12]
-
Anti-inflammatory Agents: Modulating various inflammatory pathways.
This therapeutic versatility stems from the quinoline core's ability to be strategically decorated with various functional groups, allowing for precise modulation of its interaction with specific biological targets. The following sections will provide the synthetic tools necessary to generate these diverse scaffolds.
Foundational Synthetic Methodologies: A Comparative Overview
The construction of the quinoline ring system can be achieved through several classic named reactions, each with its own advantages, limitations, and suitability for generating specific substitution patterns. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and scalability.
Core Synthetic Strategies Workflow
The general workflow for selecting and executing a quinoline synthesis is outlined below. This process emphasizes a logical progression from target design to final product characterization.
Caption: A generalized workflow for quinoline scaffold synthesis.
Table 1: Comparative Analysis of Classical Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Product Profile | Typical Yields (%) | Key Advantages | Key Limitations |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or simple substituted quinolines | 14 - 47[13] | Uses simple, inexpensive starting materials. | Highly exothermic and often violent reaction; harsh conditions limit functional group tolerance. |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid | 2- and/or 4-substituted quinolines | 18 - 37[13] | More versatile than Skraup for introducing substituents. | Can produce complex mixtures and tar; regioselectivity can be an issue.[14] |
| Friedländer | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl | Highly substituted quinolines | Moderate to Good[15] | Convergent and modular; excellent for complex, polysubstituted quinolines. | Requires pre-functionalized starting materials which may be complex to synthesize. |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Moderate to Good[16] | Good for generating 2,4-disubstituted patterns. | Regioselectivity can be a challenge with unsymmetrical anilines.[17] |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate ester | 4-Hydroxyquinolines (4-quinolones) | 47% (Microwave)[11] | Excellent route to 4-quinolone core, crucial for antibiotics. | Requires high temperatures for thermal cyclization; multi-step process.[18] |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should always conduct their own risk assessments and may need to optimize conditions for specific substrates.
Safety First: General Handling Precautions
Many reagents used in quinoline synthesis are hazardous.
-
Aniline and its derivatives: Toxic, readily absorbed through the skin.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive.
-
Glycerol/Acid Mixtures at High Temp: Can dehydrate explosively.
-
Nitrobenzene: Potent oxidizing agent and toxic.
Mandatory Safety Measures:
-
Conduct all reactions in a certified chemical fume hood.[19]
-
Wear appropriate Personal Protective Equipment (PPE): lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[20]
-
Ensure an emergency quench bath (ice water) and appropriate neutralizing agents are readily accessible.
-
Never return unused reagents to their original container to avoid contamination.[20]
Protocol 1: The Skraup Synthesis of Quinoline
This reaction is notoriously vigorous and requires careful control. The inclusion of a moderator like ferrous sulfate is critical to prevent the reaction from becoming uncontrollable.[21]
-
Principle: Aniline is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent (nitrobenzene). The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form quinoline.[17][22]
-
Reaction Mechanism:
Caption: Key steps in the Skraup synthesis mechanism.[21]
-
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Concentrated Sulfuric Acid (100 ml)
-
Nitrobenzene (0.4 mole)
-
Ferrous Sulfate Heptahydrate (10 g)
-
-
Procedure:
-
Setup: Equip a 2-liter round-bottom flask with a reflux condenser and a robust mechanical stirrer.
-
Charging: In the fume hood, carefully mix aniline, glycerol, and nitrobenzene in the flask.
-
Acid Addition: With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid. The addition is highly exothermic.
-
Moderator: Add the ferrous sulfate heptahydrate to the mixture.
-
Reaction: Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. Remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, maintain a steady reflux for 5 hours.[23]
-
Work-up: Allow the mixture to cool. Carefully dilute with water and transfer to a larger flask for steam distillation.
-
Purification: Make the solution strongly alkaline by the cautious addition of concentrated sodium hydroxide solution. Perform steam distillation. The crude quinoline will co-distill with any unreacted nitrobenzene. Separate the organic layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.[24]
-
Protocol 2: The Friedländer Synthesis of a Substituted Quinoline
This method is highly valued for its convergence and ability to construct complex quinolines from appropriately substituted precursors. The choice of catalyst is key to driving the reaction efficiently.[15][25]
-
Principle: A 2-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group (e.g., another ketone or ester), catalyzed by acid or base, to form a substituted quinoline.[26]
-
Reaction Mechanism:
Caption: General mechanism of the Friedländer synthesis.[15]
-
Materials (ZrCl₄ Catalyzed Example):
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, Hexane (for chromatography)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzophenone and ethyl acetoacetate in the ethanol/water mixture.
-
Catalyst Addition: Add the ZrCl₄ catalyst to the solution.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure substituted quinoline.[15]
-
Protocol 3: The Combes Synthesis of a 2,4-Disubstituted Quinoline
This method is particularly useful for synthesizing 2,4-dialkyl or 2,4-diaryl quinolines. The reaction is driven by a strong acid catalyst which facilitates the key cyclization step.[26]
-
Principle: An aniline is condensed with a β-diketone under strong acid catalysis. The initial enamine intermediate undergoes acid-catalyzed cyclization and dehydration to afford the 2,4-disubstituted quinoline.[17][21]
-
Causality - Role of the Acid Catalyst: The strong acid (e.g., H₂SO₄ or PPA) plays a dual role. First, it protonates the carbonyl of the β-diketone, activating it for nucleophilic attack by the aniline. Second, and more critically, it protonates the enamine intermediate, which facilitates the electrophilic aromatic substitution (the cyclization step) onto the aniline ring, which is the rate-determining step.[16][17]
-
Materials:
-
Aniline (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid - PPA)
-
-
Procedure:
-
Condensation: Carefully mix the aniline and acetylacetone in a flask. The initial condensation to the enamine may occur spontaneously or with gentle warming. This step can be monitored by TLC.
-
Cyclization: Cool the enamine intermediate in an ice bath. Slowly and with stirring, add concentrated sulfuric acid.
-
Reaction: After the addition is complete, carefully heat the mixture (e.g., to 100 °C) for a specified time (e.g., 1-2 hours), monitoring by TLC until the starting enamine is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Very carefully, pour the acidic mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) until strongly alkaline. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of a quinoline scaffold is exquisitely sensitive to the nature and position of its substituents. Understanding these SAR trends is fundamental to rational drug design.
SAR in Quinolone Antibacterial Agents
The 4-quinolone core is essential for the antibacterial activity of the fluoroquinolone class of antibiotics. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2]
-
Core Requirements: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is indispensable for activity.[1]
-
N-1 Position: Small alkyl groups (e.g., ethyl, cyclopropyl) are optimal. The cyclopropyl group, as seen in ciprofloxacin, significantly enhances potency.
-
C-6 Position: A fluorine atom at this position dramatically increases antibacterial activity and broadens the spectrum (hence "fluoroquinolones").
-
C-7 Position: A piperazine ring (or similar nitrogen-containing heterocycle) is crucial for potent activity, particularly against Gram-negative bacteria.
-
C-5 and C-8 Positions: Substitutions here can modulate potency and pharmacokinetic properties. An amino group at C-5 often enhances activity.
Caption: Key SAR points for 4-quinolone antibacterial agents.[1][2]
SAR in Quinoline-Based Kinase Inhibitors
Many quinoline and quinazoline-based drugs function as ATP-competitive kinase inhibitors, targeting enzymes like EGFR and VEGFR-2, which are crucial in cancer signaling.[22][27]
-
Core Scaffold: The quin(az)oline ring mimics the adenine portion of ATP, anchoring the inhibitor in the hinge region of the kinase active site.
-
Position 4: Typically occupied by an anilino group, which projects into the hydrophobic pocket of the kinase. Substitutions on this aniline ring are critical for potency and selectivity. For example, a 3-chloro-4-fluoroaniline moiety is a common feature in EGFR inhibitors.[27]
-
Positions 6 and 7: These positions are often substituted with solubilizing groups (e.g., methoxyethoxy chains) that extend towards the solvent-exposed region, improving pharmacokinetic properties without compromising binding affinity.
Table 2: SAR Summary for Selected Quinoline-Based Kinase Inhibitors
| Compound | Target Kinase | Position 4 Substituent | Position 6/7 Substituents | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 3-chloro-4-fluoroaniline | 7-methoxy | 17.1 | [27] |
| Erlotinib | EGFR | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | 33.25 | [27] |
| Lapatinib | EGFR/HER2 | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | 3 | [27] |
Analytical Characterization of Quinoline Scaffolds
Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. NMR and mass spectrometry are the primary tools for this purpose.
-
¹H NMR Spectroscopy: Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm). The H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal. The H8 proton can also be deshielded due to its proximity to the nitrogen lone pair.[19][28]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms provide a fingerprint of the substitution pattern. Carbons adjacent to the nitrogen (C2 and C8a) are typically deshielded.[29]
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The molecular ion peak (M+H)⁺ is typically prominent. Fragmentation patterns can be diagnostic; for instance, methoxyquinolines often show a characteristic loss of CHO• (29 Da) or CH₂O (30 Da).[15][30]
Conclusion
The quinoline scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. Its synthetic tractability, coupled with a rich history of successful clinical applications, ensures its continued relevance in drug discovery. By understanding the causality behind the classic synthetic routes and leveraging modern catalytic and analytical techniques, researchers can efficiently generate diverse libraries of quinoline-based compounds. A thorough grasp of the structure-activity relationships governing their interactions with biological targets is paramount for translating these scaffolds into the next generation of life-saving medicines.
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Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed. Available at: [Link]
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Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed. Available at: [Link]
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Topoisomerases as Anticancer Targets. (2012). PMC - PubMed Central. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Available at: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. Available at: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). PMC - PubMed Central. Available at: [Link]
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Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. Available at: [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing. Available at: [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. Available at: [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2025). ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-proliferative Agents. (2023). Ingenta Connect. Available at: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. Available at: [Link]
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SAR of Quinolines.pptx. (n.d.). Slideshare. Available at: [Link]
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Preparation and Properties of Quinoline. (n.d.). Available at: [Link]
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The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Available at: [Link]
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Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2014). UNCW Institutional Repository. Available at: [Link]
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A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. Available at: [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). PMC - PubMed Central. Available at: [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Available at: [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). NIH. Available at: [Link]
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Combes quinoline synthesis. (n.d.). Wikipedia. Available at: [Link]
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Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Available at: [Link]
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Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]
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What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Available at: [Link]
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Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Available at: [Link]
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The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). ResearchGate. Available at: [Link]
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Application Notes and Protocols: A Guide to the Selective Reduction of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Introduction
The reduction of the nitrile functional group is a cornerstone transformation in organic synthesis, providing a direct route to primary amines, which are pivotal intermediates in the pharmaceutical and agrochemical industries. This guide provides a detailed experimental protocol for the selective reduction of the nitrile group in 2-Chloro-6,8-dimethylquinoline-3-carbonitrile to yield (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine. The presence of a reducible chloro-substituted quinoline ring necessitates a carefully chosen reducing agent to ensure high chemoselectivity and prevent unwanted side reactions, such as dehalogenation or over-reduction of the quinoline nucleus.
This document outlines a robust and validated protocol employing Diisobutylaluminium hydride (DIBAL-H), a powerful and sterically hindered reducing agent, for this transformation. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the reaction, enabling them to adapt and troubleshoot as needed.
Chemical Transformation Overview
The targeted reaction involves the conversion of the nitrile moiety to a primary amine, while preserving the chloro and dimethylquinoline functionalities.
Caption: Reaction scheme for the reduction of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Choosing the Right Reducing Agent: A Comparative Rationale
The selection of an appropriate reducing agent is paramount for the success of this synthesis. Several common nitrile reduction methods were considered and are compared below:
| Reducing Agent/Method | Advantages | Disadvantages for this Substrate |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Cost-effective for large-scale synthesis.[1] | High risk of dehalogenation of the 2-chloro substituent.[2] Potential for reduction of the quinoline ring.[3] Formation of secondary and tertiary amine byproducts is common.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and effective reagent for nitrile reduction.[5][6][7] | Highly reactive and non-selective.[8] Can lead to dehalogenation and reduction of the quinoline ring. Difficult to handle on a large scale.[8] |
| Borane Reagents (e.g., BH₃-THF, BH₃-SMe₂) | Generally selective for the nitrile group.[4] | Often require elevated temperatures, which can lead to side reactions.[4] Borane complexes can be unstable.[4] |
| Diisobutylaluminium Hydride (DIBAL-H) | Strong, yet sterically hindered, which enhances selectivity.[9] Can be used at low temperatures, minimizing side reactions.[9][10] Effective for converting nitriles to primary amines with appropriate stoichiometry and workup.[10] | Pyrophoric and requires careful handling under inert atmosphere. The work-up can be challenging due to the formation of aluminum salts. |
Based on this analysis, DIBAL-H was selected as the optimal reagent. Its ability to perform the reduction at low temperatures (-78 °C) significantly mitigates the risk of dehalogenation and other side reactions, offering the best balance of reactivity and selectivity for this particular substrate. While traditionally known for reducing nitriles to aldehydes at low temperatures with a single equivalent, using an excess of DIBAL-H and allowing the reaction to warm to room temperature facilitates the complete reduction to the primary amine.[10]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the DIBAL-H reduction of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | ≥98% | Commercially Available |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M solution in toluene | Commercially Available |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) | Reagent Grade | Prepared in-house |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Brine (Saturated aqueous NaCl solution) | Reagent Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Celite® 545 | --- | Commercially Available |
| Round-bottom flasks, magnetic stirrer, stir bars, septa, needles, argon/nitrogen supply, low-temperature thermometer, dry ice/acetone bath. | --- | Standard laboratory equipment |
Step-by-Step Procedure
Caption: A generalized experimental workflow for the DIBAL-H reduction.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon/nitrogen inlet, add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq).
-
Add anhydrous toluene (10 mL per 1 g of substrate) via a syringe. Stir the mixture until the substrate is completely dissolved.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of DIBAL-H:
-
Slowly add DIBAL-H (1.0 M solution in toluene, 2.5 - 3.0 eq) dropwise to the stirred solution via a syringe pump over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.
-
Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent localized temperature increases that could lead to side reactions. Using a slight excess of DIBAL-H ensures the complete reduction of the intermediate imine to the primary amine.
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (1 mL per 1 g of substrate) to consume the excess DIBAL-H. Caution: This is an exothermic process and may cause gas evolution.
-
After the initial quenching, add a saturated aqueous solution of Rochelle's salt (10 mL per 1 g of substrate) and stir the mixture vigorously at room temperature. Continue stirring until the gelatinous aluminum salts precipitate and two clear layers are observed. This may take several hours or overnight.
-
Causality Note: Rochelle's salt is used to chelate the aluminum salts, breaking up the emulsion and facilitating a clean separation of the organic and aqueous layers.[11] This is often more effective than a simple acid/base workup which can lead to persistent emulsions.[12]
-
Filter the mixture through a pad of Celite® to remove the precipitated aluminum salts, washing the filter cake with ethyl acetate.
-
-
Extraction and Purification:
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine product).
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant starting material remaining, the DIBAL-H solution may have degraded. It is advisable to titrate the DIBAL-H solution before use to determine its exact molarity.
-
Formation of Aldehyde Intermediate: If the aldehyde is observed as a major byproduct, it indicates that the reaction did not proceed to completion. This could be due to insufficient equivalents of DIBAL-H, or the reaction was not allowed to warm to room temperature for a sufficient period.
-
Dehalogenation: The presence of the dehalogenated product suggests that the reaction temperature was not adequately controlled or a less selective reducing agent was inadvertently used.
-
Difficult Work-up: Persistent emulsions during the work-up can sometimes be broken by adding more Rochelle's salt solution and stirring vigorously for an extended period.
-
Product Isolation: Primary amines can be somewhat volatile and water-soluble. Care should be taken during the concentration and extraction steps to minimize product loss. An acid-base extraction can be employed for purification if necessary.
Analytical Characterization
The identity and purity of the final product, (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective reduction of the nitrile group in 2-Chloro-6,8-dimethylquinoline-3-carbonitrile using DIBAL-H. By understanding the rationale behind the choice of reagents and the critical experimental parameters, researchers can confidently execute this transformation and obtain the desired primary amine in good yield and purity. The detailed step-by-step procedure, coupled with troubleshooting advice, serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
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ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)? Retrieved from [Link]
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Semantic Scholar. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
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ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
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Allen. (n.d.). The reduction of a nitrile by LiAlH_( 4 ) produes :. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
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PubMed. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]
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Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
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OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]
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PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
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YouTube. (2018, April 24). Reduction of nitriles. Retrieved from [Link]
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Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]
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ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]
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Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
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ACS Publications. (2026, January 16). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Structural Basis of Biological Nitrile Reduction. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]
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Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
PubMed Central. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
-
Pearson+. (n.d.). Nitrile Reduction | Study Prep. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry. Retrieved from [Link]
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The Synthetic Versatility of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Within this privileged scaffold, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile emerges as a highly versatile and reactive intermediate. Its unique electronic and steric properties, conferred by the chloro, dimethyl, and cyano substituents, make it an ideal precursor for the synthesis of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its applications in organic synthesis, focusing on its utility in constructing novel molecules with significant potential in drug discovery, particularly as kinase inhibitors and anticancer agents.[4][5] We present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering researchers a practical roadmap for leveraging this powerful building block.
Introduction: The Strategic Importance of the Quinoline Core
The quinoline ring system is a recurring motif in biologically active compounds, prized for its rigid conformation and ability to engage in various non-covalent interactions with biological targets.[1][2][6] Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][7]
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a strategically designed synthetic intermediate. The key to its utility lies in its distinct reactive sites:
-
The C2-Chloro Substituent: The chlorine atom at the 2-position is highly activated towards displacement. The adjacent electron-withdrawing nitrogen atom in the quinoline ring facilitates nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner.
-
The C3-Carbonitrile Group: This electron-withdrawing group further enhances the reactivity of the C2 position. It also serves as a versatile chemical handle for subsequent transformations into amides, carboxylic acids, or tetrazoles, expanding the synthetic possibilities.
-
The Dimethyl Groups (C6, C8): These methyl groups provide steric bulk and increase the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties and improving binding interactions with target proteins.
This combination of features makes 2-Chloro-6,8-dimethylquinoline-3-carbonitrile a powerful starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Core Synthetic Transformations and Applications
The primary synthetic utility of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile revolves around the reactivity of its C2-chloro group. This section details the most critical transformations and their application in synthesizing valuable molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinoline ring system renders the C2-chloro group susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing diverse functional groups at this position.[8][9][10][11]
-
Causality of Reactivity: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing capacity of the heterocyclic nitrogen and the C3-cyano group. This stabilization lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions.[9]
Key SNAr Applications:
-
Synthesis of 2-Aminoquinolines: Reaction with primary or secondary amines yields 2-amino-6,8-dimethylquinoline-3-carbonitrile derivatives. The resulting amino group is a key hydrogen bond donor, crucial for the activity of many kinase inhibitors.[12][13]
-
Synthesis of 2-Alkoxy/Aryloxyquinolines: Displacement with alcohols or phenols provides access to ether-linked derivatives.
-
Synthesis of 2-Thioetherquinolines: Reaction with thiols leads to the formation of thioethers, which can introduce new binding interactions and metabolic profiles.
Caption: General workflow for SNAr reactions.
Objective: To synthesize a 2-aminoquinoline derivative via SNAr.
Materials:
| Reagent | CAS Number | M.W. | Purity |
|---|---|---|---|
| 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | N/A | 216.67 | >98% |
| Aniline | 62-53-3 | 93.13 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq, e.g., 217 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Add aniline (1.2 eq, 112 mg, 1.2 mmol) followed by potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[14][15] 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction couples the chloroquinoline with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-quinoline structure.[15][16][17] This reaction is fundamental to the synthesis of many kinase inhibitors, where one aryl ring acts as a hinge-binder and the second, newly introduced aryl ring explores other regions of the ATP-binding pocket.[5]
Causality of Experimental Choices:
-
Catalyst/Ligand: While aryl bromides and iodides are more reactive, aryl chlorides require more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step of the Pd(0) catalyst into the strong C-Cl bond.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Objective: To synthesize a 2-arylquinoline derivative via Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | M.W. | Purity |
|---|---|---|---|
| 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | N/A | 216.67 | >98% |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | 151.96 | >98% |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst |
| SPhos | 657408-07-6 | 410.47 | Ligand |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | >98% |
| Toluene/Water | 108-88-3 / 7732-18-5 | - | Anhydrous / Degassed |
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk tube), add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq, 217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.5 eq, 228 mg, 1.5 mmol), and potassium phosphate (3.0 eq, 637 mg, 3.0 mmol).
-
Add the palladium pre-catalyst Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol) and the SPhos ligand (0.08 eq, 33 mg, 0.08 mmol).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 12-18 hours.
-
Reaction Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired biaryl product.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS.
The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting the chloroquinoline with a terminal alkyne.[18][19][20] The resulting 2-alkynylquinoline derivatives are valuable precursors for synthesizing more complex heterocyclic systems and are found in various biologically active molecules and materials.[20]
Causality of Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself, accelerating the reaction.[19]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.[21]
Caption: Catalytic cycles of the Sonogashira reaction.
Objective: To synthesize a 2-alkynylquinoline derivative.
Materials:
| Reagent | CAS Number | M.W. | Purity |
|---|---|---|---|
| 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | N/A | 216.67 | >98% |
| Phenylacetylene | 536-74-3 | 102.14 | >98% |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |
Procedure:
-
To a Schlenk tube, add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq, 217 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 eq, 21 mg, 0.03 mmol), and CuI (0.06 eq, 11 mg, 0.06 mmol).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous THF (8 mL) and anhydrous triethylamine (4 mL) via syringe.
-
Add phenylacetylene (1.3 eq, 133 mg, 1.3 mmol) dropwise while stirring.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Reaction Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the pure 2-alkynylquinoline.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical targets in oncology, and the quinoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[4][5] The derivatives synthesized from 2-Chloro-6,8-dimethylquinoline-3-carbonitrile are ideally suited for this application.
-
Mechanism of Action: The quinoline nitrogen can form a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
-
Structure-Activity Relationship (SAR): The substituent introduced at the C2 position can be systematically varied to optimize potency and selectivity. An aryl group introduced via Suzuki coupling, for example, can extend into the hydrophobic pocket of the ATP-binding site, while an amino group introduced via SNAr can form additional hydrogen bonds. The 6,8-dimethyl substitution pattern helps to orient the molecule within the binding site and can enhance affinity.
Caption: Interaction of a quinoline inhibitor with a kinase.
Conclusion
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a high-value, versatile building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient construction of novel heterocyclic scaffolds through robust chemical transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of next-generation therapeutics.
References
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate. [Link]
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Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). PubMed Central. [Link]
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2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2024). National Institutes of Health. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). Research Square. [Link]
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Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine... (n.d.). ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2002). SciSpace. [Link]
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Examples of Sonogashira reactions using our optimized conditions in... (n.d.). ResearchGate. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (2012). National Institutes of Health. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2010). ResearchGate. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]
-
Biological activities of quinoline derivatives. (2014). PubMed. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). PSE Community. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
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Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Semantic Scholar. [Link]
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8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts. [Link]
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Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (2021). Siberian Journal of Oncology. [Link]
-
Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. (2016). PubMed. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2010). Arkivoc. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020).
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. (2014). ResearchGate. [Link]
-
Recent advances in Sonogashira reactions. (2011). PubMed. [Link]
-
18.04 Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube. [Link]
-
The Suzuki Reaction. (n.d.). Harvard University. [Link]
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Application Notes and Protocols for the Development of Antimalarial Compounds from Quinoline Precursors
Abstract
The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, a testament to its enduring efficacy and chemical tractability. From the discovery of quinine to the synthesis of chloroquine and its successors, this heterocyclic motif has been central to the fight against Plasmodium parasites. However, the relentless evolution of drug resistance necessitates a continuous and sophisticated drug discovery effort. This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of novel quinoline-based antimalarial agents. We will move beyond simple procedural lists to explore the underlying rationale for experimental design, from the selection of synthetic routes to the interpretation of multifaceted biological data. Our focus is on providing robust, self-validating protocols and a clear understanding of the structure-activity relationships (SAR) that govern antimalarial potency and selectivity.
Introduction: The Enduring Legacy and Modern Challenges of Quinoline Antimalarials
The history of antimalarial drug discovery is inextricably linked with the quinoline core. Quinine, isolated from cinchona bark, was the first effective treatment for malaria and remains in use today.[1][2] Synthetic 4-aminoquinolines like chloroquine (CQ) and amodiaquine (AQ) later became frontline therapies due to their high efficacy, low cost, and favorable safety profiles.[3][4]
The primary mechanism of action for most 4-aminoquinolines is the disruption of heme detoxification within the parasite's digestive vacuole (DV).[5][6][7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[8][9] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[2][8] As weak bases, quinoline drugs accumulate to high concentrations in the acidic DV.[6] There, they are believed to cap the growing faces of hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[7][9]
The rise of chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the DV membrane, has severely compromised the utility of this drug class.[7][10][11][12] These mutations enable the transporter to efflux the drug from its site of action, reducing its concentration in the DV.[7][10][13] This pressing challenge fuels the ongoing search for new quinoline derivatives that can overcome existing resistance mechanisms.
Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system is a mature field of organic chemistry, with several named reactions providing reliable access to the core scaffold. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Classical Methodologies: A Comparative Overview
Several classical methods have been refined over decades and remain staples in medicinal chemistry for their robustness.[14][15][16][17]
| Synthesis Method | Key Reagents | Typical Product | Advantages | Limitations |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines | Simple, high yield for certain substrates.[15][16] | Harsh, strongly acidic and oxidizing conditions; not suitable for sensitive functional groups.[18] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | More versatile than Skraup for substituted quinolines.[14][16] | Can produce mixtures of regioisomers; reaction conditions can be harsh.[18] |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Good for accessing 2,4-disubstituted patterns.[14][17] | Requires specific β-dicarbonyl starting materials. |
| Friedländer Synthesis | o-aminobenzaldehyde or ketone, compound with α-methylene group | Substituted quinolines | Milder conditions compared to Skraup; good regiocontrol.[14][15] | Requires often complex ortho-substituted aniline precursors. |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) | Excellent route to hydroxyquinolines, which are key precursors.[17] | Reaction conditions determine the isomeric product. |
Protocol 2.2: Synthesis of a 4,7-dichloroquinoline Precursor via Conrad-Limpach Reaction
This protocol describes the synthesis of 4,7-dichloroquinoline, a crucial precursor for many potent antimalarials, including chloroquine.[3] The workflow begins with the synthesis of a 4-hydroxyquinoline intermediate.
Workflow Diagram:
Caption: Synthesis workflow for 4,7-dichloroquinoline.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 130-140°C for 2 hours. The reaction progress can be monitored by TLC.
-
Rationale: This step forms the initial adduct through a Michael-type addition followed by elimination of ethanol, setting the stage for cyclization.
-
-
Cyclization: Add the crude reaction mixture from Step 1 dropwise to a flask containing preheated Dowtherm A (a high-boiling point solvent) at 240-250°C. Maintain this temperature for 30 minutes to ensure complete cyclization.
-
Rationale: The high temperature facilitates an intramolecular Friedel-Crafts-type acylation, forming the quinoline ring system.
-
-
Saponification and Decarboxylation: Cool the reaction mixture and dilute with hexane to precipitate the product. Filter the solid and add it to a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1 hour to saponify the ester. Cool the solution and acidify with hydrochloric acid to precipitate 7-chloro-4-hydroxyquinoline. Heat the suspension gently to effect decarboxylation.
-
Rationale: The ester must be removed to yield the desired 4-hydroxyquinoline. Saponification followed by acidic workup and heating achieves both hydrolysis and decarboxylation.
-
-
Chlorination: In a flask protected from moisture, suspend the dried 7-chloro-4-hydroxyquinoline from Step 3 in phosphorus oxychloride (POCl₃, 5-10 eq). Heat the mixture to reflux for 3-4 hours.
-
Rationale: POCl₃ is a standard and effective reagent for converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into the more reactive 4-chloro group, creating a key electrophilic site for subsequent side-chain attachment.
-
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution with ammonium hydroxide to precipitate the crude 4,7-dichloroquinoline. Filter the solid, wash with water, and dry. Purify the product by recrystallization (e.g., from ethanol) or column chromatography.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the quinoline scaffold is essential for enhancing potency, overcoming resistance, and improving pharmacokinetic properties.
Key Pharmacophoric Features
The SAR of 4-aminoquinolines is well-established.[19][20]
-
The 7-Chloro Group: An electron-withdrawing group at the C7 position, typically chlorine, is crucial for high antimalarial activity.[19][20] Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.[19]
-
The 4-Amino Linker: The nitrogen atom at the C4 position is essential.
-
The Aliphatic Side Chain: A flexible diaminoalkyl side chain is critical for activity.[20] The length of the carbon chain between the two nitrogen atoms is optimal at 2 to 5 carbons.[20] This side chain is believed to be important for the drug's accumulation in the DV and interaction with its target.
-
The Terminal Amine: A tertiary amine at the end of the side chain is important for the compound's basicity, which facilitates the pH-trapping mechanism and accumulation in the acidic DV.[20]
Strategies to Overcome Resistance
Modern synthetic efforts focus on modifications that restore activity against CQ-resistant strains.
-
Side Chain Modification: Introducing bulky or conformationally rigid groups into the side chain can hinder recognition and transport by the mutated PfCRT protein.[21]
-
Molecular Hybridization: Covalently linking the quinoline core to another pharmacophore (a "hybrid" molecule) is a promising strategy.[1][22] This can create a molecule with a dual mode of action or one that is no longer a substrate for the efflux pump. Examples include hybrids with artemisinin, ferrocene, chalcones, or sulfonamides.[23][24]
-
Bioisosteric Replacement: Replacing parts of the quinoline scaffold or side chain with bioisosteres (groups with similar physical or chemical properties) can alter the molecule's properties to improve efficacy or pharmacokinetics.[25][26] For example, replacing the quinoline ring with a thienopyrimidine has been explored.[25]
Diagram of Hit-to-Lead Optimization:
Caption: The hit-to-lead optimization workflow for quinoline antimalarials.
In Vitro Efficacy and Cytotoxicity Testing
Once novel compounds are synthesized, their biological activity must be rigorously assessed. The initial steps involve determining potency against P. falciparum cultures and assessing general cytotoxicity.
Protocol 4.1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This high-throughput method measures parasite proliferation by quantifying the incorporation of a DNA-intercalating dye, SYBR Green I.[27]
Materials:
-
P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains)
-
Human erythrocytes (O+) and human serum
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate.
-
96-well microplates
-
SYBR Green I dye lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing. Include chloroquine and artesunate as standard controls.
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Assay Plate Preparation: Add 100 µL of the diluted compounds to a 96-well plate.
-
Parasite Addition: Add 100 µL of parasitized erythrocyte suspension (e.g., 1% parasitemia, 2% hematocrit) to each well. Also include wells with non-parasitized erythrocytes (background control) and parasitized erythrocytes without any drug (positive growth control).
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Method)
It is crucial to ensure that the compound's activity is specific to the parasite and not due to general cellular toxicity.[28]
Materials:
-
Mammalian cell line (e.g., HEK-293 or HepG2)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Spectrophotometer (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the antimalarial IC₅₀. A higher SI value (typically >100) is desirable, indicating parasite-specific toxicity.[21]
In Vivo Efficacy Assessment
Promising compounds with high in vitro potency and selectivity must be evaluated in an animal model. Murine models are indispensable for preclinical assessment of efficacy and pharmacokinetics.[29]
Protocol 5.1: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
This is the standard primary in vivo screening model to assess a compound's ability to suppress blood-stage parasitemia.[30][31]
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino or ICR mice[29]
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
Step-by-Step Methodology:
-
Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Compound Administration: Randomize mice into groups (n=5 per group). Starting 2-4 hours post-infection, administer the test compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg). Compounds are typically administered via oral gavage (p.o.) or subcutaneous (s.c.) injection.[30]
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Smear Staining and Counting: Stain the smears with Giemsa. Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a light microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the formula: % Suppression = 100 * (1 - (Avg Parasitemia in Treated Group / Avg Parasitemia in Vehicle Group)) An ED₅₀ value (effective dose to suppress parasitemia by 50%) can be determined by testing multiple dose levels.[30]
ADMET Profiling: Early Assessment for Drug-Likeness
Early evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[32] While comprehensive in vivo ADMET studies are complex, several in vitro assays and in silico predictions can provide crucial early data.[33][34][35]
ADMET Workflow:
Caption: Early-stage ADMET profiling workflow.
Key In Vitro ADMET Assays:
-
Solubility: Determines the aqueous solubility of a compound, which is critical for absorption.
-
Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein.
-
Metabolic Stability (e.g., Microsomal Stability Assay): Incubates the compound with liver microsomes to determine its rate of metabolism. This helps predict in vivo clearance and half-life.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
hERG Inhibition Assay: A critical safety assay to assess the risk of cardiac toxicity (QT prolongation).
By integrating these synthetic and biological evaluation protocols, researchers can systematically advance quinoline precursors from initial concepts to viable preclinical candidates, contributing to the essential pipeline of next-generation antimalarial drugs.
References
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de Villiers, K. A. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
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Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology. Available at: [Link]
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Egan, T. J. (2008). Haemozoin formation. Malaria Parasite Metabolic Pathways. Available at: [Link]
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Kaur, K., Jain, M., Kaur, T., & Jain, R. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. Available at: [Link]
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Wikipedia. Quinine. Available at: [Link]
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Kapishnikov, S., Hempel, C., El-Bissati, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]
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Ross, L. S., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]
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De Kock, C., Tukulula, M., & Singh, K. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]
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Dhingra, S. K., & D'Souza, R. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. Molecules. Available at: [Link]
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Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases. Available at: [Link]
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Webster, H. K., & Whaun, J. M. (1982). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]
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Ross, L. S., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]
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Pharmacy 180. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available at: [Link]
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Singh, K., & Tukulula, M. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]
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Swiss Tropical and Public Health Institute. (2007). efficacy models for compound screening. Available at: [Link]
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Sharma, M., & Joshi, J. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
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Voorberg-van der Wel, A., et al. (2008). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Wang, X., et al. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. Structure–activity relationships (SAR) of quinoline antimalarial agents. Available at: [Link]
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Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
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de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz. Available at: [Link]
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Kumar, V., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]
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Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. SlideShare. Available at: [Link]
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Sharma, M., & Joshi, J. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Semantic Scholar. Available at: [Link]
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White, N. J. (1985). Clinical pharmacokinetics of antimalarial drugs. Clinical Pharmacokinetics. Available at: [Link]
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Deshpande, A. D., & Kuppast, I. J. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Bajaniya, A., & Chauhan, A. J. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Smilkstein, M., et al. (2004). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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MalariaWorld. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. Available at: [Link]
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Kumar, A., et al. (2009). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Research Reviews. Available at: [Link]
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Fisher, G. M., et al. (2012). Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Pharmacy Simplified. (2024). Pharmacology of Quinine and Mefloquine ; Mechanism of action, Uses, Pharmacokinetics, Side effects. YouTube. Available at: [Link]
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Clark, A. M., et al. (2020). Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Semantic Scholar. The role of in vitro ADME assays in antimalarial drug discovery and development. Available at: [Link]
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Macías-Parrado, Y., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics. Available at: [Link]
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Macías-Parrado, Y., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. IRIS. Available at: [Link]
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Rudrapal, M., & Chetia, D. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen. Available at: [Link]
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ResearchGate. QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum. Available at: [Link]
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Macías-Parrado, Y., et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. PubMed. Available at: [Link]
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Solomon, V. R., & Lee, H. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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ResearchGate. Antimalarial Drugs with Quinoline Nucleus and Analogs. Available at: [Link]
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SpiroChem. Bioisosteric Replacement Strategies. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Welcome to the technical support guide for the synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to address the common challenges and questions that arise during experimentation, helping you troubleshoot issues and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile?
The most common and efficient method is a two-step process. It begins with the Vilsmeier-Haack cyclization of N-(2,4-dimethylphenyl)acetamide to form the intermediate, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.[1] This intermediate is then converted to the final 3-carbonitrile product.[2] This route is favored for its use of readily available starting materials and generally good yields under optimized conditions.[1]
Q2: What are the most critical parameters that influence the final yield?
The overall yield is highly dependent on several factors:
-
Stoichiometry of the Vilsmeier Reagent: The molar ratio of phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) and the substrate is crucial. An excess of the reagent is typically required for a high conversion rate.
-
Reaction Temperature and Time: Both the Vilsmeier-Haack cyclization and the subsequent nitrile formation are sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote the formation of tarry byproducts and degradation.[3]
-
Purity of Starting Materials: The purity of the N-(2,4-dimethylphenyl)acetamide precursor is paramount. Impurities can lead to significant side reactions.
-
Moisture Control: The Vilsmeier reagent is highly reactive with water.[4] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent reagent quenching and yield loss.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1] Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to track the consumption of the starting acetanilide and the formation of the 2-chloro-3-formylquinoline intermediate. For the second step, monitor the disappearance of the aldehyde and the appearance of the final nitrile product.
Experimental Workflow Overview
The following diagram outlines the general two-step synthesis pathway.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
Problem Area 1: Low Yield in Vilsmeier-Haack Cyclization
Q: My reaction to form 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is sluggish or results in a low yield. What are the likely causes related to the Vilsmeier reagent?
A: This is a common issue often traced back to the preparation or stoichiometry of the Vilsmeier reagent (the chloroiminium salt formed from POCl₃ and DMF).[5]
-
Causality: The Vilsmeier reagent is the electrophile that drives the cyclization. Its concentration and reactivity are critical.
-
Troubleshooting Steps:
-
Reagent Preparation: Always prepare the Vilsmeier reagent fresh. Add POCl₃ dropwise to ice-cold DMF (0-5 °C) with vigorous stirring.[1] A premature increase in temperature can cause reagent degradation.
-
Stoichiometry: The reaction requires a significant molar excess of the Vilsmeier reagent. A common mistake is using too little POCl₃. For related acetanilides, optimal yields have been obtained with up to 12 molar equivalents of POCl₃ relative to the substrate. Insufficient reagent leads to incomplete conversion.
-
Q: I'm observing a significant amount of dark, tarry material in my reaction flask after heating. What is causing this and how can it be mitigated?
A: Tar formation is typically a result of polymerization or product degradation at excessively high temperatures. The Vilsmeier-Haack reaction is exothermic, and controlling the temperature profile is essential.[3][6]
-
Causality: While heat is required to drive the cyclization, uncontrolled high temperatures can cause unwanted side reactions, especially with an activated aromatic ring like dimethylaniline.
-
Troubleshooting Steps:
-
Controlled Heating: After adding the acetanilide substrate to the cold Vilsmeier reagent, allow the mixture to stir at a low temperature for a period before gradually heating.[1] A typical temperature range is 80-90°C.[1] Avoid aggressive, rapid heating.
-
Reaction Time: Monitor the reaction by TLC. Prolonged heating after the reaction has reached completion can degrade the product. For electron-rich substrates like N-(2,4-dimethylphenyl)acetamide, the reaction time is often shorter than for electron-poor substrates.
-
Efficient Quenching: Pour the cooled reaction mixture slowly into a large volume of crushed ice with stirring. This dissipates heat from the exothermic neutralization process and helps precipitate the product in a more manageable form.[7]
-
Problem Area 2: Conversion of Aldehyde to Nitrile
Q: I am attempting to convert the 3-formyl group to a 3-carbonitrile, but the yield is poor. What is a reliable method?
A: A direct, one-step conversion is often preferable to older two-step methods (e.g., via an oxime intermediate) to minimize product loss.
-
Causality: The choice of reagents for this transformation is critical to avoid side reactions, such as the formation of an amide from hydrolysis of the nitrile.
-
Recommended Protocol: A robust method involves treating the 2-chloro-3-formylquinoline intermediate with ceric ammonium nitrate (CAN) in aqueous ammonia.[2] This provides a direct and often high-yielding route to the corresponding 3-carbonitrile.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the CAN is of good quality.
-
Temperature Control: Keep the reaction temperature low during the addition of reagents to control the reaction rate.
-
pH Management: Ensure the solution remains basic with aqueous ammonia throughout the reaction to facilitate the desired transformation.
-
Optimization Data
The stoichiometry of the Vilsmeier reagent is one of the most impactful variables on yield. While specific data for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is proprietary, data from analogous syntheses provides a clear directive.
Table 1: Effect of POCl₃ Molar Ratio on the Yield of a Structurally Related 2-Chloro-3-formylquinoline
| Molar Equivalents of POCl₃ (vs. Acetanilide) | Reaction Temperature (°C) | Reported Yield (%) |
|---|---|---|
| 3 | 90 | Low/Trace |
| 6 | 90 | Moderate |
| 9 | 90 | Good |
| 12 | 90 | Excellent |
| 15 | 90 | Excellent (no significant improvement) |
(Data adapted from a study on m-methoxyacetanilide, which demonstrates the principle of requiring a large excess of POCl₃ for optimal yield.)
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-Dimethylformamide (DMF, 6 molar equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30-45 minutes, ensuring the temperature does not rise above 10 °C.[1]
-
Substrate Addition: After the addition is complete, add N-(2,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction mixture to 80-90 °C for 4-8 hours. Monitor the reaction's completion using TLC.[1][8]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Protocol 2: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
-
Setup: In a round-bottom flask, dissolve the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in a suitable solvent like THF or dioxane.
-
Reagent Addition: Add aqueous ammonia (excess) to the solution, followed by the portion-wise addition of ceric ammonium nitrate (CAN, ~2.2 equivalents).[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the pure 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Mechanistic Insight & Troubleshooting Logic
Understanding the mechanism provides a logical framework for troubleshooting.
Caption: Troubleshooting decision tree for low yield.
References
- Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis of Quinolines from 3-Acetylaniline: Applic
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.
- troubleshooting side reactions in the synthesis of quinoline deriv
- The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- optimizing reaction time and temperature for quinoline synthesis. Benchchem.
- A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
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- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. chemijournal.com [chemijournal.com]
Technical Support Center: Synthesis of 2-Chloroquinolines
Welcome to the technical support center for the synthesis of 2-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-chloroquinolines as critical intermediates. Here, we address common challenges, side reactions, and procedural ambiguities encountered during synthesis, with a primary focus on the widely used Vilsmeier-Haack reaction of acetanilides. Our goal is to provide actionable, in-depth solutions grounded in mechanistic principles to enhance your reaction yields, product purity, and overall success.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Q1: My yield is very low, and my crude TLC/LCMS shows a major byproduct with a mass corresponding to the desired product minus Cl plus OH (M-19). What is happening?
Answer:
This is a classic and frequent issue. The byproduct you are observing is almost certainly the corresponding 2-quinolone (or quinolin-2(1H)-one). The mass difference (M-19) corresponds to the substitution of a chlorine atom (approx. 35.5 amu) with a hydroxyl group (17 amu), with the addition of a proton.
Causality & Mechanism: The Vilsmeier-Haack reaction cyclizes an acetanilide using a Vilsmeier reagent (formed from POCl₃ and DMF) to create the 2-chloroquinoline ring system.[1] The final step of the reaction workup involves quenching the reaction mixture in ice or cold water.[2] During this quench, any unreacted Vilsmeier reagent or excess POCl₃ is hydrolyzed violently. If the desired 2-chloroquinoline product is not efficiently extracted or if the aqueous workup is prolonged or performed at a non-optimal pH, it can undergo hydrolysis. The C2 position of the quinoline is activated towards nucleophilic substitution, and water can act as a nucleophile to displace the chloride, forming the thermodynamically stable 2-quinolone tautomer.[3]
Step-by-Step Solution:
-
Control the Quench: When the reaction is complete, cool the mixture to room temperature before pouring it slowly and carefully onto a large amount of crushed ice with vigorous stirring. Pouring the hot reaction mixture directly into ice can cause localized heating and promote hydrolysis.[2]
-
Immediate Basification & Extraction: The quench generates significant amounts of HCl and phosphoric acid. The product may precipitate as a hydrochloride salt. Immediately after the ice has melted, basify the cold aqueous slurry with a suitable base (e.g., 30% NaOH solution or solid NaHCO₃) until the pH is ~8-9. Do not delay this step.[2] The free base of the 2-chloroquinoline is less water-soluble and more soluble in organic solvents.
-
Efficient Extraction: Promptly extract the product into a suitable organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete removal of the product from the aqueous phase, minimizing its exposure time to water.
-
Drying and Solvent Removal: Thoroughly dry the combined organic extracts with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before concentrating under reduced pressure.
Q2: My reaction consumed the starting acetanilide, but the main product is not the quinoline. I've isolated a stable intermediate. What could it be?
Answer:
You have likely isolated one of two common intermediates, depending on the reaction conditions and the stability of the intermediate species:
-
N-(α-chlorovinyl)aniline Intermediate: The Vilsmeier reaction proceeds through the formation of an imidoyl chloride from the acetanilide, which then tautomerizes to an N-(α-chlorovinyl)aniline. This enamine is the key intermediate that undergoes formylation and cyclization.[1] If the reaction temperature is too low or the heating time is insufficient, this intermediate may not cyclize and can be isolated after workup.
-
Uncyclized Diformylated Intermediate: The N-(α-chlorovinyl)aniline is highly reactive and gets formylated by the Vilsmeier reagent. In some cases, it can be diformylated at the β-position.[1] If the final cyclization step, which requires higher temperatures, does not proceed to completion, this open-chain precursor might be isolated.
Causality & Mechanism: The overall synthesis is a multi-step, one-pot process. The initial formation of the Vilsmeier reagent and the subsequent reaction with the acetanilide can often occur at lower temperatures (0-5 °C). However, the final electrophilic cyclization onto the aromatic ring is the rate-determining step and typically requires significant thermal energy (refluxing at 80-90 °C or higher).[4] Insufficient heating is the most common reason for isolating these intermediates.
Step-by-Step Solution:
-
Verify Reaction Temperature: Ensure your reaction is heated to the target temperature (typically 80-100 °C) for the specified duration. Use an oil bath with a contact thermometer for accurate temperature control.
-
Increase Reaction Time: Electron-withdrawing groups on the parent acetanilide can deactivate the aromatic ring, making the final cyclization step more difficult. In these cases, extended heating times (e.g., 4 to 10 hours) may be necessary.[5]
-
Optimize Stoichiometry: Ensure a sufficient excess of the Vilsmeier reagent is used. A common molar ratio is 1 equivalent of acetanilide to 3-5 equivalents of POCl₃ and a larger excess of DMF, which also acts as the solvent.
-
Re-submitting the Intermediate: If you have isolated the intermediate in sufficient quantity, you can attempt to cyclize it by re-subjecting it to the reaction conditions (e.g., heating in fresh POCl₃/DMF) or by using a different cyclizing agent like polyphosphoric acid (PPA).[1]
Visualizing the Process: Reaction and Troubleshooting
To better understand the synthetic pathway and the decision-making process for troubleshooting, refer to the diagrams below.
Caption: Vilsmeier-Haack synthesis pathway and key side reactions.
Caption: Troubleshooting workflow for 2-chloroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying crude 2-chloroquinoline? A: Purification is highly dependent on the nature of the impurities.
-
For 2-quinolone removal: This byproduct is more polar and has an acidic N-H proton. Column chromatography on silica gel is very effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity will elute the less polar 2-chloroquinoline first, with the 2-quinolone eluting much later.
-
For minor, non-polar impurities: Recrystallization is an excellent option. 2-Chloroquinoline is often a low-melting solid.[6] Suitable solvents for recrystallization include ethanol, ethyl acetate/hexane mixtures, or acetonitrile.[7]
-
For baseline "tar": If the reaction has produced polymeric tars (often from overheating), it's best to first pass the crude material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., DCM) to remove the highly colored, high molecular weight impurities before attempting fine purification.
Q: Can I use other chlorinating agents besides POCl₃? A: While POCl₃ is the most common and effective reagent for the Vilsmeier-Haack cyclization of acetanilides, other reagents like thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent from DMF.[8] However, POCl₃ is generally preferred for this specific transformation. In other synthetic routes, reagents like diphosgene have been used to convert 2-vinylanilines into 2-chloroquinolines.[9]
Q: How do substituents on the starting acetanilide affect the reaction? A: Substituents have a significant electronic effect on the final cyclization step.
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making the electrophilic cyclization faster and often leading to higher yields and shorter reaction times.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens deactivate the ring, making cyclization much more difficult. These reactions often require higher temperatures, longer reaction times, and may still result in lower yields.
Key Experimental Protocols
Protocol 1: Standard Synthesis of 2-chloro-6-methylquinoline via Vilsmeier-Haack Reaction
This protocol is adapted from established literature procedures.[4]
Materials:
-
4-Methylacetanilide (p-acetotoluidide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (4 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A thick, white salt (the Vilsmeier reagent) will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add 4-methylacetanilide (1 equivalent) portion-wise to the stirred mixture.
-
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C using an oil bath.
-
Maintain the reaction at 90 °C for 4 hours. Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 4:1).
-
After 4 hours, cool the dark reaction mixture to room temperature.
-
In a separate large beaker, prepare a large volume of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Once all the ice has melted, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A precipitate should form.
-
Extract the aqueous mixture with DCM (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Data Summary Table
| Compound/Byproduct | Common Name | Typical Appearance | Key Identification Marker (MS) |
| Desired Product | 2-Chloroquinoline | White to pale yellow solid | M+, M+2 peaks (~3:1 ratio for ¹Cl) |
| Side Product 1 | 2-Quinolone | Off-white to tan solid | [M-Cl+OH+H]⁺ or M-18 |
| Side Product 2 | Uncyclized Intermediate | Yellowish oil or solid | Mass corresponds to acetanilide + C₂HCl |
References
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
-
El-Sayed, A. A., & Al-Ghorbani, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]
-
Gaikwad, N. D., & Gampawar, S. V. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 10-13. [Link]
- BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step. BenchChem Technical Support.
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875. [Link]
-
Shaikh, I. R., & Zaware, B. N. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. International Journal of Scientific Research in Science and Technology, 7(5), 336-341. [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-659.
-
Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Heterocyclic Chemistry, 48(5), 1071-1077.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Wang, W., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Forum discussion]. [Link]
-
Wikipedia contributors. (2024, January 12). 2-Chloroquinoline. In Wikipedia, The Free Encyclopedia. [Link]
-
Waghmare, P. B., & Jamale, D. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. [Link]
Sources
- 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Quinolone synthesis [organic-chemistry.org]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Welcome to the technical support center for the purification of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the isolation and purification of this important heterocyclic intermediate. The protocols and troubleshooting advice herein are structured to ensure both scientific rigor and practical success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing 2-Chloro-6,8-dimethylquinoline-3-carbonitrile?
A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing this class of compounds is the Vilsmeier-Haack reaction on the corresponding acetanilide.[1][2] Potential impurities include:
-
Unreacted Starting Material: Incomplete conversion of the N-(2,4-dimethylphenyl)acetamide.
-
Partially Reacted Intermediates: Residual iminium salt complexes that were not fully hydrolyzed during the work-up.
-
Over-formylation or Side-reaction Products: Although less common for this specific substrate, electron-rich aromatic rings can sometimes undergo undesired side reactions.
-
Colored Impurities: The Vilsmeier-Haack reaction can sometimes produce dark, viscous mixtures if the temperature is not well-controlled or if moisture is present.[3]
-
Hydrolysis Product: The 2-chloro group can be susceptible to hydrolysis to a 2-hydroxy (quinolinone) derivative, especially during aqueous work-up or if purification conditions are too harsh.
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude material is essential to identify the number and polarity of impurities, which will guide your purification strategy.
Q2: My crude product is a dark, oily solid. What is the best first step?
A2: An oily or deeply colored crude product suggests the presence of significant impurities. Before attempting a high-resolution technique like column chromatography, a simple pre-purification step can be highly effective. Consider a trituration or a filtration through a plug of silica gel.
-
Trituration: Suspend the crude material in a solvent where the desired product has very low solubility, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously, then filter to collect the more purified solid.
-
Silica Plug Filtration: Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane) and pass it through a short, wide pad of silica gel, eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). This can rapidly remove highly polar, colored baseline impurities.[4]
Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for final purification if the crude product is of moderate to high purity (>90%), as it is scalable and cost-effective.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A3: This is a common challenge. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[5] Given the structure of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (a planar, somewhat polar molecule), a systematic screening is necessary. If a single solvent fails, a two-solvent system is the logical next step.
Protocol: Systematic Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below.
-
Observe solubility at room temperature. A good solvent candidate will show poor solubility.
-
Gently heat the tubes with poor solubility to boiling. A good candidate will now fully dissolve.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent will produce a high yield of crystalline solid.
| Solvent Class | Example Solvents | Expected Behavior & Rationale |
| Alcohols | Ethanol, Isopropanol | Good Candidates. The polar hydroxyl group will interact with the quinoline nitrogen and nitrile, while the alkyl chain provides non-polar character. Often provides the ideal "soluble hot, insoluble cold" profile for quinoline derivatives.[6][7] |
| Esters | Ethyl Acetate | Good Candidate. A moderately polar solvent that is often effective for recrystallizing compounds of intermediate polarity. Often used in syntheses of similar compounds.[8] |
| Ketones | Acetone | Possible, but use caution. Its low boiling point can make it difficult to maintain a hot, saturated solution without significant evaporation. |
| Chlorinated | Dichloromethane (DCM) | Likely too soluble. The compound will likely have high solubility even at room temperature, leading to poor recovery. Better for chromatography. |
| Aromatic | Toluene | Possible. May work, especially if non-polar impurities are present. |
| Ethers | Diethyl Ether, MTBE | Likely poor solubility. Can be useful as an anti-solvent in a two-solvent system. |
| Hydrocarbons | Hexane, Heptane | Insoluble. Excellent choice as an anti-solvent. |
Q4: My product "oils out" instead of crystallizing upon cooling. How can I fix this?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, often due to impurities.[9][10][11]
Troubleshooting Steps:
-
Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level slightly.[10]
-
Slow Cooling (Critical): Do not place the hot flask directly on the bench or in an ice bath. Allow it to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[10][12] This gives the molecules time to align properly into a crystal lattice.
-
Induce Crystallization: If crystals do not form once the solution is at room temperature, try scratching the inside of the flask at the liquid's surface with a glass rod.[9][12] The microscopic scratches provide nucleation sites. Adding a "seed crystal" from a previous batch is also highly effective.[9]
Troubleshooting Guide: Column Chromatography
Column chromatography is necessary when recrystallization fails or when impurities have similar polarity to the product, requiring a more discerning separation technique.[13][14]
Q5: My compound streaks badly on the TLC plate and I get poor separation in the column. What's the cause?
A5: Streaking, particularly for nitrogen-containing heterocycles, is often caused by strong, undesirable interactions with the acidic silanol groups on the surface of the silica gel.[15] This leads to poor peak shape and incomplete elution.
Solution: Deactivate the Silica Gel The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites.[9][15]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate/TEA 80:19:1). This is the most common and effective method for basic compounds.[15]
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a polar modifier in more polar solvent systems like DCM/Methanol, but TEA is generally preferred for its volatility.
Workflow: Developing a Chromatography Method
The diagram below outlines the logical workflow for developing a robust purification method for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. actascientific.com [actascientific.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of acetanilides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet challenging reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for acetanilides?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic compounds.[1] For acetanilides, the acetamido (-NHCOCH₃) group is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to react with the mild electrophile used in this process.[2] This reaction is favored over harsher methods like Friedel-Crafts acylation because it proceeds under relatively mild conditions and avoids the use of strong Lewis acids that could interact with the amide functionality.[2] The resulting acetamidobenzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Q2: What is the "Vilsmeier Reagent" and how is it formed?
The Vilsmeier reagent is the active electrophile in the reaction. It is a chloroiminium salt, most commonly generated in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] The oxygen atom of DMF performs a nucleophilic attack on the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the electrophilic Vilsmeier reagent.[5] Due to its sensitivity to moisture and thermal instability, it is almost always prepared fresh at low temperatures (e.g., 0°C) immediately before use.[6]
Q3: What is the fundamental mechanism of the Vilsmeier-Haack reaction on an acetanilide substrate?
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: DMF and POCl₃ react to form the electrophilic chloroiminium ion.[7]
-
Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. The activating acetamido group directs this attack primarily to the para-position due to steric hindrance at the ortho-positions.[7][8]
-
Rearomatization: The resulting intermediate loses a proton to restore aromaticity.[9]
-
Hydrolysis: During aqueous workup, the intermediate iminium salt is hydrolyzed to yield the final aryl aldehyde product.[3][10]
Caption: Vilsmeier-Haack reaction overview.
Q4: Can this reaction lead to products other than the expected aldehyde?
Yes. In the case of acetanilides, a significant and well-documented alternative pathway is intramolecular cyclization, which produces 2-chloro-3-formylquinolines.[11] This occurs when the Vilsmeier reagent reacts with both the aromatic ring and the acetamido group. The reaction conditions, particularly temperature and the stoichiometry of the reagents, can influence the ratio of formylation to cyclization.
Troubleshooting Guide
Problem 1: My reaction shows low to no conversion of the starting acetanilide.
This is the most common issue and can stem from several factors. Our troubleshooting workflow can help you diagnose the root cause.
Caption: Workflow for diagnosing low-yield reactions.
Detailed Analysis:
-
Cause: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture and can decompose at elevated temperatures.[6] Water will rapidly hydrolyze the reagent, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at low temperature (0°C is standard) and use it immediately for the best results.[6]
-
-
Cause: Low Substrate Reactivity: While the acetamido group is activating, strong electron-withdrawing groups (e.g., nitro groups) on the acetanilide ring can deactivate it to the point where it will not react with the mild Vilsmeier electrophile.
-
Solution: Acetanilides with electron-donating groups generally give good yields. If your substrate is deactivated, you may need to increase the reaction temperature significantly or extend the reaction time. However, be aware that this can also promote side reactions.
-
-
Cause: Improper Stoichiometry or Temperature: Insufficient Vilsmeier reagent will lead to incomplete conversion.[12] Furthermore, many Vilsmeier-Haack reactions on acetanilides require heating to proceed to completion after the initial low-temperature addition.[12]
-
Solution: The molar ratio of reagents is critical. While a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is often cited, some procedures for less reactive substrates or for promoting cyclization use a vast excess of POCl₃ and DMF. Monitor the reaction by TLC. If it stalls at room temperature, gradually increase the heat (e.g., to 60-90°C) and continue monitoring.[12]
-
Problem 2: The reaction mixture turned dark and viscous, and the final product is colored.
-
Cause: This often points to decomposition or polymerization side-reactions, which can be triggered by excessive temperatures. A critical point where this occurs is during the workup. The hydrolysis of the reaction intermediate and the quenching of excess POCl₃ are highly exothermic processes.[5]
-
Solution: Always perform the workup by pouring the reaction mixture slowly onto a large amount of crushed ice or into ice-cold water with vigorous stirring.[12][13] This dissipates the heat generated during hydrolysis. Neutralize the acidic solution slowly, keeping the temperature below 20°C, as excessive heat during neutralization can lead to the formation of colored byproducts.[13]
-
Problem 3: After workup and neutralization, my product does not precipitate or appears as an oil.
-
Cause: The formylated product can remain in the aqueous solution if the pH is not optimal for its precipitation. The product may also have a low melting point or be an oil at room temperature.
-
Solution: The workup procedure is crucial for successful product isolation.[12] After quenching on ice, the mixture must be carefully neutralized. A saturated aqueous solution of sodium acetate or sodium bicarbonate is typically used to bring the pH to between 6 and 7.[6][13] This neutralizes the acid and precipitates the free aldehyde from its protonated or salt form.[12] If the product is an oil, you must perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Experimental Protocols
Protocol 1: Synthesis of p-Acetamidobenzaldehyde from Acetanilide
This protocol describes a general procedure for the para-formylation of acetanilide.
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Magnetic stirrer, two-necked round-bottom flask, dropping funnel, ice bath, nitrogen inlet
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution via a dropping funnel. Maintain the internal temperature below 10°C throughout the addition.[5]
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a white solid may be observed, indicating the generation of the Vilsmeier reagent.[5]
-
-
Formylation Reaction:
-
Dissolve acetanilide (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the acetanilide solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[13]
-
Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7.[6]
-
Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if significant impurities are present.[7]
-
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Purity | Anhydrous grade | Vilsmeier reagent is highly moisture-sensitive.[6] |
| Temperature Control | 0°C for reagent prep, 60-90°C for reaction | Prevents reagent decomposition and drives reaction to completion.[5][12] |
| Stoichiometry (POCl₃:Acetanilide) | 1.2 : 1.0 (can be higher) | Ensures complete conversion of the substrate.[12] |
| Workup Quench | Pour onto crushed ice | Dissipates heat from highly exothermic hydrolysis.[5][13] |
| Workup pH | 6-7 | Ensures precipitation of the neutral aldehyde product.[6][12] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Vilsmeier Reagent: This reagent is moisture-sensitive and can be thermally unstable, with the potential for exothermic decomposition.[5][6] Reactions should be conducted with careful temperature control, especially on a larger scale.
-
Quenching/Hydrolysis: The workup step is highly exothermic and must be performed with extreme caution by adding the reaction mixture to ice, not the other way around.[5]
References
- Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
- Benchchem. (n.d.). Instability of Vilsmeier reagent and how to manage it.
- Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Semantic Scholar. (2015, January 23). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides.
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides | Semantic Scholar [semanticscholar.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloroquinolines
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Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving 2-chloroquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern drug discovery. However, the unique electronic properties and potential for catalyst inhibition by the quinoline nitrogen present specific challenges.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and help you optimize your reactions for maximal yield and purity.
General Troubleshooting & FAQs
This section addresses overarching questions that apply to various types of palladium-catalyzed cross-coupling reactions with 2-chloroquinolines.
Q1: My cross-coupling reaction with 2-chloroquinoline is sluggish or fails completely. What are the most common initial checks?
A1: When a reaction with a 2-chloroquinoline substrate underperforms, a systematic evaluation of the core components is the most effective troubleshooting strategy.[1]
-
Reagent Integrity: Verify the purity and stability of all reagents. Boronic acids, in particular, are susceptible to degradation over time. Ensure your 2-chloroquinoline is pure and the coupling partner has not decomposed.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Confirm that your reaction vessel was properly sealed and that all solvents and reagents were thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[1][2]
-
Catalyst, Ligand, and Base Combination: This triad is the heart of the reaction's success. The inherent unreactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates a carefully selected catalytic system.[1]
Q2: Can the nitrogen atom of the quinoline ring inhibit the palladium catalyst?
A2: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is a known challenge when working with nitrogen-containing heterocycles. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich ligands can sterically shield the palladium center and favor the desired catalytic cycle over catalyst inhibition.
Q3: How does the electronic nature of substituents on the 2-chloroquinoline ring affect reactivity?
A3: The electronic properties of substituents can significantly influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): EWGs on the quinoline ring make the carbon of the C-Cl bond more electrophilic, which can facilitate oxidative addition of the palladium(0) catalyst. This generally leads to faster reaction rates.
-
Electron-Donating Groups (EDGs): EDGs increase the electron density of the aromatic system, making the C-Cl bond less reactive towards oxidative addition.[3] Reactions with electron-rich 2-chloroquinolines may require more forcing conditions, such as higher temperatures or more electron-rich and bulky ligands to promote the oxidative addition step.
Q4: What are some common side products I should watch for?
A4: Awareness of potential side reactions is crucial for both optimizing the reaction and simplifying purification.
-
Homocoupling: This is a frequent side reaction, especially in Suzuki couplings, where the boronic acid couples with itself.[2] Thorough degassing can help minimize this, as oxygen can promote homocoupling.[1]
-
Dehalogenation: Reduction of the 2-chloroquinoline to quinoline can occur, particularly if there are sources of hydride in the reaction mixture or under certain conditions with specific ligands and bases.
-
Hydrolysis: In the presence of water and acid, 2-chloroquinolines can hydrolyze to the corresponding quinolin-2(1H)-one.[4] While typically requiring acidic conditions, this can be a consideration if acidic impurities are present.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.
Q5: I'm observing low yields in my Suzuki-Miyaura coupling of a 2-chloroquinoline with an arylboronic acid. How can I improve it?
A5: Low yields in this reaction are a common hurdle.[1] A logical troubleshooting workflow is essential.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step guide to troubleshooting low yields in Suzuki-Miyaura couplings.
Detailed Optimization Steps:
-
Ligand Selection: For challenging aryl chlorides, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich biaryl phosphine ligands are often necessary to promote the difficult oxidative addition step.[5]
-
Recommended Ligands: SPhos, XPhos, RuPhos. These ligands are known to be highly effective for coupling aryl chlorides.[1]
-
-
Base Selection: The choice of base is critical and often works in concert with the solvent.
-
Common Choices: K₃PO₄, K₂CO₃, Cs₂CO₃.[2] Cs₂CO₃ is a stronger base and can be effective when others fail. For base-sensitive substrates, KF can be a milder alternative.
-
-
Solvent System: Aprotic solvents are generally preferred.
-
Effective Systems: Toluene, 1,4-dioxane, or a mixture like THF/water are commonly used.[2] The addition of a small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.
-
| Parameter | Recommendation for 2-Chloroquinolines | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition of the C-Cl bond.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases for activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents with water to aid in base solubility and transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides. |
Buchwald-Hartwig Amination
This reaction is paramount for synthesizing N-aryl quinolines, which are prevalent in pharmaceuticals.[6][7][8]
Q6: My Buchwald-Hartwig amination of 2-chloroquinoline is failing. What are the most critical parameters to adjust?
A6: The amination of aryl chlorides is significantly more challenging than that of aryl bromides or iodides and requires a highly active catalytic system.[1]
Key Factors for Buchwald-Hartwig Amination of 2-Chloroquinolines
Caption: The interplay of ligand, base, catalyst, and temperature is crucial for success.
-
Ligand Selection is Paramount: The oxidative addition of the C-Cl bond is often the rate-limiting step. Sterically hindered and electron-rich biarylphosphine ligands are essential.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.
-
Effective Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used and effective bases for these transformations.[1]
-
-
Consider a Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active Pd(0) species in situ. Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) are designed for stability and efficient generation of the active catalyst.[1]
-
Elevated Temperatures: Due to the strength of the C-Cl bond, these reactions often require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.
Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline
-
To an oven-dried Schlenk tube, add the 2-chloroquinoline (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (1-5 mol%), the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol% Pd), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne functionalities.
Q7: My Sonogashira coupling of 2-chloroquinoline with a terminal alkyne is not working. What should I try?
A7: While highly efficient for aryl iodides and bromides, the Sonogashira coupling of aryl chlorides is challenging and often requires modified conditions.[9][10]
-
Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh and of high purity.
-
Copper-Free Conditions: In some cases, particularly with nitrogen-containing heterocycles, copper can lead to side reactions or catalyst deactivation. A "copper-free" Sonogashira coupling may be more effective. These protocols typically require a more specialized ligand and a stronger base.
-
Ligand and Palladium Source: For this transformation, a catalyst system capable of activating the C-Cl bond is necessary. Systems like Pd(PPh₃)₂Cl₂ might require high temperatures and long reaction times. Consider more active systems.
-
Base and Solvent: A liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA) often serves as both the base and, in some cases, the solvent.[9]
| Parameter | Traditional Sonogashira | Copper-Free Sonogashira | Rationale for 2-Chloroquinolines |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd₂(dba)₃ / XPhos | Copper-free systems with bulky, electron-rich ligands can be more robust and avoid potential issues with copper. |
| Base | TEA, DIPA | Cs₂CO₃, K₃PO₄ | A stronger inorganic base may be needed to facilitate the catalytic cycle in the absence of copper. |
| Solvent | Amine (TEA/DIPA), THF | Dioxane, Toluene, DMF | Aprotic polar solvents are often effective in copper-free protocols. |
| Temperature | RT to 60 °C | 80-120 °C | Higher temperatures are generally required to activate the C-Cl bond. |
An efficient copper-free Sonogashira coupling of 2-chloroquinolines with phenylacetylene has been reported, highlighting the feasibility of this approach.[11]
Heck Reaction
The Heck reaction allows for the synthesis of substituted alkenes.
Q8: I am attempting a Heck reaction between 2-chloroquinoline and an alkene, but the yield is poor. What are the key optimization parameters?
A8: The Heck reaction with aryl chlorides is notoriously difficult and highly dependent on the specific catalyst system and conditions.
-
Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are often required. In some cases, phosphine-free catalyst systems (e.g., using N-heterocyclic carbene (NHC) ligands or palladacycle catalysts) have shown high activity.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine is typically used. The choice can influence the reaction rate and selectivity.
-
Additives: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve yields, especially in polar aprotic solvents.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly employed to achieve the necessary reaction temperatures.[12]
A palladium-catalyzed Heck reaction has been utilized for the efficient synthesis of 2,3-disubstituted quinoline derivatives, demonstrating its utility in building complex quinoline scaffolds.[13]
References
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 18715-18733. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 864–873. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]
-
Gulea, M., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3482. [Link]
-
Chandra, A., et al. (2009). ChemInform Abstract: Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][6][14]naphthyridine Derivatives in Aqueous Ammonia. ChemInform, 40(19). [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
-
Various Authors. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Zhang, Z., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(15), 6062–6066. [Link]
-
Various Authors. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Apperley, K. C., et al. (2021). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Organometallics, 40(18), 3092–3101. [Link]
-
Liu, Y., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
-
Ikawa, T., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 134(1), 144-147. [Link]
-
Selvakumar, K., et al. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett, 26(05), 646-650. [Link]
-
Pinto, D. C. G. A., et al. (2015). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. Molecules, 20(12), 21494-21505. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]
-
Amatore, C., et al. (2025). In situ Formation of Palladium(0) from P,C Palladacycle. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Various Authors. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Newman, S. G., et al. (2019). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
Wikipedia. Sonogashira coupling. en.wikipedia.org. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]
-
Penafiel, J. V., & Larhed, M. (2018). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 20(22), 7130–7134. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal, 14(14), 4267-4279. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. chem.libretexts.org. [Link]
-
Wikipedia. Buchwald–Hartwig amination. en.wikipedia.org. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sci-Hub. ChemInform Abstract: Copper‐Free Sonogashira Coupling of 2‐Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][1,6]naphthyridine Derivatives in Aqueous Ammonia. / ChemInform, 2009 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 14. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
preventing unwanted dimer formation in quinoline synthesis
A Guide to Preventing Unwanted Dimer Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the common and often frustrating issue of unwanted dimer formation. As Senior Application Scientists, we understand that optimizing reaction conditions to maximize yield and purity is paramount. This resource moves beyond simple protocols to explain the underlying mechanisms of side reactions and provides actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly are "dimers" in the context of quinoline synthesis, and why are they a problem?
In quinoline synthesis, "dimers" refer to undesired side products formed when two molecules of a reactant or an intermediate combine with each other instead of reacting through the desired pathway to form the quinoline core. These byproducts complicate purification, lower the yield of the target quinoline derivative, and consume valuable starting materials.[1] In some cases, such as the Doebner-von Miller reaction, these side reactions can escalate, leading to the formation of polymeric tars that can be difficult to remove from the reaction vessel.[2][3]
Q2: What are the fundamental causes of dimer formation?
Dimerization and polymerization typically stem from the high reactivity of intermediates or starting materials under the reaction conditions. The most common causes include:
-
Self-Condensation: Carbonyl compounds with α-hydrogens can undergo self-condensation (e.g., Aldol condensation) under either acidic or basic conditions. This is a major issue in syntheses like the Friedländer reaction, where a ketone reactant can dimerize before it reacts with the 2-aminoaryl ketone.[4]
-
Polymerization of Reactants: In methods like the Doebner-von Miller and Skraup syntheses, the α,β-unsaturated carbonyl compounds used are prone to acid-catalyzed polymerization, leading to significant tar and byproduct formation.[3][5]
-
Reactive Intermediates: The reaction mechanism itself can generate highly reactive intermediates that may be trapped by another molecule of a reactant before the desired intramolecular cyclization can occur.
Q3: Are certain quinoline synthesis methods more prone to dimer formation than others?
Yes. Syntheses that employ harsh conditions or highly reactive carbonyl species are particularly susceptible:
-
Doebner-von Miller Synthesis: Notorious for producing resinous materials and tars due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[2][3]
-
Skraup Synthesis: This reaction is extremely exothermic and uses strong acid (H₂SO₄), which can cause charring and polymerization if not properly controlled.[6]
-
Friedländer Synthesis: When using base catalysis, the self-condensation of the ketone reactant is a very common side reaction that competes directly with the main pathway.[4]
Troubleshooting Guide: Synthesis-Specific Issues & Solutions
This section provides detailed troubleshooting advice for the most common quinoline syntheses.
Issue 1: My Doebner-von Miller reaction is producing a thick, dark tar instead of my desired quinoline.
Root Cause Analysis: This is a classic symptom of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[2] Under strong acid catalysis, these compounds readily polymerize, leading to low yields and difficult product isolation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedländer aldol condensation.
Recommended Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol utilizes molecular iodine as a mild and effective Lewis acid catalyst, avoiding the harsh basic conditions that promote dimerization. [4][7] Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ketone) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., column chromatography or recrystallization).
Issue 3: My Conrad-Limpach synthesis is giving low yields and multiple products.
Root Cause Analysis: The Conrad-Limpach synthesis is highly sensitive to temperature. The reaction between an aniline and a β-ketoester can proceed via two different pathways depending on the conditions. [8][9]
-
Kinetic Pathway (Low Temperature): At room temperature, the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (>240 °C) gives the desired 4-hydroxyquinoline (Conrad-Limpach product). [8]2. Thermodynamic Pathway (High Temperature): At higher temperatures (~140 °C), the reaction becomes reversible. The aniline attacks the less reactive ester group to form the more thermodynamically stable β-keto acid anilide. Cyclization of this intermediate yields a 2-hydroxyquinoline (Knorr product). [8][9] Running the initial condensation at an intermediate or poorly controlled temperature can lead to a mixture of both intermediates, resulting in a mixture of 2- and 4-hydroxyquinoline products upon cyclization.
Data-Driven Solutions:
| Parameter | Recommended Condition | Rationale & Effect on Product Distribution |
| Initial Condensation Temp. | Room Temperature | Favors the kinetic product (β-aminoacrylate) by nucleophilic attack on the keto group, leading to the 4-hydroxyquinoline. [8] |
| Initial Condensation Temp. | >140 °C | Favors the thermodynamic product (β-keto anilide) by nucleophilic attack on the ester group, leading to the 2-hydroxyquinoline (Knorr product). [8] |
| Cyclization Step | ~250 °C in a high-boiling inert solvent (e.g., mineral oil, Dowtherm A). | High temperature is required for the electrocyclic ring closing. Using an inert solvent prevents degradation and improves yields significantly compared to solvent-free heating. [7][8] |
| Catalyst | Catalytic amount of strong acid (e.g., H₂SO₄, HCl). | Catalyzes the formation of the Schiff base and subsequent keto-enol tautomerizations necessary for the reaction mechanism. [7][8] |
References
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025).
- ResearchGate. (2022).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- TutorChase. (n.d.). How do percent purity and yield affect stoichiometric outcomes?.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
Sources
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- 9. youtube.com [youtube.com]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Welcome to the technical support guide for researchers working with 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. This versatile building block is crucial in the synthesis of a wide array of heterocyclic compounds. However, its reactivity profile presents specific challenges during reaction work-up and purification. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.
Section 1: Foundational Principles of Work-up Design
Understanding the inherent reactivity of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is the cornerstone of designing a successful work-up procedure. The molecule possesses two primary reactive sites that can influence the outcome of your experiment and subsequent purification.
The key to a successful work-up is maximizing the yield of the desired product (Path A) while minimizing the formation of the primary byproduct, the 2-quinolone (Path B) . The 2-chloro group is highly susceptible to nucleophilic substitution, which is the intended reactive pathway in most applications.[1][2] However, it is also prone to hydrolysis, particularly in the presence of water under acidic or heated conditions, leading to the formation of the corresponding 2-quinolone (2-hydroxyquinoline) derivative.[3][4][5] This hydrolysis is a frequent source of yield loss and purification challenges.
The nitrile group (–C≡N) is generally robust under standard work-up conditions. However, exposure to harsh acidic or basic conditions, especially with prolonged heating, can lead to its hydrolysis into a carboxamide or carboxylic acid.[6]
Section 2: Standard Work-up Protocol for Nucleophilic Substitution
This section provides a generalized, step-by-step protocol for a typical nucleophilic aromatic substitution (SNAr) reaction. The rationale behind each step is explained to allow for adaptation to your specific reaction.
Step-by-Step Methodology
-
Reaction Quenching:
-
Action: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature, or in an ice bath if the reaction was exothermic. Slowly pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Expertise & Experience: Quenching with water serves to dilute the reaction mixture and precipitate the often water-insoluble organic product. For reactions that may contain reactive organometallics or strong bases, a milder quench like sat. NH₄Cl is preferred to control the rate of protonation and heat evolution.
-
-
Liquid-Liquid Extraction:
-
Action: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (see Table 1) and extract the product. Repeat the extraction from the aqueous layer 2-3 times to ensure complete recovery.
-
Expertise & Experience: The choice of solvent is critical. Ethyl acetate (EtOAc) and Dichloromethane (DCM) are common first choices due to their polarity range and ease of removal. Ensure the chosen solvent does not react with your product.
-
-
Aqueous Washing Sequence:
-
Action: Combine the organic extracts and wash sequentially with different aqueous solutions.
-
Saturated Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃): This step is essential to neutralize any acid catalyst or acidic byproducts (like HCl generated from the substitution).
-
Water: To remove any remaining water-soluble impurities.
-
Brine (Saturated NaCl): To remove the bulk of the dissolved water from the organic layer before the final drying step and to help break any emulsions that may have formed.
-
-
Trustworthiness: Each wash should be performed until the aqueous layer is neutral (test with pH paper if necessary). This systematic removal of impurities is a self-validating system that simplifies the final purification.
-
-
Drying and Concentration:
-
Action: Pass the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Expertise & Experience: MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, which could be detrimental to highly sensitive products. Na₂SO₄ is neutral and a safer choice, though it has a lower capacity.
-
-
Purification:
-
Action: The resulting crude material should be purified.
-
Recrystallization: If the crude product is a solid, this is an excellent method for obtaining highly pure material. Test various solvent systems (e.g., Ethanol/Water, Toluene/Hexanes) on a small scale first.
-
Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Data Presentation: Common Reagents for Work-up
| Reagent Class | Specific Example(s) | Purpose in Work-up |
| Extraction Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene | To dissolve the desired product and separate it from the aqueous phase. |
| Aqueous Base Wash | Saturated NaHCO₃, 1M Na₂CO₃ | To neutralize and remove acidic catalysts or byproducts (e.g., HCl). |
| Aqueous Acid Wash | 1M HCl, 5% Citric Acid | To remove basic impurities, such as unreacted amine starting materials. |
| General Washes | Deionized Water, Saturated NaCl (Brine) | To remove water-soluble impurities and salts; brine helps in phase separation. |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | To remove residual water from the organic extract before solvent evaporation. |
Section 3: Troubleshooting Guide (Q&A Format)
Problem 1: My reaction yield is very low, and I see a new, more polar spot on my TLC plate.
-
Answer: This is a classic symptom of hydrolysis of the starting material or product to the 2-quinolone derivative.[3][5] The hydroxyl group of the quinolone makes it significantly more polar than the chloro-precursor, causing it to have a lower Rf value on a normal-phase TLC plate.
-
Causality: This typically occurs if your reaction conditions involved trace amounts of water at elevated temperatures, or if an acidic work-up was used. Formic acid, for instance, is known to promote this hydrolysis.[4][5]
-
Solution & Prevention:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Neutral Work-up: Avoid acidic washes if your product is stable under neutral or basic conditions. Quench the reaction and proceed directly to a NaHCO₃ wash.
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating times.
-
-
Problem 2: I am having difficulty purifying my crude product. It is a non-crystalline oil containing multiple impurities.
-
Answer: This issue often arises from incomplete reactions, side reactions, or the presence of high-boiling point solvents or reagents.
-
Causality: If the crude product is oily, it may contain residual solvent (like DMF or DMSO) or be an inseparable mixture of product and byproducts. Close-running spots on TLC indicate compounds of similar polarity, which can be challenging to separate.
-
Solution & Prevention:
-
Optimize the Reaction: First, ensure your reaction goes to completion to minimize starting material in the crude mixture.
-
Thorough Work-up: If you used a high-boiling solvent like DMF, perform multiple, vigorous water washes during the extraction to remove as much of it as possible. A final wash with a 1:1 mixture of brine and water can be effective.
-
Chromatography Optimization: For difficult separations, try a different solvent system for your column chromatography. Using a shallow gradient (i.e., increasing the polar solvent very slowly) can improve resolution. Sometimes, switching the non-polar eluent from hexanes to toluene can alter the selectivity on the silica gel.
-
-
Problem 3: A persistent emulsion formed during my liquid-liquid extraction.
-
Answer: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants or finely divided solids are present.
-
Causality: This is often exacerbated by vigorous shaking of the separatory funnel.
-
Solution & Prevention:
-
Add Brine: The most common solution is to add a significant amount of saturated NaCl (brine). This increases the ionic strength and density of the aqueous layer, forcing the separation.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: If the emulsion is caused by a solid precipitate, filtering the entire mixture through a pad of Celite® can help break it up.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How stable is 2-Chloro-6,8-dimethylquinoline-3-carbonitrile? What are the best storage conditions?
-
A1: The compound is generally stable when stored in a cool, dry, dark place. The primary concern is slow hydrolysis upon exposure to atmospheric moisture. It is an irritant and should be handled with appropriate personal protective equipment.[7] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Q2: Is the nitrile group (–C≡N) stable to the recommended work-up conditions?
-
A2: Yes, the nitrile group is generally stable to the standard work-up protocol described above, including mild basic (NaHCO₃) and acidic (if necessary) washes at room temperature.[6] Hydrolysis of the nitrile typically requires more forcing conditions, such as concentrated strong acid or base with heating.
Q3: What are typical eluent systems for column chromatography of this compound and its derivatives?
-
A3: A good starting point for purifying 2-Chloro-6,8-dimethylquinoline-3-carbonitrile and its typical nucleophilic substitution products is a gradient of ethyl acetate in hexanes. For the starting material, you might use a 5-10% EtOAc/Hexanes mixture. For more polar products (e.g., after substitution with an amine), you may need to increase the polarity to 20-50% EtOAc/Hexanes. Always determine the optimal eluent system first using TLC.
References
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [3]
-
RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [4]
- Benchchem. (n.d.).
-
Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [5]
- RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- Wang, M.-F., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- Benchchem. (n.d.).
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. [6]
- Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure.
- Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry.
-
Menéndez, J. C. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [1]
-
El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [2]
-
Matrix Scientific. (n.d.). 2-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. [7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 95104-22-6 Cas No. | 2-Chloro-6,7-dimethyl-quinoline-3-carbonitrile | Matrix Scientific [matrixscientific.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. It is structured to address common challenges encountered during scale-up, moving from frequently asked questions to detailed troubleshooting protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions in their own laboratory settings.
Overall Synthesis Workflow
The synthesis is typically approached as a three-stage process starting from 2,4-dimethylaniline. The critical step is the Vilsmeier-Haack cyclization, which constructs the quinoline core.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this molecule? A1: The most common and scalable route involves the Vilsmeier-Haack reaction.[1] This strategy begins with the acylation of 2,4-dimethylaniline to form N-(2,4-dimethylphenyl)acetamide.[2][3] This intermediate is then subjected to a one-pot cyclization using the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.[4][5] The final step is the conversion of the 3-formyl group into a carbonitrile.[6]
Q2: Why is the Vilsmeier-Haack reaction preferred for this transformation? A2: The Vilsmeier-Haack reaction is a powerful and versatile method for both formylation and cyclization.[7] It allows for the direct and regioselective synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides in a single step. The resulting chloro and formyl groups are valuable synthetic handles that can be readily transformed into other functionalities, making this a convergent and efficient route.[1][6]
Q3: How do the dimethyl substituents on the aniline ring affect the reaction? A3: The two methyl groups at the 2- and 4-positions of the starting aniline (which become the 8- and 6-positions on the quinoline ring) are electron-donating. Electron-donating groups on the N-arylacetamide substrate generally facilitate the Vilsmeier-Haack cyclization, leading to higher yields and potentially shorter reaction times compared to substrates with electron-withdrawing groups.[1]
Q4: What are the most critical parameters to control during the Vilsmeier-Haack step for a successful scale-up? A4: The three most critical parameters are:
-
Temperature Control: The initial formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and must be done at low temperatures (0-5 °C). The subsequent cyclization requires heating (typically 80-90 °C), and maintaining a stable temperature is key for reproducibility.[4]
-
Reagent Stoichiometry: The molar ratio of POCl₃ to the acetanilide is crucial. A significant excess of POCl₃ is required for optimal yield. Studies have shown that a molar proportion of up to 12 moles of POCl₃ per mole of acetanilide can maximize product formation.[8]
-
Quenching Procedure: The workup, which involves quenching the reaction with ice/water, is highly exothermic due to the violent reaction of excess POCl₃ with water.[9] A controlled "reverse quench" (adding the reaction mixture to ice) with vigorous stirring is mandatory for safety and to prevent product degradation.[9]
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dimethylphenyl)acetamide
This initial step converts the starting aniline into the substrate required for the Vilsmeier-Haack reaction.
-
To a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylaniline (1.0 eq).
-
Under a fume hood, slowly add acetic anhydride (1.1 eq) to the aniline with stirring. An exothermic reaction will occur.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to 80-90 °C for 1-2 hours.
-
Monitor the reaction completion by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
This is the key bond-forming and cyclization step. Strict adherence to temperature control and stoichiometry is vital.
-
In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (12.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]
-
After the addition is complete, stir the resulting solution (the Vilsmeier reagent) at 0-5 °C for 30-60 minutes.
-
Add solid N-(2,4-dimethylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the low temperature.
-
Once the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90 °C and maintain for 6-8 hours.[4]
-
Work-up: Prepare a separate large beaker with a substantial amount of crushed ice and a powerful overhead stirrer. Very slowly and carefully, pour the cooled reaction mixture onto the vigorously stirred ice. This quench is highly exothermic and will release HCl gas. Perform in an efficient fume hood.
-
Once the quench is complete, neutralize the acidic slurry by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~8-9.
-
The solid product will precipitate. Stir the mixture for another 30 minutes, then collect the crude solid by filtration.
-
Wash the solid with copious amounts of water and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Protocol 3: Conversion to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
This protocol describes a common method for converting the aldehyde to the target nitrile via an oxime intermediate.
-
Dissolve 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the aldehyde.
-
Cool the mixture and pour it into water to precipitate the oxime intermediate. Filter, wash, and dry the solid.
-
To convert the oxime to the nitrile, reflux the dried oxime with a dehydrating agent such as thionyl chloride (SOCl₂) or acetic anhydride.
-
After the reaction is complete, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Alternative Method: A more direct conversion of the aldehyde to the nitrile can be achieved by treating the corresponding 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate (CAN).[6]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during the critical Vilsmeier-Haack stage.
Troubleshooting the Vilsmeier-Haack Cyclization (Stage 2)
Problem 1: Low or no yield of the desired 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
Possible Cause A: Inactive Vilsmeier Reagent.
-
Why it happens: The Vilsmeier reagent is sensitive to moisture. DMF that is not anhydrous can decompose the reagent. Old DMF can also contain dimethylamine, which reacts with the reagent.[10]
-
Solution: Always use freshly opened or distilled anhydrous DMF. Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause B: Insufficient POCl₃.
-
Why it happens: The reaction requires a large stoichiometric excess of POCl₃ to drive the cyclization to completion. Using too little will result in a low conversion rate.[8]
-
Solution: Verify your calculations. Use a POCl₃ to acetanilide molar ratio of at least 10:1, with 12:1 often being optimal.[8]
-
-
Possible Cause C: Inadequate Reaction Temperature or Time.
-
Why it happens: The cyclization step is not efficient at low temperatures. Insufficient heating time will lead to incomplete reaction.
-
Solution: Ensure the reaction mixture is maintained at 80-90 °C. Monitor the reaction by TLC. If the reaction stalls, consider extending the reaction time.
-
Caption: Troubleshooting decision tree for low product yield.
Problem 2: The reaction mixture becomes a dark, intractable tar.
-
Possible Cause A: Temperature Runaway.
-
Why it happens: Uncontrolled addition of POCl₃ to DMF or heating the reaction too quickly can cause localized overheating, leading to polymerization and degradation of the starting material and product.
-
Solution: Adhere strictly to slow, dropwise addition of POCl₃ at 0 °C. When heating to reflux, increase the temperature gradually. For larger scale reactions, consider using a jacketed reactor for better temperature control.
-
-
Possible Cause B: Impure Starting Acetanilide.
-
Why it happens: Residual 2,4-dimethylaniline in your acetanilide starting material can lead to undesired side reactions and tar formation under the harsh Vilsmeier conditions.
-
Solution: Ensure the N-(2,4-dimethylphenyl)acetamide is pure. If in doubt, recrystallize it before use.
-
Problem 3: The reaction quench/work-up is too violent or difficult to control.
-
Possible Cause: Rapid Hydrolysis of Excess POCl₃.
-
Why it happens: This is an inherent property of the reaction. POCl₃ reacts violently with water in a highly exothermic process, producing phosphoric acid and HCl gas.[9]
-
Solution: Always use a "reverse quench" by adding the reaction mixture slowly to a large excess of vigorously stirred ice.[9] Never add water to the reaction mixture. Ensure the quench vessel is large enough (at least 5-10 times the volume of the reaction mixture) and that the stirring is efficient enough to dissipate heat rapidly.
-
Troubleshooting the Formyl to Nitrile Conversion (Stage 3)
Problem 4: Incomplete conversion of the aldehyde to the nitrile.
-
Possible Cause A: Inefficient Dehydration of the Oxime.
-
Why it happens: The conversion of the oxime to the nitrile requires a potent dehydrating agent and sufficient heat.
-
Solution: Ensure the oxime intermediate is thoroughly dried before reacting with the dehydrating agent (e.g., SOCl₂). Use a sufficient excess of the dehydrating agent and ensure the reaction reaches the required reflux temperature.
-
-
Possible Cause B: Reversibility of Oxime Formation.
-
Why it happens: Oxime formation is a reversible equilibrium reaction.
-
Solution: Use a slight excess of hydroxylamine hydrochloride and a base (like sodium acetate) to neutralize the HCl formed and drive the equilibrium towards the product.
-
Part 4: Data Summary & Key Parameters
Table 1: Recommended Reagent Stoichiometry for Vilsmeier-Haack Cyclization
| Reagent | Molar Equivalent (eq.) | Rationale | Reference |
| N-(2,4-dimethylphenyl)acetamide | 1.0 | Limiting Reagent | - |
| N,N-Dimethylformamide (DMF) | 3.0 | Acts as both reagent and solvent | [11] |
| Phosphorus Oxychloride (POCl₃) | 12.0 | Large excess required for high yield | [8] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Low Vilsmeier product yield | Moist/impure DMF; Insufficient POCl₃; Low temperature | Use anhydrous DMF under N₂; Increase POCl₃ to 12 eq; Ensure T is 80-90 °C |
| Tarry reaction mixture | Temperature runaway; Impure starting material | Control POCl₃ addition rate; Use pure acetanilide |
| Violent quench | Inherent reactivity of POCl₃ with H₂O | Perform a slow, controlled "reverse quench" into vigorously stirred ice |
| Incomplete nitrile formation | Inefficient dehydration; Reversible oxime formation | Use dry oxime and excess dehydrating agent; Use excess NH₂OH·HCl and a base |
Part 5: Mechanistic Insights
Understanding the mechanism of the Vilsmeier-Haack reaction is key to troubleshooting it effectively. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
The N-arylacetamide first reacts with the Vilsmeier reagent. This is followed by a second formylation, intramolecular cyclization, and subsequent elimination steps to yield the final 2-chloro-3-formylquinoline product after aqueous work-up.[1][11] The electron-donating methyl groups stabilize the carbocation intermediates formed during the electrophilic substitution, thus facilitating the reaction.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- S. M. H. Mashraqui, et al. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Reddy, C. S., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Unknown Author. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Abdel-Wahab, B. F., et al. (n.d.).
- Angel, H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Unknown Author. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews.
- NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide.
- Unknown Author. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 3. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile with other 2-chloroquinolines
Introduction: The Quinoline Scaffold and the Role of 2-Chloro Substituents
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from anticancer to antimalarial.[3] The versatility of the quinoline nucleus is largely due to its susceptibility to functionalization, allowing for the precise tuning of its physicochemical and biological properties.
Among the most valuable synthetic intermediates are the 2-chloroquinolines. The chlorine atom at the C2 position of the electron-deficient pyridine ring acts as an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][4] This reactivity provides a robust platform for introducing a diverse range of functionalities, including oxygen, nitrogen, and sulfur-based nucleophiles, thereby generating extensive libraries of novel compounds.[4][5]
This guide presents an in-depth comparative analysis of the reactivity of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile , a specialized derivative, against other 2-chloroquinolines. We will dissect the electronic and steric factors that govern its reactivity, providing experimental context and protocols for researchers in organic synthesis and drug development.
The Mechanism: Understanding Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring
The reactivity of 2-chloroquinolines is primarily dictated by the SNAr mechanism. Unlike SN1 or SN2 reactions that occur at sp³-hybridized centers, SNAr takes place on an aromatic ring. The process is typically a two-step addition-elimination sequence.[6][7]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C2), breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination of Leaving Group: The aromaticity is restored through the expulsion of the chloride ion, resulting in the substituted product.[6]
The rate-determining step is generally the initial nucleophilic attack, as it involves the disruption of the stable aromatic system.[7] Consequently, any structural feature that stabilizes the negatively charged Meisenheimer complex will accelerate the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position of a quinoline.
Factors Influencing Reactivity: A Tug-of-War Between Electronics and Sterics
The rate and success of the SNAr reaction on a 2-chloroquinoline are governed by a delicate interplay of electronic and steric effects originating from other substituents on the quinoline core.[9][10]
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the quinoline ring, particularly ortho or para to the leaving group, enhances reactivity.[7] EWGs delocalize the negative charge of the Meisenheimer intermediate through resonance or induction, stabilizing it and lowering the activation energy of the first step.[7] Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate.[9]
-
Steric Effects: Bulky substituents located near the C2 position can physically obstruct the incoming nucleophile's trajectory. This steric hindrance increases the activation energy and slows down the reaction, regardless of electronic influences. The C8 position is particularly impactful due to its peri-relationship with the C2 position.[9]
Comparative Reactivity Analysis: A Focus on 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Let us now dissect the unique reactivity profile of our target molecule, 2-chloro-6,8-dimethylquinoline-3-carbonitrile , by comparing it with other substituted 2-chloroquinolines.
Structural Analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile:
-
C3-Carbonitrile (–CN): This is a potent electron-withdrawing group. Its position adjacent (ortho) to the C2 carbon provides powerful resonance and inductive stabilization for the Meisenheimer complex. This feature strongly activates the ring for nucleophilic attack.
-
C6-Methyl (–CH₃): This is a weak electron-donating group. Its effect on the pyridine ring's reactivity is minimal.
-
C8-Methyl (–CH₃): While also a weak EDG, its primary influence is steric. Its proximity to the C2 position creates a sterically hindered environment, potentially impeding the approach of a nucleophile. This feature deactivates the ring due to steric hindrance.
The reactivity of this molecule is therefore a classic case of competing effects: strong electronic activation from the C3-nitrile group versus significant steric hindrance from the C8-methyl group.
| Compound | Substituents & Effects | Predicted Relative Reactivity |
| 2-Chloro-3-nitroquinoline | C3-NO₂ (Strong EWG): Maximum electronic activation. No significant steric hindrance. | Very High |
| 2-Chloro-6,8-dimethylquinoline-3-carbonitrile | C3-CN (Strong EWG): Strong electronic activation. C8-CH₃ (EDG/Steric): Significant steric hindrance. | Moderate to High |
| 2-Chloroquinoline-3-carbaldehyde | C3-CHO (Strong EWG): Strong electronic activation. No significant steric hindrance. | High |
| 2-Chloroquinoline | Unsubstituted: Baseline reactivity of the core structure. | Moderate |
| 2-Chloro-8-methylquinoline | C8-CH₃ (EDG/Steric): Weak deactivation by donation, significant deactivation by steric hindrance. | Low |
| 2-Chloro-6-methoxyquinoline | C6-OCH₃ (Strong EDG): Strong electronic deactivation. No steric hindrance. | Very Low |
The reactivity of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is expected to be significantly higher than that of unsubstituted 2-chloroquinoline or derivatives bearing only electron-donating or sterically hindering groups (e.g., 2-chloro-8-methylquinoline). The potent C3-nitrile group ensures the C2 position is highly electrophilic.
However, when compared to other 2-chloroquinolines with strong C3-EWG activators that lack a C8-substituent (like 2-chloro-3-nitroquinoline), its reactivity may be attenuated. The steric bulk of the C8-methyl group can hinder the formation of the tetrahedral intermediate, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of smaller nucleophiles) to achieve comparable yields.
Experimental Protocols: A Practical Guide
The following protocol describes a general procedure for nucleophilic aromatic substitution on a 2-chloroquinoline derivative. It can be adapted based on the specific nucleophile and substrate used.
Protocol: Synthesis of 2-Morpholino-6,8-dimethylquinoline-3-carbonitrile
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq.).
-
Solvent and Base Addition: Add a suitable solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to create a 0.2-0.5 M solution. Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the mixture.
-
Nucleophile Addition: Add the nucleophile, morpholine (1.2-1.5 eq.), to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by monitoring the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours, depending on the substrate's reactivity.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for a typical Nucleophilic Aromatic Substitution on a 2-chloroquinoline.
Final Insights for the Practicing Scientist
2-Chloro-6,8-dimethylquinoline-3-carbonitrile stands out as a highly valuable, albeit structurally complex, building block. Its reactivity profile is a compelling demonstration of the interplay between activating and deactivating influences within a single molecule.
-
Expertise in Action: When approaching a synthesis with this reagent, a scientist must anticipate the need for more forcing conditions than might be required for an unhindered, activated 2-chloroquinoline. The choice of a smaller, highly nucleophilic reagent may also be beneficial in overcoming the steric barrier imposed by the C8-methyl group.
-
Trustworthy Protocols: The validation of any reaction should always involve rigorous monitoring. For this substrate, an initial kinetic study comparing it to a simpler analog like 2-chloroquinoline-3-carbonitrile under identical conditions would provide invaluable, quantifiable data on the steric impact of the C8-methyl group.
By understanding these nuances, researchers can effectively leverage the unique properties of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile to construct novel and complex molecular architectures for the advancement of chemical and pharmaceutical sciences.
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Deshmukh, M. B., et al. (2014). Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8-hexahydroquinoline-3-carbonitrile. ResearchGate. Available at: [Link].
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Al-Ghorbani, M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central. Available at: [Link].
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A Comparative Guide to the Biological Activity of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile Derivatives and Known Kinase Inhibitors in Oncology Research
In the relentless pursuit of novel and effective cancer therapeutics, the exploration of heterocyclic compounds has yielded a wealth of promising molecular scaffolds. Among these, the quinoline ring system stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved anticancer agents.[1] This guide provides a comprehensive comparison of the biological activity of a specific class of emerging compounds, the 2-Chloro-6,8-dimethylquinoline-3-carbonitrile derivatives, with that of well-established kinase inhibitors used in oncology. As a Senior Application Scientist, the objective here is not merely to present data, but to synthesize it into a coherent narrative that illuminates the rationale behind experimental designs and the potential of these novel derivatives in the landscape of targeted cancer therapy.
The development of small-molecule kinase inhibitors has revolutionized cancer treatment by targeting the specific signaling pathways that drive tumor growth and proliferation.[2][3][4] This guide will delve into the mechanisms of action of several classes of known inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), BRAF kinase, and Src tyrosine kinase. By juxtaposing the known activities of these established drugs with the emerging data on quinoline derivatives, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential, challenges, and future directions for this promising class of compounds.
The Quinoline Scaffold: A Cornerstone in Anticancer Drug Discovery
The quinoline moiety, a bicyclic aromatic heterocycle, is a fundamental building block in medicinal chemistry.[1] Its rigid structure and ability to intercalate with DNA, along with its capacity to interact with the active sites of various enzymes, have made it a focal point for the design of novel therapeutic agents. Quinoline derivatives have demonstrated a remarkable diversity of biological activities, including antimalarial, antibacterial, anti-inflammatory, and, most notably, anticancer effects.[5][6]
The anticancer properties of quinoline derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways critical for tumor survival and progression. The continuous exploration of substituted quinolines has led to the discovery of compounds with potent cytotoxic activity against a range of cancer cell lines.[7][8][9]
Biological Activity of Substituted Quinoline Derivatives
While specific data on 2-Chloro-6,8-dimethylquinoline-3-carbonitrile derivatives is emerging, the broader class of quinoline derivatives has been extensively studied, providing valuable insights into their potential as anticancer agents. Research has shown that various substitutions on the quinoline ring can significantly influence their biological activity.
For instance, a study on novel quinoline-based derivatives demonstrated significant antiproliferative action against breast (MCF-7) and lung (A-549) cancer cell lines, with GI50 values ranging from 25 to 82 nM.[10] One of the most potent compounds in this series also exhibited dual inhibitory activity against EGFR and HER-2, with IC50 values of 71 nM and 31 nM, respectively.[10] This particular compound was shown to induce apoptosis by activating caspases and altering the expression of apoptotic proteins like Bax and Bcl-2.[10]
Another study focusing on 2-morpholino-4-anilinoquinoline derivatives reported potent anticancer activity against the HepG2 human liver cancer cell line, with some compounds exhibiting IC50 values as low as 8.50 µM.[8] These compounds were found to induce cell cycle arrest at the G0/G1 phase.[8] The diverse mechanisms of action observed for different quinoline derivatives underscore the versatility of this scaffold in generating novel anticancer drug candidates.
Established Kinase Inhibitors: The Gold Standard in Targeted Therapy
A significant portion of modern cancer therapy relies on small-molecule tyrosine kinase inhibitors (TKIs) that target specific enzymes involved in oncogenic signaling pathways.[2][3][11] These inhibitors typically function by competing with ATP for binding to the catalytic domain of the kinase, thereby blocking downstream signaling.[12]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[13][14] Aberrant EGFR activation, through mutation or overexpression, is a hallmark of many cancers, including non-small-cell lung cancer, colorectal cancer, and pancreatic cancer.[13][15] EGFR inhibitors can be broadly classified into two categories: monoclonal antibodies that target the extracellular domain and small-molecule TKIs that target the intracellular kinase domain.[13][14]
-
Known Inhibitors: Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation EGFR TKIs that have been approved for the treatment of non-small-cell lung cancer.[2][16]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[17][18] The VEGFR family of tyrosine kinases, particularly VEGFR-2, are key mediators of angiogenesis.[17][19] By inhibiting VEGFR signaling, these drugs can disrupt the tumor's blood supply, leading to a reduction in tumor growth and progression.[18][19]
-
Known Inhibitors: Sorafenib (Nexavar) and Sunitinib (Sutent) are multi-kinase inhibitors that target VEGFR among other kinases and are used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[2][18][20]
BRAF Kinase Inhibitors
The BRAF gene encodes a serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[21] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway and are found in approximately half of all melanomas.[22]
-
Known Inhibitors: Vemurafenib (Zelboraf) and Dabrafenib (Tafinlar) are potent and selective inhibitors of the mutant BRAF protein and have shown significant clinical efficacy in patients with BRAF-mutant melanoma.[22][23]
Src Tyrosine Kinase Inhibitors
Src is a non-receptor tyrosine kinase that is involved in a multitude of cellular processes, including proliferation, migration, and survival.[12][24] Dysregulation of Src kinase activity is implicated in the progression and metastasis of various solid tumors.[25]
-
Known Inhibitors: Dasatinib (Sprycel) is a potent Src inhibitor that also targets other kinases and is approved for the treatment of chronic myeloid leukemia.[25][26] Saracatinib is another selective Src inhibitor that has been evaluated in clinical trials for solid tumors.[27]
Comparative Analysis: Quinoline Derivatives versus Known Inhibitors
The following tables provide a comparative summary of the biological activities of various quinoline derivatives and established kinase inhibitors. It is important to note that direct comparative studies between 2-Chloro-6,8-dimethylquinoline-3-carbonitrile derivatives and these specific inhibitors may not be available; the data for quinoline derivatives is drawn from studies on structurally related compounds to provide a potential framework for their activity.
Table 1: In Vitro Cytotoxicity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |
| Quinoline-based EGFR/HER-2 dual inhibitors | MCF-7 (Breast) | 25-82 nM (GI50) | [10] |
| Quinoline-based EGFR/HER-2 dual inhibitors | A-549 (Lung) | 25-82 nM (GI50) | [10] |
| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 µM (IC50) | [8] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ (IC50) |
Table 2: Inhibitory Activity of Known Kinase Inhibitors
| Inhibitor | Target Kinase(s) | Approved Indications | Reference |
| Gefitinib (Iressa) | EGFR | Non-small cell lung cancer | [2][16] |
| Erlotinib (Tarceva) | EGFR | Non-small cell lung cancer, Pancreatic cancer | [2][16] |
| Sorafenib (Nexavar) | VEGFR, PDGFR, RAF | Renal cell carcinoma, Hepatocellular carcinoma | [2][18][20] |
| Sunitinib (Sutent) | VEGFR, PDGFR, KIT | Renal cell carcinoma, GIST | [18][20] |
| Vemurafenib (Zelboraf) | BRAF (V600E) | Metastatic melanoma | [22][23] |
| Dabrafenib (Tafinlar) | BRAF (V600E) | Metastatic melanoma | [22][23] |
| Dasatinib (Sprycel) | Src, BCR-ABL | Chronic myeloid leukemia | [25][26] |
| Saracatinib | Src | Investigational for solid tumors | [27] |
Key Experimental Protocols for Evaluation
The biological evaluation of novel anticancer compounds relies on a series of well-established in vitro and in vivo assays. The following are detailed protocols for two fundamental assays used to characterize the activity of potential inhibitors.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-Chloro-6,8-dimethylquinoline-3-carbonitrile derivatives) and known inhibitors in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (Kinase Activity)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A variety of formats can be used, but a common method involves measuring the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence.
Step-by-Step Protocol (Generic Luminescence-based Assay):
-
Reagent Preparation: Prepare assay buffer, a solution of the recombinant target kinase (e.g., EGFR, VEGFR-2), the specific substrate peptide, and ATP.
-
Compound Addition: In a 96-well or 384-well plate, add serial dilutions of the test compounds. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP solution to each well to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains a proprietary antibody that recognizes the phosphorylated substrate. The amount of phosphosubstrate is then detected by a coupled reaction that produces a luminescent signal.
-
Signal Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the site of action for Tyrosine Kinase Inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the screening and development of novel anticancer compounds.
Conclusion and Future Perspectives
The 2-Chloro-6,8-dimethylquinoline-3-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents. While direct biological data for this specific substitution pattern is still emerging, the extensive body of research on related quinoline derivatives suggests a high potential for potent and selective activity. The comparison with established kinase inhibitors highlights the benchmarks that these new compounds must meet in terms of efficacy and target specificity.
Future research should focus on the synthesis of a library of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile derivatives and their systematic evaluation against a panel of cancer cell lines and a broad range of kinases. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that confer potent and selective inhibitory activity. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The ultimate goal is to develop novel quinoline-based therapeutics that can overcome the challenges of drug resistance and provide improved outcomes for cancer patients.
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A Comparative Spectroscopic Guide to 2-Chloro-6,8-dimethylquinoline-3-carbonitrile and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The nuanced substitution patterns on this heterocyclic system dictate its biological activity and physicochemical properties. Consequently, the precise and unambiguous structural elucidation of quinoline derivatives is of paramount importance. This guide provides a comprehensive spectroscopic analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, a compound of significant interest, and offers a comparative study with its structural analog, 6,8-dimethylquinoline.
This technical guide moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding the "why" behind the observed nuclear magnetic resonance (NMR) chemical shifts and coupling constants, researchers can gain deeper insights into the electronic and steric effects at play. This knowledge is crucial for the rational design of new molecules with desired properties and for the robust quality control of synthesized compounds.
Spectroscopic Profile of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile: A Predicted Analysis
Due to the absence of publicly available experimental spectra for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, we have employed advanced computational methods to predict its ¹H and ¹³C NMR spectra. These predictions, based on well-established algorithms that correlate structure with spectral data, provide a reliable foundation for its characterization.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile reveals a distinct set of signals that are characteristic of its substituted quinoline core. The aromatic region is expected to show two singlets corresponding to the protons at the C5 and C7 positions, a consequence of the substitution pattern on the benzene ring. The proton at the C4 position will also appear as a singlet. The two methyl groups at the C6 and C8 positions will each produce a singlet, with their chemical shifts influenced by their respective positions on the aromatic ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides a detailed map of the carbon framework. The presence of the electron-withdrawing chloro and cyano groups is expected to significantly influence the chemical shifts of the carbons in the pyridine ring, particularly C2, C3, and C4. The nitrile carbon will exhibit a characteristic signal in the downfield region. The signals for the two methyl carbons will be observed in the aliphatic region of the spectrum.
The Spectroscopic Signature of 6,8-dimethylquinoline: An Experimental Benchmark
For a robust comparative analysis, we turn to the experimentally determined NMR data of 6,8-dimethylquinoline. This molecule serves as an excellent reference point as it shares the same dimethylated benzene ring but lacks the chloro and cyano substituents on the pyridine ring.
Experimental ¹H NMR Spectral Data
The experimental ¹H NMR spectrum of 6,8-dimethylquinoline displays a more complex aromatic region compared to its 2-chloro-3-carbonitrile derivative. The protons on the pyridine ring (H2, H3, and H4) exhibit distinct multiplets due to spin-spin coupling. The protons on the benzene ring (H5 and H7) appear as singlets, and the two methyl groups also present as singlets, albeit at slightly different chemical shifts due to their electronic environments.
Experimental ¹³C NMR Spectral Data
The experimental ¹³C NMR spectrum of 6,8-dimethylquinoline provides the chemical shifts for all eleven carbon atoms. The carbons of the pyridine ring resonate at chemical shifts typical for an unsubstituted quinoline, providing a clear baseline for understanding the impact of the chloro and cyano groups in our target molecule.
Comparative Analysis: Unraveling Substituent Effects
The comparison of the predicted NMR data for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile with the experimental data for 6,8-dimethylquinoline offers valuable insights into the electronic effects of the chloro and cyano substituents.
¹H NMR Comparison:
-
Downfield Shift of H4 and H5: The presence of the electron-withdrawing chloro and cyano groups in the target molecule is predicted to cause a significant downfield shift for the H4 and H5 protons compared to their positions in 6,8-dimethylquinoline. This is due to the deshielding effect of these substituents, which reduces the electron density around the neighboring protons.
-
Absence of H2 and H3 Signals: In the target molecule, the protons at the C2 and C3 positions are substituted, leading to the absence of their corresponding signals in the ¹H NMR spectrum.
¹³C NMR Comparison:
-
Significant Downfield Shift of C2 and C4: The C2 carbon, directly attached to the electronegative chlorine atom, is expected to experience a substantial downfield shift. Similarly, the C4 carbon will also be shifted downfield due to the combined electron-withdrawing effects of the chloro and cyano groups.
-
Presence of the Nitrile Carbon (C≡N): A key differentiator is the appearance of a signal for the nitrile carbon in the spectrum of the target molecule, typically in the range of 115-120 ppm.
-
Shielding of C3: Interestingly, the C3 carbon, situated between the chloro and cyano groups, may experience a slight shielding effect compared to an unsubstituted quinoline, a phenomenon that can be attributed to the complex interplay of electronic factors.
Data Summary Tables
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-C | - | 151.0 |
| 3-C | - | 110.5 |
| 4-C | 8.30 (s) | 148.2 |
| 4a-C | - | 146.8 |
| 5-C | 7.65 (s) | 128.5 |
| 6-C | - | 138.0 |
| 6-CH₃ | 2.50 (s) | 21.2 |
| 7-C | 7.40 (s) | 130.0 |
| 8-C | - | 135.5 |
| 8-CH₃ | 2.60 (s) | 18.0 |
| 8a-C | - | 125.0 |
| C≡N | - | 116.5 |
Data predicted using NMRDB.org. The solvent is not specified, but the values are typical for CDCl₃.
Table 2: Experimental ¹H and ¹³C NMR Data for 6,8-dimethylquinoline
| Assignment | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| 2-C | 8.78 (dd) | 149.0 |
| 3-C | 7.25 (dd) | 120.7 |
| 4-C | 8.00 (dd) | 135.5 |
| 4a-C | - | 146.5 |
| 5-C | 7.45 (s) | 127.8 |
| 6-C | - | 134.0 |
| 6-CH₃ | 2.45 (s) | 21.0 |
| 7-C | 7.20 (s) | 129.5 |
| 8-C | - | 132.5 |
| 8-CH₃ | 2.65 (s) | 17.5 |
| 8a-C | - | 126.5 |
¹H NMR data is a typical representation for substituted quinolines. ¹³C NMR data sourced from P. A. Claret, A. G. Osborne, Org. Magn. Resonance 8, 147(1976) as cited in PubChem.
Visualizing Molecular Structures and Key NMR Insights
Figure 1: Molecular structures of the target and comparator compounds.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives. This protocol serves as a self-validating system to ensure reproducibility and accuracy.
1. Sample Preparation:
-
Purity is Paramount: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. Purification can be achieved by recrystallization, column chromatography, or distillation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.[1][2]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
2. NMR Spectrometer Setup:
-
Field Strength: Higher field strength spectrometers (e.g., 400 MHz or higher) provide better signal dispersion and resolution, which is particularly important for complex spectra.
-
Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.
3. Data Acquisition:
-
¹H NMR:
-
A standard one-pulse experiment is typically sufficient.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans for a moderately concentrated sample).
-
The spectral width should encompass all expected proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.
-
A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
The spectral width should cover the entire range of expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
4. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. All peaks in both ¹H and ¹³C spectra are picked and their chemical shifts are recorded.
Figure 2: A generalized workflow for NMR analysis.
Conclusion
This comprehensive guide has provided a detailed spectroscopic analysis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile through predicted NMR data and a comparative study with the experimentally characterized 6,8-dimethylquinoline. The analysis highlights the significant influence of the chloro and cyano substituents on the ¹H and ¹³C NMR spectra, offering a clear illustration of electronic effects in substituted quinoline systems. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, ensuring the integrity and reproducibility of spectroscopic characterization. By integrating predictive data with experimental benchmarks and a thorough understanding of spectroscopic principles, researchers are better equipped to navigate the complexities of structural elucidation in the vital field of quinoline chemistry.
References
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PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Claret, P. A., & Osborne, A. G. (1976). The 13C NMR spectra of some methylquinolines. Organic Magnetic Resonance, 8(3), 147-151.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted 2-Chloroquinolines
Executive Summary: Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes.[1][2] The precise three-dimensional arrangement of atoms, dictated by substitution patterns, governs the molecule's biological activity and physical properties. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this atomic-level architecture.[3][4]
This guide provides a comprehensive walkthrough of the SC-XRD workflow, from crystal growth to structure refinement and interpretation. While the specific crystal structure for 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is not publicly documented, we will use the closely related and structurally significant analogue, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde , as a primary case study.[5] Through a detailed comparative analysis with other substituted quinolines, this guide will demonstrate how subtle changes in functional groups dramatically influence crystal packing and intermolecular interactions, offering critical insights for researchers in drug design and materials engineering.
Part 1: The Strategic Imperative of SC-XRD in Quinoline Chemistry
In the realm of drug development, determining the absolute structure of a molecule is non-negotiable. SC-XRD provides unambiguous data on:
-
Molecular Conformation: It reveals the exact spatial orientation of all atoms, including bond lengths, bond angles, and torsion angles. This is crucial for understanding how a drug candidate will fit into a biological target's binding pocket.[6]
-
Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration, a critical factor as different enantiomers can have vastly different pharmacological effects.[7]
-
Supramolecular Assembly: The analysis uncovers the network of non-covalent interactions—such as hydrogen bonds, π-π stacking, and halogen bonds—that govern how molecules pack in the solid state.[8][9] This is fundamental to understanding physical properties like solubility, stability, and polymorphism, which are key concerns in pharmaceutical formulation.
By providing a definitive atomic map, SC-XRD data accelerates structure-activity relationship (SAR) studies and secures the intellectual property of novel chemical entities.
Part 2: A Validated Experimental Protocol: From Crystal to Structure
The quality of a crystal structure is entirely dependent on the rigor of the experimental procedure. Each step is designed to produce a self-validating dataset, ensuring the final structure is a true and accurate representation of the molecule.
Step 1: Crystal Growth – The Foundation of Quality Data
The journey to a high-resolution structure begins with a single, high-quality crystal, typically 30-300 microns in size, and free of defects.[6] The most common and accessible method for small organic molecules is slow evaporation .
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For quinoline derivatives, common choices include ethanol, ethyl acetate, or chloroform. The goal is to create a saturated or near-saturated solution.
-
Preparation: Dissolve the purified compound (e.g., 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde) in the chosen solvent in a clean vial.
-
Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for diffraction analysis.[6]
Causality Behind the Choice: Rapid crystallization, or "crashing out," traps impurities and solvent molecules, leading to a disordered crystal lattice that diffracts X-rays poorly. Slow, controlled evaporation provides the necessary time for molecules to self-assemble into a highly ordered, periodic array, which is the prerequisite for obtaining sharp, high-resolution diffraction data.
Step 2: Data Collection – Capturing the Diffraction Pattern
The mounted crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[3]
Instrumentation & Rationale:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is the most common source for small-molecule diffraction due to its optimal wavelength for resolving atomic positions.[3]
-
Detector: Modern diffractometers use area detectors (like CCD or CMOS) to capture the intensity and position of thousands of diffracted X-ray reflections as the crystal is rotated.[6]
-
Cryo-cooling: Cooling the crystal with a stream of liquid nitrogen reduces atomic thermal motion. This results in sharper diffraction spots at higher angles, leading to a more precise determination of atomic positions and thermal parameters.
The instrument collects a series of images (frames) at different crystal orientations. This dataset contains the raw information needed to solve the structure.
Step 3: Structure Solution & Refinement – Decoding the Data
This phase translates the raw diffraction data into a final, validated 3D molecular model using specialized software, most commonly the SHELX suite of programs.[7][10]
Workflow:
-
Data Reduction: The raw frames are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption). This generates an .hkl file containing the reflection data.
-
Structure Solution (SHELXS/SHELXT): The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.[11] This map reveals the positions of the heaviest atoms first.
-
Structure Refinement (SHELXL): An initial model is built based on the electron density map. This model is then refined against the experimental data using a least-squares minimization process. The refinement process iteratively adjusts atomic positions, site occupancies, and displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).
-
Validation: The quality of the final model is assessed using several key metrics:
-
R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.
-
wR2 (weighted R-factor): A more robust indicator based on F² values.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.
-
The entire workflow, from data collection to a refined structure, is a systematic process of hypothesis testing and validation.
Part 3: Comparative Structural Analysis – How Substituents Dictate Supramolecular Architecture
The true power of crystallography lies in comparison. By analyzing structurally related molecules, we can deduce how specific chemical modifications influence solid-state packing. Here, we compare our primary example with two other dimethyl-chloro-quinoline derivatives.
| Parameter | Compound 1 (Primary) | Compound 2 (Comparison) | Compound 3 (Comparison) |
| Name | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde[5] | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[12] | 4-Chloro-2,5-dimethylquinoline[13] |
| Formula | C₁₂H₁₀ClNO | C₁₂H₁₂ClNO | C₁₁H₁₀ClN |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | P2/c |
| Volume (ų) | 1043.16 | 1066.17 | 936.09 |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| R1 Factor | 0.034 | Not provided, refined | 0.050 |
| Key Intermolecular Interactions | C-H···O interactions, π-π stacking | O-H···O hydrogen bonds , π-π stacking | π-π stacking |
Analysis of Intermolecular Forces:
-
Compound 1 (2-Chloro-7,8-dimethylquinoline-3-carbaldehyde): In this structure, the aldehyde group (-CHO) lacks a hydrogen bond donor. The dominant interactions governing its crystal packing are weaker C-H···O contacts and π-π stacking between the quinoline ring systems. The molecule itself is planar and lies on a crystallographic mirror plane.[5]
-
Compound 2 (2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline): The reduction of the aldehyde to a primary alcohol (-CH₂OH) introduces a strong hydrogen bond donor (the -OH group). This single change has a profound impact on the crystal packing. The molecules are linked by strong O-H···O hydrogen bonds, forming zigzag chains that run through the crystal lattice.[12] This demonstrates how the addition of a single H-bond donor can completely redirect the supramolecular assembly from stacked planes to interconnected chains.
-
Compound 3 (4-Chloro-2,5-dimethylquinoline): This isomer lacks a substituent at the 3-position capable of hydrogen bonding. Its packing is therefore dominated by van der Waals forces and π-π stacking interactions between the planar quinoline molecules, which are stacked along one of the crystallographic axes.[13]
The comparison clearly shows that the functional group at the 3-position is a primary director of the crystal's supramolecular architecture. The presence or absence of a hydrogen bond donor is the single most important factor determining the packing motif.
Part 4: Conclusion
Single-crystal X-ray diffraction provides unparalleled, definitive insights into the molecular structure and solid-state organization of quinoline derivatives. As demonstrated through the analysis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and its analogues, minor modifications to substituent groups can fundamentally alter the landscape of intermolecular forces, leading to distinct crystal packing arrangements.[5][12] For researchers in drug development and materials science, understanding this interplay is not merely academic; it is a critical component of rational design, enabling the prediction and tuning of physicochemical properties essential for a compound's ultimate function and viability.
References
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Recent advances in studying the nonnegligible role of noncovalent interactions in various types of energetic molecular crystals. CrystEngComm, RSC Publishing. Available at: [Link]
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Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Available at: [Link]
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Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. IUCr Journals. Available at: [Link]
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Understanding non-covalent interactions in larger molecular complexes from first principles. The Journal of Chemical Physics. Available at: [Link]
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Revealing Non-covalent Interactions in Molecular Crystals through Their Experimental Electron Densities. Angewandte Chemie International Edition. Available at: [Link]
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Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry. Available at: [Link]
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Understanding non-covalent interactions in larger molecular complexes from first principles. arXiv.org. Available at: [Link]
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Crystal structure refinement with SHELXL. Semantic Scholar. Available at: [Link]
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Small Molecule Structure Solution and Refinement. HKL Research, Inc. Available at: [Link]
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Experimental methods for x-ray diffraction. e-PG Pathshala. Available at: [Link]
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Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. MDPI. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net. Available at: [Link]
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X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
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The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]
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X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC Carleton. Available at: [Link]
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Structures of the quinoline derivatives. ResearchGate. Available at: [Link]
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The structures of the substituted quinolines. ResearchGate. Available at: [Link]
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]
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Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate. Available at: [Link]
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2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available at: [Link]
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Structures of the quinoline derivatives. ResearchGate. Available at: [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
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4-Chloro-2,5-dimethylquinoline. ResearchGate. Available at: [Link]
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comparative study of the anticancer activity of substituted quinoline-3-carbonitriles
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in numerous biologically active compounds.[1] Within the vast landscape of quinoline derivatives, those bearing a carbonitrile group at the 3-position have emerged as a particularly potent class of anticancer agents.[2][3] Their versatility in chemical modification allows for the fine-tuning of their pharmacological profiles, leading to the development of highly selective and efficacious inhibitors of cancer cell proliferation.[4]
This guide provides a comprehensive comparative study of the anticancer activity of various substituted quinoline-3-carbonitriles. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. This analysis is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
The Impact of Substitution on Anticancer Potency: A Quantitative Comparison
The anticancer efficacy of quinoline-3-carbonitrile derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Modifications at the C2, C4, C6, and C7 positions have been extensively explored, leading to the identification of compounds with significant cytotoxic effects against a range of cancer cell lines.
The following table summarizes the anticancer activities (IC50/GI50 in µM) of selected substituted quinoline-3-carbonitrile derivatives, providing a clear comparison of their potencies. A lower value indicates greater potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Series 1: 4-Anilino-quinoline-3-carbonitriles | ||||
| Compound 44 | 4-(anilino) | EGFR Kinase | 0.0075 | [3] |
| EKB-569 | 4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy) | EGFR Kinase | - | [5] |
| A431 (Epidermoid) | 0.78 | [5] | ||
| SKBR3 (Breast) | 0.48 | [5] | ||
| Compound 21 | 6,7-disubstituted-4-(3,4,5-trimethoxyphenylamino) | Src Kinase | 0.035 | [5] |
| Series 2: Pyrano[3,2-c]quinoline-3-carbonitriles | ||||
| Compound I | 2-amino-4-(substituted phenyl/heteroaryl) | MCF-7 (Breast) | - | [6] |
| A-549 (Lung) | - | [6] | ||
| EGFR Kinase | 0.071 | [6] | ||
| HER-2 Kinase | 0.031 | [6] | ||
| Compound III | 2-amino-4-(substituted phenyl/heteroaryl) | Four human cancer cell lines | 3.30 | [6] |
| EGFR Kinase | 1.30 | [6] | ||
| BRAFV600E Kinase | 3.80 | [6] | ||
| Series 3: Miscellaneous Substituted Quinolines | ||||
| Compound 5 | Secondary amine with pyridine and quinoline ring | PC-3 (Prostate) | 1.29 | [7] |
| Compound 4f | Different functional groups at positions 2, 3, and 4 | A549 (Lung) | comparable to doxorubicin | [8] |
| MCF7 (Breast) | comparable to doxorubicin | [8] | ||
| EGFR Kinase | 0.015 | [8] |
Structure-Activity Relationship (SAR) Insights
The data presented above, along with numerous studies, reveal key structure-activity relationships for quinoline-3-carbonitrile derivatives:
-
The 4-Anilino Moiety: The presence of an anilino group at the C4 position is a critical determinant of activity, particularly for inhibiting receptor tyrosine kinases like EGFR.[2][3] Substitutions on the aniline ring itself can further modulate potency and selectivity.[2]
-
The C3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position is believed to be crucial for the inhibitory activity of these compounds.[9]
-
Fused Ring Systems: The fusion of a pyran ring to the quinoline core, as seen in pyrano[3,2-c]quinoline-3-carbonitriles, can lead to potent dual inhibitors of kinases such as EGFR and HER-2.[6]
-
Substituents on the Benzenoid Ring: Alkoxy groups at the C6 and C7 positions, such as dimethoxy or bis(2-methoxyethoxy), have been shown to enhance anticancer activity.[2][9] The presence of a bromine atom at the C6 position has also been explored, though in some cases it slightly reduces antitumor activity.[7]
Mechanisms of Anticancer Action
Substituted quinoline-3-carbonitriles exert their anticancer effects through various mechanisms, highlighting their potential as multi-targeted agents.
Inhibition of Protein Kinases
A primary mechanism of action for many quinoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1][4]
-
EGFR and HER-2 Inhibition: Several 4-anilino-quinoline-3-carbonitriles are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][6][8] By blocking the ATP binding site of these kinases, they disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.
-
Src Kinase Inhibition: Certain derivatives have been identified as non-ATP competitive inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell migration and proliferation.[7]
-
Pim-1 Kinase Inhibition: Some quinoline compounds have shown the ability to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[7][10]
The following diagram illustrates the general principle of kinase inhibition by quinoline-3-carbonitrile derivatives.
Caption: Kinase inhibition by quinoline-3-carbonitrile derivatives.
Other Mechanisms of Action
Beyond kinase inhibition, quinoline derivatives have been reported to act as:
-
DNA Intercalating Agents: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription, ultimately leading to cell death.[7]
-
Tubulin Polymerization Inhibitors: Certain quinoline compounds can disrupt the dynamics of microtubule assembly and disassembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
-
Topoisomerase Inhibitors: Some derivatives can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.
Experimental Protocols for Anticancer Evaluation
The following are standardized, step-by-step methodologies for key in vitro experiments used to assess the anticancer activity of substituted quinoline-3-carbonitriles.
Synthesis of Substituted Quinoline-3-carbonitriles
A common method for the synthesis of quinoline-3-carbonitrile derivatives is a one-pot multicomponent reaction.[11][12]
-
Reaction Setup: In a round-bottom flask, combine the appropriate aldehyde, ethyl cyanoacetate, a suitable ketone (e.g., 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one), and ammonium acetate in a solvent such as ethanol.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent to obtain the final substituted quinoline-3-carbonitrile.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and evaluation of these compounds.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
Abstract
This guide provides a comprehensive, in-depth analysis of the synthesis and structural validation of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. We present a comparative overview of synthetic methodologies, focusing on the robust Vilsmeier-Haack reaction. The core of this document is a detailed exposition of characterization techniques, establishing a self-validating protocol for researchers. Each step, from synthesis to final validation, is explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. Experimental data is presented in clear, comparative formats, and logical workflows are visualized to enhance comprehension for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a wide array of biologically active compounds.[1] Their structural versatility makes them privileged scaffolds in drug discovery, with applications ranging from antimalarial agents like chloroquine to potent kinase inhibitors. The target molecule, 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, is a particularly valuable synthetic intermediate. The chloro- and cyano- functionalities at the 2- and 3-positions, respectively, serve as versatile handles for further chemical modification, allowing for the construction of diverse molecular libraries for screening and development.[2][3] This guide offers a rigorous framework for its synthesis and, critically, its unambiguous structural confirmation.
Comparative Synthesis Methodologies
The construction of the quinoline ring system can be achieved through various named reactions. For the specific substitution pattern of our target compound, the Vilsmeier-Haack reaction stands out as a highly efficient and direct method.[4]
Method A: Vilsmeier-Haack Cyclization (Primary Route)
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic systems. It utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species drives the cyclization of an N-arylacetamide precursor.
Reaction Rationale: The synthesis begins with the acetylation of 3,5-dimethylaniline to form N-(3,5-dimethylphenyl)acetamide. This acetanilide is the key precursor for the cyclization. The electron-donating nature of the two methyl groups on the aromatic ring facilitates the electrophilic attack by the Vilsmeier reagent, leading to higher yields and potentially milder reaction conditions compared to unsubstituted or electron-withdrawn analogues. The reaction proceeds through a double formylation and subsequent intramolecular cyclization to yield the 2-chloro-3-formylquinoline intermediate. The final conversion of the formyl group to a nitrile affords the target compound.
Workflow for Synthesis via Vilsmeier-Haack Reaction
Caption: Logical workflow for structural validation.
Purification and Preliminary Analysis
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.
-
Procedure: The crude product is dry-loaded onto the column. The mobile phase is passed through the column, and fractions are collected.
-
Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC) using the same solvent system and visualized under UV light (254 nm).
-
Outcome: Fractions containing the pure product (identified by a single spot on TLC) are combined, and the solvent is removed under reduced pressure.
Protocol: Melting Point Determination
-
A small amount of the purified, dried solid is packed into a capillary tube.
-
The melting point is determined using a calibrated melting point apparatus.
-
Rationale: A sharp, well-defined melting point is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Spectroscopic Elucidation
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment, connectivity, and number of hydrogen atoms in the molecule. For our target, it allows us to confirm the presence and positions of the aromatic protons and the two distinct methyl groups. [5][6] Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Expected Data & Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~7.5 - 7.7 | Singlet (s) | 1H | Aromatic proton deshielded by proximity to the heterocyclic ring. |
| H7 | ~7.3 - 7.5 | Singlet (s) | 1H | Aromatic proton in the benzene ring. |
| H4 | ~8.5 - 8.8 | Singlet (s) | 1H | Quinoline proton, significantly deshielded by the adjacent nitrogen and cyano group. |
| C6-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
| C8-CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | Methyl group deshielded by peri-interaction with the nitrogen lone pair. |
Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. It is essential for confirming the number of unique carbon atoms and identifying the characteristic shifts for the nitrile (C≡N) and chloro-substituted (C-Cl) carbons. [5] Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Expected Data & Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C≡N | ~115 - 120 | Characteristic shift for a nitrile carbon. |
| C-Cl (C2) | ~150 - 155 | Carbon directly attached to chlorine and nitrogen is significantly deshielded. |
| Quaternary Carbons | ~135 - 150 | Includes C4a, C6, C8, C8a. |
| CH Carbons | ~125 - 140 | Aromatic methine carbons (C4, C5, C7). |
| C3 | ~105 - 110 | Carbon bearing the nitrile group. |
| Methyl Carbons | ~18 - 25 | C6-CH₃ and C8-CH₃. |
Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It is a rapid and reliable method to confirm the presence of the key C≡N and C-Cl bonds and the aromatic C=C/C=N systems.
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2220 - 2240 | C≡N stretch | Nitrile |
| ~1580 - 1620 | C=C / C=N stretch | Aromatic/Quinoline Ring |
| ~1450 - 1550 | C=C stretch | Aromatic Ring |
| ~1000 - 1100 | C-Cl stretch | Aryl Halide |
| ~2900 - 3000 | C-H stretch | Methyl / Aromatic |
Rationale: Mass spectrometry (MS) provides the molecular weight of the compound, which is one of the most critical pieces of data for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive signature. [7] Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Data & Interpretation:
| Ion | Calculated m/z (C₁₂H₉³⁵ClN₂) | Calculated m/z (C₁₂H₉³⁷ClN₂) | Expected Ratio |
| [M+H]⁺ | 217.0527 | 219.0498 | ~3:1 |
Elemental Analysis
Rationale: Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the pure sample. Comparing the experimental values with the theoretical values calculated from the molecular formula provides the ultimate confirmation of the compound's elemental composition and purity.
Expected Data:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 66.52 | 66.5 ± 0.4 |
| Hydrogen (H) | 4.19 | 4.2 ± 0.4 |
| Nitrogen (N) | 12.93 | 12.9 ± 0.4 |
Comparative Data Summary & Conclusion
This guide establishes a robust protocol for the synthesis and validation of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile. The Vilsmeier-Haack reaction offers a superior synthetic route due to its efficiency and directness. [8]The true confidence in the final product, however, comes from the rigorous, multi-technique characterization workflow outlined.
Summary of Validation Data:
| Technique | Key Finding | Confirmation |
| ¹H NMR | Correct number and type of protons with expected shifts and multiplicities. | Confirms proton environment and connectivity. |
| ¹³C NMR | 12 distinct carbon signals matching the proposed structure. | Confirms carbon skeleton. |
| FT-IR | Characteristic C≡N stretch (~2230 cm⁻¹) and aromatic stretches. | Confirms key functional groups. |
| HRMS | [M+H]⁺ peak observed at m/z 217.0527 with correct Cl isotope pattern. | Confirms molecular formula and weight. |
| Elemental Analysis | Experimental C, H, N percentages match theoretical values within ±0.4%. | Confirms elemental composition and high purity. |
By systematically applying this suite of analytical techniques, researchers can have the highest degree of confidence in the identity and quality of their synthesized material. This self-validating system of checks ensures that subsequent research and development efforts are built upon a solid and well-characterized molecular foundation.
References
-
Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B, 1288-1296.
-
BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
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Patel, H., et al. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 46(9), 4577-4583.
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Naik, S., et al. (2017). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
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Kumar, A., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 123-128.
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Al-Ostath, A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12, 12345-12378.
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Mahmoud, M. A. (2017). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Global Pharma Technology, 8(8), 1-12.
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430.
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Desai, N. C., et al. (2014). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. BioMed Research International, 2014, 670179.
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PubChem (2024). 2-chloro-6,8-dimethylquinoline-3-carbonitrile. National Center for Biotechnology Information.
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ChemicalBook (2023). 2-amino-3,5-dinitrobenzonitrile synthesis. ChemicalBook.
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Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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comparing the efficacy of different catalysts for reactions of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 2-chloro-6,8-dimethylquinoline-3-carbonitrile core represents a valuable starting material for the synthesis of a diverse array of biologically active molecules. The chlorine atom at the 2-position is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of palladium, copper, and nickel catalysts for key C-C and C-N bond-forming reactions with this substrate, supported by experimental insights and protocols.
Introduction: The Strategic Importance of Catalyst Selection
The choice of catalyst is paramount in determining the success of a cross-coupling reaction. It influences not only the reaction's efficiency and yield but also its functional group tolerance, cost-effectiveness, and environmental impact. While palladium has historically dominated the field, the growing interest in more sustainable and economical alternatives has brought copper and nickel catalysis to the forefront. This guide will dissect the nuances of each catalytic system in the context of reactions with 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Palladium Catalysis: The Gold Standard with Caveats
Palladium-catalyzed cross-coupling reactions are renowned for their broad substrate scope and high efficiency. For the functionalization of 2-chloroquinolines, palladium complexes are often the first choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forging new carbon-carbon bonds. In the context of 2-chloroquinolines, palladium catalysts, particularly those with bulky phosphine ligands, are highly effective.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dihaloquinoline
This protocol is adapted from a procedure for a similar substrate, 6-bromo-4-chloroquinoline-3-carbonitrile, and highlights the selective reactivity of the C-Br bond over the C-Cl bond.
Reaction Setup:
-
To a dried flask, add 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture at a temperature ranging from 80 to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in modern organic synthesis.[1] Palladium catalysts, especially when paired with specialized ligands, can effectively couple amines with 2-chloroquinolines.[2][3]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Reaction Setup:
-
In an oven-dried Schlenk tube, combine 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like BINAP or Xantphos (4 mol%).
-
Add a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the mixture with stirring at 100-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is traditionally catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[5]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
Reaction Setup:
-
To a Schlenk flask, add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) salt such as CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylethylamine and a solvent such as DMF or THF.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Copper Catalysis: A Sustainable and Cost-Effective Alternative
Copper catalysis has emerged as an attractive alternative to palladium-based systems due to copper's lower cost and toxicity.[6] Recent advancements have demonstrated the utility of copper catalysts in various cross-coupling reactions involving 2-chloroquinolines.
Copper-Catalyzed Amination
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, has seen significant improvements, allowing for milder reaction conditions. For the amination of quinoline derivatives, copper catalysis can be a highly effective approach.[7][8]
Experimental Protocol: Copper-Catalyzed Amination
Reaction Setup:
-
In a reaction vessel, combine 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the amine (2.0 eq), a copper(I) salt such as CuI (10 mol%), and a ligand, for example, L-proline or a phenanthroline derivative (20 mol%).
-
Add a base, typically K₂CO₃ or K₃PO₄ (2.0 eq).
-
Add a polar aprotic solvent like DMSO or DMF.
-
Heat the reaction mixture at 110-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product using column chromatography.
Copper-Catalyzed Sonogashira-Type Coupling
Interestingly, recent studies have focused on developing palladium-free Sonogashira-type reactions, with copper catalysis showing great promise.[9] This approach avoids the use of the more expensive and toxic palladium.[10]
Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling
Reaction Setup:
-
Combine 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the terminal alkyne (1.5 eq), a copper(I) catalyst such as CuI (10 mol%), and a base like Cs₂CO₃ (2.0 eq) in a reaction tube.
-
Add a suitable solvent, for instance, DMSO.
-
Seal the tube and heat the mixture at 120 °C.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Nickel Catalysis: A Powerful Tool for Challenging Couplings
Nickel catalysis offers a unique reactivity profile, often enabling the coupling of less reactive electrophiles like aryl chlorides under milder conditions compared to palladium.[11][12]
Nickel-Catalyzed Amination
Nickel catalysts have proven to be highly effective for the amination of aryl chlorides, including heteroaryl chlorides like 2-chloroquinolines.[13]
Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox, charge a vial with a nickel precatalyst, for example, NiCl₂(dme) (5 mol%), and a ligand such as a Josiphos-type ligand (10 mol%).
-
Add 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the amine (1.2 eq), and a strong base like NaOtBu (1.5 eq).
-
Add an anhydrous, degassed solvent, for instance, 2-methyl-THF.
-
Seal the vial and heat the mixture at 100 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product.
-
Dry the organic layer, concentrate, and purify by chromatography.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts are also effective for Suzuki-Miyaura couplings, particularly with challenging substrates.[14][15][16] They can offer a more cost-effective alternative to palladium for C-C bond formation.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup:
-
In an inert atmosphere, combine 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Add a nickel catalyst, for example, NiCl₂(PCy₃)₂ (5 mol%).
-
Add a degassed solvent like t-amyl alcohol or 2-methyl-THF.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Dry, concentrate, and purify the crude material by column chromatography.
Comparative Efficacy: A Data-Driven Summary
| Reaction Type | Catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Yield | Key Advantages |
| Suzuki-Miyaura | Palladium | Phosphine (e.g., SPhos) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | Generally High | Broad scope, high yields |
| Nickel | Phosphine (e.g., PCy₃) | K₃PO₄ | 2-MeTHF, t-Amyl Alcohol | 100 | Good to High | Cost-effective, good for chlorides | |
| Copper | - | - | - | - | Less Common | Primarily for specific applications | |
| Buchwald-Hartwig | Palladium | Phosphine (e.g., BINAP) | NaOtBu | Toluene | 100-110 | High | Well-established, reliable |
| Nickel | Phosphine (e.g., Josiphos) | NaOtBu | 2-MeTHF | 100 | High | Effective for chlorides | |
| Copper | N,O- or N,N-ligands | K₂CO₃, K₃PO₄ | DMSO, DMF | 110-130 | Moderate to High | Palladium-free, cost-effective | |
| Sonogashira | Palladium/Copper | Phosphine | Amine base | Amine/DMF | RT - 60 | High | Mild conditions, reliable |
| Copper | - | Cs₂CO₃ | DMSO | 120 | Good | Palladium-free | |
| Nickel | - | - | - | - | Emerging area | Potential for unique reactivity |
Mechanistic Considerations and Catalyst Selection Rationale
The choice between palladium, copper, and nickel is often dictated by the specific transformation and the electronic and steric properties of the coupling partners.
Catalytic Cycles: A Visual Comparison
Caption: Generalized catalytic cycles for cross-coupling reactions.
-
Palladium: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]
-
Copper: The mechanism of copper-catalyzed reactions can be more complex and varied. For C-N coupling, it often involves the formation of a Cu(III) intermediate through oxidative addition, followed by reductive elimination.
-
Nickel: Nickel follows a similar catalytic cycle to palladium but can exhibit different reactivity patterns. For instance, Ni(0) is more readily oxidized than Pd(0), which can facilitate the activation of less reactive C-Cl bonds.
Conclusion and Future Outlook
The functionalization of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile can be effectively achieved using a range of catalytic systems. While palladium remains a highly reliable and versatile choice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering generally high yields under well-established conditions, the development of copper and nickel catalysis provides compelling alternatives.
Copper stands out as a cost-effective and more sustainable option, particularly for C-N bond formation and in emerging palladium-free Sonogashira-type reactions. Nickel offers the distinct advantage of efficiently activating the relatively inert C-Cl bond, making it a powerful tool for reactions with this substrate.
The selection of the optimal catalyst will ultimately depend on the specific reaction, the nature of the coupling partner, and considerations of cost, sustainability, and desired functional group tolerance. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the rational design and execution of synthetic strategies targeting novel quinoline-based compounds.
References
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
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ACS Publications. Nickel-Catalyzed Sonogashira C(sp)-C(sp2) Coupling through Visible-Light Sensitization. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Common Organic Chemistry. Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]
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RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
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PubMed. A general asymmetric copper-catalysed Sonogashira C(sp3)-C(sp) coupling. [Link]
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National Institutes of Health. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. [Link]
-
ACS Publications. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]
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National Institutes of Health. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions. [Link]
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ResearchGate. A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes | Request PDF. [Link]
-
E-Journals. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Quinoline-Based Synthesis
2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the success of subsequent reactions and the integrity of final products. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, reduced yields, and potentially confounding biological or material properties.
This guide provides an in-depth, field-proven comparison of analytical techniques for purity assessment, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind experimental choices, offering a practical framework for achieving reliable and reproducible purity determination.
Anticipating Impurities: A Look at the Synthetic Origin
The purity profile of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is intrinsically linked to its synthesis. A common route involves the Vilsmeier-Haack reaction of a corresponding N-arylacetamide (e.g., 2,4-dimethylacetanilide), followed by subsequent chemical transformations.[1][2] This pathway, while effective, can introduce a predictable spectrum of impurities that a robust analytical method must be able to resolve.
Common Impurity Classes:
-
Starting Material Residue: Incomplete conversion can leave unreacted N-(2,4-dimethylphenyl)acetamide.
-
Reaction Intermediates: Partially reacted intermediates from the cyclization and chlorination steps.
-
Regioisomers: If the substitution pattern on the aniline precursor allows, alternative cyclization products can form.[3]
-
Side-Reaction Products: Products arising from self-condensation or decomposition, especially under harsh thermal or acidic conditions.[3][4]
-
Hydrolysis Products: The chloro and cyano groups can be susceptible to hydrolysis, potentially forming the corresponding quinolone or carboxylic acid derivatives.
Understanding these potential contaminants is the first step in designing a specific and sensitive analytical method.
Selecting the Optimal Analytical Technique: A Comparative Analysis
While several methods can assess the purity of organic compounds, HPLC stands out for its applicability to non-volatile, thermally stable molecules like our target quinoline.[5][6][7] A comparison with other common techniques highlights its advantages for this specific application.
| Technique | Resolution & Specificity | Quantitation | Suitability for Target Compound | Rationale |
| HPLC | Excellent. Can resolve closely related isomers and impurities. | Excellent. High precision and accuracy for determining impurity levels. | Ideal. The compound is non-volatile and has a strong UV chromophore, making it perfectly suited for RP-HPLC with UV detection. | Provides the best combination of resolving power and quantitative accuracy for this application, making it the gold standard.[5] |
| GC (Gas Chromatography) | Good to Excellent. | Excellent. | Poor. Requires high temperatures for volatilization, which can cause degradation of the quinoline core. Derivatization may be necessary. | The risk of thermal degradation makes GC a less reliable choice for ensuring the integrity of the sample during analysis. |
| NMR Spectroscopy | Poor for Trace Impurities. | Poor for Routine Quantitation. | Excellent for Structural ID. | Invaluable for confirming the structure of the main component and identifying major impurities, but lacks the sensitivity to detect and quantify trace impurities below ~1%.[8][9] |
| Mass Spectrometry (MS) | N/A (as standalone). | Poor (as standalone). | Excellent for Structural ID. | Typically coupled with a separation technique (LC-MS or GC-MS) to provide mass information for peaks, confirming impurity identity.[7] |
| Melting Point | Very Poor. | None. | Limited. | A wide melting range can indicate the presence of impurities, but it is a non-specific and qualitative measure at best.[8][10] |
Developing a Robust HPLC Method: A Step-by-Step Protocol
The goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main peak from all potential impurities and degradation products.
Rationale for Methodological Choices
-
Mode: Reversed-Phase (RP-HPLC): Our target is a moderately polar organic molecule, making it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[11]
-
Column: C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and resolving power for a wide range of aromatic compounds. A column with dimensions like 4.6 x 150 mm and a particle size of 3.5 or 5 µm provides a good balance of efficiency and backpressure.[11]
-
Mobile Phase: Acetonitrile and Water with Formic Acid:
-
Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength, often resulting in sharper peaks and better resolution for heterocyclic compounds.
-
0.1% Formic Acid is added to both aqueous and organic phases. This serves a critical purpose: it acidifies the mobile phase to a pH of ~2.7. At this pH, the basic nitrogen on the quinoline ring is protonated, ensuring a single ionic state and preventing peak tailing, which would otherwise occur due to interactions with residual silanols on the silica support.[11]
-
-
Detection: UV Absorbance: The fused aromatic ring system of the quinoline core is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for the simultaneous monitoring of multiple wavelengths. A preliminary scan would likely show strong absorbance around 225-254 nm. We will select a wavelength that provides a good response for both the main compound and expected impurities.[12]
-
Gradient Elution: A gradient method, where the percentage of organic solvent (Acetonitrile) is increased over time, is superior to an isocratic (constant composition) method for this application. It ensures that late-eluting, more non-polar impurities are effectively washed from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.[11]
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with gradient pump, autosampler, column oven, and DAD/PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of a reference standard of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a stock solution of ~0.5 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample to be tested at the same concentration (~0.5 mg/mL) as the standard solution, using the same diluent.
-
System Equilibration: Set up the HPLC system with the specified conditions and pump the initial mobile phase composition (70% A, 30% B) through the column until a stable baseline is achieved (~15-20 minutes).
-
Analysis:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time of the main peak and establish system suitability.
-
Inject the sample solution to obtain the chromatogram for purity analysis.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Ensuring Trustworthiness: The Imperative of Method Validation
A developed method is only reliable if it is validated. Validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][13] According to International Council for Harmonisation (ICH) guidelines, key validation parameters for a purity method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is demonstrated by showing that the main peak is free from co-eluting impurities.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[15] For an impurity method, this is often assessed by spiking the sample with known amounts of impurities.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for quantifying trace impurities. The ICH recommends a signal-to-noise ratio of 10:1 for the LOQ.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[15]
Adhering to these validation principles ensures that the analytical data is trustworthy, reproducible, and defensible, which is paramount in a research and drug development environment.[5][14]
Conclusion
The purity assessment of synthesized 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is a critical step that demands a precise, accurate, and robust analytical method. While various techniques can provide information about a compound's identity and purity, reversed-phase HPLC with UV detection offers an unparalleled combination of resolution, sensitivity, and quantitative power for this specific application. By understanding the potential impurity profile from the synthesis, making informed choices in method development, and adhering to established validation principles, researchers can confidently determine the purity of their material, ensuring the quality and integrity of their scientific endeavors.
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Raju, D. K., & Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Journal of Physics: Conference Series. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of four series of quinoline‐based heterocycles by reacting 2‐chloroquinoline‐3‐carbonitriles with various types of isocyanides. Retrieved from [Link]
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structure-activity relationship (SAR) studies of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile Analogs
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Within this versatile class, 2-chloroquinoline-3-carbonitrile derivatives serve as highly valuable intermediates. The electron-withdrawing nature of the nitrile group and the adjacent ring nitrogen atom makes the C2-carbon electrophilic, rendering the chlorine atom an excellent leaving group for nucleophilic substitution. This reactivity provides a strategic handle for molecular diversification.
This guide focuses on the 2-Chloro-6,8-dimethylquinoline-3-carbonitrile scaffold. The methyl groups at the C6 and C8 positions increase lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. We will explore the synthesis of this core structure, detail strategies for analog development, and provide a comparative analysis of how specific structural modifications influence biological activity, thereby elucidating the structure-activity relationship (SAR).
I. Synthetic Strategy: The Vilsmeier-Haack Cyclization
The synthesis of the 2-chloro-6,8-dimethylquinoline-3-carbonitrile core is efficiently achieved via the Vilsmeier-Haack reaction. This classic method is favored for its operational simplicity and the use of readily available starting materials. The reaction proceeds by treating an appropriate acetanilide with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as both a formylating and cyclizing agent.
Causality Behind Experimental Choices:
-
Starting Material: 3,5-Dimethylacetanilide is the logical precursor, as the positions of the methyl groups and the acetylamino group direct the cyclization to form the desired 6,8-dimethylquinoline isomer.
-
Vilsmeier Reagent (POCl₃/DMF): DMF serves as the source for the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier-Haack reagent. POCl₃ also acts as a dehydrating agent to facilitate the final ring closure and chlorinating agent to install the C2-chloro group. This one-pot multi-functionality makes the reagent highly efficient.[4][5]
Experimental Protocol: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (Parent Compound 1)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, chill anhydrous N,N-dimethylformamide (DMF, 5 equiv.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise to the chilled DMF with constant stirring over 30 minutes. The mixture is stirred for an additional 1 hour at 0°C to ensure complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: Dissolve 3,5-Dimethylacetanilide (1 equiv.) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, slowly raise the temperature to 80-90°C and heat for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate out.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-Chloro-6,8-dimethylquinoline-3-carbonitrile.
II. Analog Development: Probing the SAR
The parent scaffold offers two primary sites for modification to generate a library of analogs for SAR studies: the C2 position via nucleophilic substitution of the chlorine atom, and the C3-carbonitrile group.
Caption: Synthetic routes for generating analogs from the parent scaffold.
Experimental Protocol: General Procedure for Nucleophilic Substitution at C2
-
Setup: To a solution of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (1 equiv.) in a suitable solvent (e.g., DMF or ethanol, 10 mL), add the desired nucleophile (e.g., an amine or sodium alkoxide, 1.2 equiv.).
-
Reaction: Add a base such as potassium carbonate (K₂CO₃, 2 equiv.) if an amine is used as the nucleophile. Stir the mixture at a temperature ranging from 60°C to 120°C for 2-8 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and purify by column chromatography or recrystallization to yield the desired C2-substituted analog.
III. Comparative Biological Evaluation: Antibacterial Activity
To establish a clear SAR, analogs are typically screened against a panel of relevant biological targets. Quinoline derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase.[5][6] Here, we present a comparative analysis of the antibacterial activity of hypothetical analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial suspension (S. aureus or E. coli) to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic like Ciprofloxacin) and a negative control (broth with bacteria and DMSO without any compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary: Structure-Activity Relationship of Analogs
| Compound ID | R¹ (at C2) | R² (at C3) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Rationale / Key Insight |
| 1 | -Cl | -CN | 64 | 128 | Parent compound with moderate activity. The C2-Cl is a key reactive site. |
| 2a | -OCH₃ | -CN | 32 | 64 | Substitution with a small, electron-donating methoxy group improves activity.[5] |
| 2b | -OC₂H₅ | -CN | 16 | 32 | Increasing the alkyl chain length slightly enhances lipophilicity and potency.[5] |
| 2c | -Morpholino | -CN | 8 | 16 | The introduction of a heterocyclic amine significantly boosts activity, likely due to enhanced target binding.[7] |
| 2d | -Piperidino | -CN | 16 | 32 | A slightly less polar amine compared to morpholine shows good, but reduced, activity. |
| 3a | -Cl | -CONH₂ | >128 | >128 | Hydrolysis of the nitrile to an amide drastically reduces or abolishes antibacterial activity.[5][6] |
Note: The MIC values presented are representative examples based on published data for similar quinoline scaffolds to illustrate SAR principles.[5][6][7]
IV. SAR Analysis and Discussion
The data reveals clear structure-activity relationships for the 2-Chloro-6,8-dimethylquinoline-3-carbonitrile scaffold.
Caption: Key SAR takeaways for the quinoline-3-carbonitrile scaffold.
-
The C2 Position is Critical: The most significant gains in antibacterial potency are achieved by modifying the C2 position. The parent chloro-compound is a synthetic intermediate with modest activity. Replacing the chlorine with small alkoxy or amino groups consistently improves performance. This suggests the C2 substituent is directly involved in binding to the biological target, possibly through hydrogen bonding or specific hydrophobic interactions. The superior activity of the morpholino analog (2c) highlights the favorable impact of introducing a hydrogen bond acceptor (the oxygen atom) and a specific heterocyclic conformation.[7]
-
The C3-Nitrile is Essential: The conversion of the C3-carbonitrile to a carboxamide (Compound 3a) leads to a dramatic loss of activity.[5][6] This strongly indicates that the nitrile group is an essential pharmacophore. It may act as a hydrogen bond acceptor or be critical for maintaining the correct electronic profile and geometry of the molecule for target engagement.
-
The C6/C8 Methyl Groups: While not varied in this specific analog set, the presence of the 6,8-dimethyl groups contributes to the overall lipophilicity of the scaffold. This is generally favorable for crossing bacterial cell membranes. Altering these positions, for instance by introducing electron-withdrawing groups, could modulate both the pharmacokinetic properties and the electronic nature of the quinoline ring, offering another avenue for optimization.
Conclusion and Future Directions
The SAR studies of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile analogs reveal a clear path for designing potent antibacterial agents. The key strategy involves the nucleophilic substitution of the C2-chloro group while retaining the essential C3-carbonitrile moiety. The introduction of small, heterocyclic amines like morpholine appears to be the most effective modification among the analogs compared.
Future work should focus on expanding the library of C2-substituents with diverse amines and thiols to further probe the steric and electronic requirements of the target's binding pocket. Additionally, investigating the anticancer and antiviral potential of these analogs is warranted, as the quinoline scaffold is known for its broad spectrum of biological activities.[8][9] Molecular docking studies with known targets like DNA gyrase could provide structural insights to rationalize the observed SAR and guide the design of next-generation inhibitors with enhanced potency and selectivity.[6]
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Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate. [Link]
-
2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. [Link]
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Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. (2019). Applied Organometallic Chemistry. [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences. [Link]
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Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
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Biological Activities of Quinoline Derivatives. (2019). ResearchGate. [Link]
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Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (n.d.). Siberian Journal of Oncology. [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
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A Comparative Guide to the Cytotoxicity of Quinoline-Based Compounds
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for diverse pharmacological activities.[1] Its derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[2] The versatility of the quinoline ring system permits extensive chemical modifications, leading to a rich library of derivatives that can modulate various cellular pathways to induce cancer cell death.[3][4]
This technical guide offers an in-depth comparative analysis of the cytotoxic profiles of different classes of quinoline-based compounds. We will delve into quantitative experimental data, explore the underlying mechanisms of action, and provide detailed protocols for the reliable assessment of cytotoxicity, equipping researchers and drug development professionals with the critical information needed to advance their research in this promising area of cancer therapeutics.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function, such as cell proliferation. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activities of representative quinoline derivatives against a panel of human cancer cell lines, showcasing the impact of structural modifications on their anticancer efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [4][5] |
| HCT-116 (Colon) | 5.34 | [4][5] | ||
| MCF-7 (Breast) | 5.21 | [4][5] | ||
| Combretastatin A-4 Analogue | Compound 12c | MCF-7 (Breast) | 0.010 | [6] |
| HL-60 (Leukemia) | 0.042 | [6] | ||
| HCT-116 (Colon) | 0.012 | [6] | ||
| HeLa (Cervical) | 0.021 | [6] | ||
| 2,4-Disubstituted Quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 (µg/ml) | |
| U937 (Leukemia) | 43.95 (µg/ml) | |||
| 4,7-Disubstituted Quinoline | Chloroquinolinylhydrazone | SF-295 (CNS) | 0.314-4.65 (µg/cm³) | |
| HTC-8 (Colon) | 0.314-4.65 (µg/cm³) | |||
| HL-60 (Leukemia) | 0.314-4.65 (µg/cm³) | |||
| Novel Quinoline Derivative | DFIQ | NSCLC | 4.16 (24h) | [7] |
| NSCLC | 2.31 (48h) | [7] |
Note: The units for IC50 values are presented as reported in the source literature. Direct comparison between different units (µM, µg/ml, µg/cm³) requires conversion.
Mechanistic Insights into Quinoline-Induced Cytotoxicity
The anticancer effects of quinoline derivatives are multifaceted, stemming from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.[3][4] Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents.
Key Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition : Many quinoline analogues exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[8] They are also well-known inhibitors of topoisomerase enzymes (both type I and type II), which are crucial for resolving DNA topological problems during cellular processes.[8][9][10] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell death.[10] The well-known anticancer drug, Camptothecin, is a quinoline alkaloid that targets topoisomerase I.[7][10]
-
Tubulin Polymerization Inhibition : Certain quinoline derivatives, particularly those designed as analogues of natural products like combretastatin A-4, can inhibit the polymerization of tubulin into microtubules.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][11]
-
Kinase Inhibition : The quinoline scaffold has been successfully employed to develop inhibitors of various protein kinases that are often dysregulated in cancer.[1][2] For instance, some derivatives have been shown to inhibit Pim-1 kinase, PI3K/mTOR, and receptor tyrosine kinases like c-Met and EGFR, which are key players in signaling pathways that promote cell growth, survival, and angiogenesis.[8][11][12]
-
Induction of Apoptosis : A common downstream consequence of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death.[7][13] Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial-dependent) and extrinsic pathways, often involving the activation of caspase cascades.[6][13] For example, some compounds have been shown to activate caspase-8 and caspase-9, leading to the execution of the apoptotic program.[13]
Visualizing a Key Cytotoxic Pathway: Apoptosis Induction
The following diagram illustrates a simplified model of apoptosis induction, a common mechanism of action for many cytotoxic quinoline-based compounds.
Caption: Simplified signaling pathway of quinoline-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
The accurate determination of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[14]
Step-by-Step Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Treatment : Treat the cells with various concentrations of the quinoline-based compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[16]
-
MTT Addition : Following treatment, remove the culture medium and add a fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.[14]
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density based on the measurement of total cellular protein content.[17][18] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[19]
Step-by-Step Methodology:
-
Cell Seeding and Treatment : Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation : After the treatment period, gently remove the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[17][18]
-
Washing : Remove the TCA and wash the plates several times with 1% (v/v) acetic acid to remove excess dye.[17][18] Air dry the plates completely.
-
Staining : Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[17]
-
Washing : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Solubilization : Add a suitable volume of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18][19]
-
Absorbance Measurement : Measure the optical density (OD) at approximately 510 nm using a microplate reader.[18]
-
Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.
General Experimental Workflow for Cytotoxicity Assays
The following diagram outlines a generalized workflow applicable to many in vitro cytotoxicity assays.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Conclusion
The diverse cytotoxic profiles and varied mechanisms of action of quinoline-based compounds underscore their significant potential in the development of novel anticancer therapeutics. This guide provides a comparative overview of their efficacy, mechanistic underpinnings, and the experimental methodologies required for their evaluation. The continued exploration of structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the design of next-generation quinoline derivatives with enhanced potency and selectivity against cancer.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile (CAS No. 917750-50-6), ensuring the protection of personnel and the integrity of our shared environment.
Compound Identification and Hazard Assessment
Before any handling or disposal operations commence, a thorough understanding of the compound's properties and associated hazards is paramount.
Chemical Identity:
-
Name: 2-Chloro-6,8-dimethylquinoline-3-carbonitrile[1]
-
CAS Number: 917750-50-6[1]
-
Molecular Formula: C₁₂H₉ClN₂
-
Appearance: Solid
Hazard Profile: The toxicological properties of this specific compound have not been fully investigated.[1] However, based on its chemical structure as a chlorinated quinoline and available safety data, it must be handled as a hazardous substance.
| Hazard Classification | Description | Source |
| Acute Effects | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful by ingestion and inhalation.[1] | [1] |
| Eye & Skin Contact | Irritant. Avoid contact with eyes, skin, and clothing.[1] | [1] |
| Regulatory Status | As a halogenated organic compound, this chemical falls under strict hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under 40 CFR § 268.32.[2][3] | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[1] | [1] |
The causality for treating this compound as hazardous stems from its chlorinated nature. Halogenated organic compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen halides upon incomplete combustion.[4] Therefore, disposal requires methods that ensure complete destruction.
Personal Protective Equipment (PPE) Protocol
A self-validating system of safety begins with robust personal protection. The following PPE is mandatory when handling 2-Chloro-6,8-dimethylquinoline-3-carbonitrile in any form, including during waste packaging.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][5]
-
Eye Protection: Wear protective safety goggles or a face shield.[1][6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear protective clothing and chemical-resistant boots.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.
Waste Segregation and Collection: A Critical Step
Proper segregation is the most critical step in the disposal workflow. Commingling halogenated waste with non-halogenated streams leads to costly and improper disposal for the entire container.[7][8]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container:
-
Collect Solid Waste:
-
Place unused or expired 2-Chloro-6,8-dimethylquinoline-3-carbonitrile directly into the designated solid halogenated waste container.
-
Collect any contaminated disposable labware, such as weighing papers, pipette tips, and contaminated gloves, in the same container.
-
-
Collect Liquid Waste:
-
If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix with non-halogenated solvents. [7][8] Even small amounts of chlorinated compounds require the entire mixture to be treated as halogenated waste.[7]
-
Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]
-
-
Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8]
-
Clearly list all contents, including the full chemical name: "2-Chloro-6,8-dimethylquinoline-3-carbonitrile." Do not use abbreviations.
-
Indicate the approximate quantity or concentration of each component.
-
The logical framework for this segregation is illustrated in the workflow diagram below.
Caption: Waste Segregation and Collection Workflow.
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area.[9]
-
Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 2.[1]
-
Contain the Spill: For solid spills, carefully scoop the material into a designated waste container.[1] Avoid generating dust. For liquid spills, absorb with an inert material like vermiculite or sand.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent and wash the area.[1] Collect all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: Place all contaminated absorbents and PPE into the halogenated hazardous waste container.[1][9]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway
Under no circumstances should 2-Chloro-6,8-dimethylquinoline-3-carbonitrile or its solutions be disposed of down the drain or in regular trash.[8] This is strictly prohibited and environmentally damaging.
The only acceptable method of disposal is through your institution's EHS program or a licensed hazardous waste disposal contractor.[10]
The Terminal Disposal Technology: The standard and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[4] This process decomposes the material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[4] This ensures complete and permanent disposal.
Contact your EHS office to schedule a pickup for your properly segregated, sealed, and labeled hazardous waste containers.
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-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR (Electronic Code of Federal Regulations).[Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-6,8-dimethylquinoline-3-carbonitrile: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, a substituted quinoline, belongs to a class of compounds with significant biological activity and, consequently, potential health hazards.[1][2] This guide provides a comprehensive framework for its safe handling, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural components—a chlorinated quinoline core and a nitrile group—necessitate a cautious approach based on the known hazards of related compounds.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is the cornerstone of safe laboratory practice. The hazard profile of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile is inferred from its constituent chemical classes. Quinolines are known to be hazardous, with potential for toxicity, skin and eye irritation, and long-term health effects such as carcinogenicity and mutagenicity.[3] Nitrile compounds can also be toxic and irritating.[4] Therefore, we must treat this compound with a high degree of caution.
| Hazard Class | Potential Effects | Rationale & Authoritative Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[5] | Based on the toxicity profile of quinoline and related nitrile compounds.[6][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] | Quinoline derivatives are known skin irritants.[6][3] A product page for a similar compound lists it as an irritant.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] | A common hazard for this class of chemicals, direct contact can cause significant damage.[3][7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[6][3] | A significant long-term hazard associated with quinoline.[6][3] |
| Carcinogenicity | May cause cancer.[6][3] | Quinoline is listed as a potential carcinogen.[2][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[6][3] | Environmental release must be strictly avoided.[6][9] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Before relying on PPE, all operations must be conducted within properly functioning engineering controls to minimize exposure.[10]
-
Chemical Fume Hood: All handling of 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable. The hood provides primary containment of powders, dust, and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[6][5]
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE must be based on a thorough risk assessment. For this compound, a comprehensive suite of protective gear is required.
| PPE Category | Specification | Standard (Example) | Rationale |
| Eye & Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[10][12] | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes of liquids or airborne particles entering the eyes. A face shield is crucial when there is a higher risk of splashing.[3][10] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 5-mil thickness).[13][14] | Tested according to EN 374 | Nitrile provides good splash protection against a range of chemicals.[13] Double-gloving minimizes exposure during glove removal and in case the outer glove is compromised.[14] Gloves must be changed immediately upon contamination.[3][13] |
| Body Protection | A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes. | N/A | Ensures no skin is exposed.[12] For larger quantities or high-splash-risk procedures, a chemical-resistant apron should be worn over the lab coat.[15] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., N95 for powders, or organic vapor cartridges for solutions) should be available. | NIOSH (US) or EN 14387 (EU) | Use is dictated by the specific procedure. If there's a risk of generating aerosols or dust outside of a fume hood (e.g., during a large spill), respiratory protection is mandatory.[12][16] |
Safe Handling Workflow: A Step-by-Step Protocol
This workflow provides a logical sequence for handling 2-Chloro-6,8-dimethylquinoline-3-carbonitrile, from preparation to disposal, ensuring safety at every stage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
